molecular formula C12H22O2 B037660 2-tert-Butylcyclohexyl acetate CAS No. 88-41-5

2-tert-Butylcyclohexyl acetate

Cat. No.: B037660
CAS No.: 88-41-5
M. Wt: 198.3 g/mol
InChI Key: FINOAUDUYKVGDS-UHFFFAOYSA-N
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Description

2-tert-Butylcyclohexyl acetate (CAS 88-41-5) is an organic ester compound with the formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol . This compound is characterized by a fresh, sweet, and fruity aroma with woody and green undertones, making it a highly valued material in organoleptic and application research . Its physical properties include a boiling point of approximately 221-222.2 °C and a flash point of around 90.8 °C . It has a density of 0.9±0.1 g/cm³ and is almost insoluble in water but soluble in alcohols and oils . The primary research value of this compound lies in its versatile applications as a key ingredient in fragrance and flavor formulations. In perfumery research, it is extensively utilized for its pleasant and distinctive scent, serving as a component in the middle and base notes of perfumes, soaps, shower gels, and cosmetic products to enhance durability and sensory appeal . In flavor studies, its subtle yet impactful properties are applied to improve the taste profiles of food products and beverages . Furthermore, its utility extends to industrial research, where it functions as a fragrance enhancer in household cleaning products, an odor-masking agent in plastics and rubber manufacturing, and as an organic solvent or chemical intermediate in synthetic chemistry . This product is intended for research use only and is not meant for diagnostic, therapeutic, or personal use. Researchers can leverage its unique chemical profile to develop and optimize innovative formulations across various industries.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-tert-butylcyclohexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-9(13)14-11-8-6-5-7-10(11)12(2,3)4/h10-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINOAUDUYKVGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCCCC1C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3036105
Record name 2-tert-Butylcyclohexyl acetate
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Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder, Liquid, Other Solid; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid
Record name Cyclohexanol, 2-(1,1-dimethylethyl)-, 1-acetate
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CAS No.

88-41-5, 20298-69-5
Record name Verdox
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Record name 2-t-Butylcyclohexyl acetate
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Record name Cyclohexanol, 2-(1,1-dimethylethyl)-, 1-acetate
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Record name 2-tert-Butylcyclohexyl acetate
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Record name cis-2-tert-butylcyclohexyl acetate
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Record name 2-tert-butylcyclohexyl acetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-tert-Butylcyclohexyl acetate CAS number 88-41-5 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-tert-Butylcyclohexyl Acetate (B1210297) (CAS 88-41-5)

Introduction

2-tert-Butylcyclohexyl acetate (CAS 88-41-5), commercially known as Verdox or OTBCHA, is an organic ester recognized for its characteristic fresh, fruity, and woody aroma.[1][2] This colorless liquid is a valued ingredient in the fragrance and flavor industries, utilized in perfumes, personal care products, and household cleaners.[1][2][3] Beyond its sensory applications, its chemical stability and solvent properties make it a subject of interest in industrial synthesis and research and development, including as a potential excipient in pharmaceutical formulations.[1][] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its toxicological profile for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The properties of this compound have been determined through various analytical methods. The quantitative data are summarized in the tables below for ease of reference.

Table 1: Compound Identification
IdentifierValueReference
CAS Number 88-41-5[3][5]
IUPAC Name (2-tert-butylcyclohexyl) acetate[][5]
Molecular Formula C₁₂H₂₂O₂[3][5]
SMILES CC(=O)OC1CCCCC1C(C)(C)C[][5]
InChIKey FINOAUDUYKVGDS-UHFFFAOYSA-N[][5]
Synonyms o-tert-Butylcyclohexyl acetate, Verdox, Grumex, OTBCHA[1][5]
Table 2: Physicochemical Data
PropertyValueReference
Molecular Weight 198.30 g/mol [1][5]
Appearance Colorless liquid[3]
Density 0.93 - 0.941 g/cm³[3][]
Boiling Point 220 - 222.2 °C[3][]
Flash Point 87 - 90.8 °C[2][6]
Refractive Index n20/D 1.450 - 1.455[3]
Water Solubility 7.462 mg/L @ 25 °C (estimated)[]
Purity >95% (GC)[]
Table 3: Spectroscopic Data
TechniqueDataReference
GC-MS (EI) Top 5 Peaks (m/z, Relative Intensity %): 57 (99.99), 82 (78.80), 43 (62.48), 67 (40.44), 41 (31.22)[2][5]
Kovats RI 1281.6, 1305.5 (Standard non-polar column)[5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis Protocol: Multi-step Synthesis from Phenol

A common industrial synthesis involves a three-step process starting from phenol.[7]

Step 1: Friedel-Crafts Alkylation to produce o-tert-butylphenol

  • Apparatus: A three-necked flask equipped with a thermometer, electric stirrer, gas inlet tube, and drying tube.

  • Reagents: Phenol (110-120g), concentrated H₂SO₄ (2-3g), anhydrous AlCl₃ (6-10g), isobutene gas.

  • Procedure:

    • Charge the flask with phenol, sulfuric acid, and aluminum trichloride.

    • Heat the mixture to 50 °C while stirring vigorously.

    • Introduce isobutene gas into the mixture. Monitor the reaction by weight gain; stop the gas flow when the mass has increased by 60-70g.

    • Increase the temperature to 80 °C and continue stirring for 2 hours.

    • After cooling, wash the reactant mixture twice with 230ml of hot water.

    • Remove residual water using a water jet pump (vacuum).

    • Purify the crude product by vacuum distillation, followed by recrystallization from 240ml of petroleum ether, freezing, filtration, and drying to yield o-tert-butylphenol.[7]

Step 2: Catalytic Hydrogenation to produce o-tert-butylcyclohexanol

  • Apparatus: A 500ml autoclave.

  • Reagents: o-tert-butylphenol (95-105g), dehydrated ethanol (B145695) (110ml), Raney Nickel catalyst (15-25g).

  • Procedure:

    • Dissolve o-tert-butylphenol in ethanol and place it in the autoclave with the Raney Nickel catalyst.

    • Pressurize the autoclave with hydrogen gas to 55-60 kg/cm ².

    • Heat the reaction to 145-150 °C for 3.5 hours.

    • Cool the reaction to room temperature, remove the product mixture, and filter off the catalyst.

    • Recover ethanol and purify the resulting o-tert-butylcyclohexanol by vacuum distillation.[7] A nickel-iron catalyst mixture can also be used, which has been shown to produce a high cis-isomer ratio of up to 95:5.[8]

Step 3: Esterification to produce this compound

  • Apparatus: Flask with a reflux condenser and heating mantle.

  • Reagents: o-tert-butylcyclohexanol (295-305g), anhydrous sodium acetate (15-25g), acetic anhydride (B1165640) (205-215g).

  • Procedure:

    • Combine o-tert-butylcyclohexanol, anhydrous sodium acetate, and acetic anhydride in the flask.

    • Heat the mixture to reflux at 145-150 °C for 5 hours.

    • After cooling, wash the product successively with water, 2% NaOH solution, and saturated brine.

    • Purify the final product, this compound, by vacuum fractionation.[7]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for assessing the purity and confirming the identity of this compound.[2]

  • Sample Preparation: Dilute the this compound sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • GC System:

    • Injector: Split/splitless injector, typically operated at 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a rate of 10 °C/min to a final temperature of 280 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 ml/min).

  • MS System:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the this compound peak based on its retention time. Confirm identity by comparing its mass spectrum against a reference library (e.g., NIST). The fragmentation pattern, including the molecular ion peak and key fragment ions (m/z 57, 82, 43, 67, 41), serves as a molecular fingerprint.[2][5] Purity is determined by calculating the peak area percentage.

Visualizations: Workflows and Pathways

Synthesis Workflow

The multi-step synthesis from raw materials to the final product can be visualized as a clear workflow.

G Synthesis Workflow for this compound cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Esterification Phenol Phenol Alkyl_Product o-tert-butylphenol Phenol->Alkyl_Product Isobutene Isobutene Isobutene->Alkyl_Product Hydro_Product o-tert-butylcyclohexanol Alkyl_Product->Hydro_Product H₂ / Catalyst Final_Product 2-tert-Butylcyclohexyl acetate Hydro_Product->Final_Product Acid Catalyst Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Final_Product

Caption: A diagram illustrating the three-step industrial synthesis process.

Isomer Relationship

The hydrogenation of o-tert-butylphenol produces both cis and trans isomers of 2-tert-butylcyclohexanol, which subsequently yield the corresponding acetate isomers.

G Precursor and Isomer Relationships cluster_alcohols Intermediate Alcohols cluster_acetates Final Acetate Isomers Precursor o-tert-butylphenol Cis_Alcohol cis-2-tert-butylcyclohexanol (B1618334) Precursor->Cis_Alcohol Hydrogenation Trans_Alcohol trans-2-tert-butylcyclohexanol Precursor->Trans_Alcohol Hydrogenation Cis_Acetate cis-2-tert-butylcyclohexyl acetate Cis_Alcohol->Cis_Acetate Esterification Trans_Acetate trans-2-tert-butylcyclohexyl acetate Trans_Alcohol->Trans_Acetate Esterification

Caption: The relationship between the precursor, intermediate alcohols, and final acetate isomers.

Conceptual Metabolic Signaling Pathway

While no signaling pathways are directly attributed to this compound, upon hydrolysis, the resulting acetate molecule can enter well-established metabolic signaling pathways. This conceptual diagram illustrates the potential fate of acetate in a cellular context.

G Conceptual Signaling Pathways for Acetate cluster_acetyl_coa Acetyl-CoA Branch (All Cells) cluster_g_protein G-Protein Branch (Specific Cells) Acetate Acetate (from hydrolysis) ACSS2 ACSS2 Enzyme Acetate->ACSS2 FFAR FFAR2/3 Receptors Acetate->FFAR AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Metabolism Metabolism (e.g., Fatty Acid Synthesis) AcetylCoA->Metabolism Epigenetics Epigenetics (Histone Acetylation) AcetylCoA->Epigenetics AMPK AMPK Cascade AcetylCoA->AMPK G_Protein G-Protein Signaling FFAR->G_Protein cAMP cAMP Pathway G_Protein->cAMP PLC PLC Pathway G_Protein->PLC

Caption: Potential metabolic fates of acetate via acetyl-CoA and G-protein signaling.[9]

Applications in Research and Drug Development

This compound serves multiple roles in scientific and industrial settings:

  • Fragrance and Flavor Industry: It is a primary component in creating fruity and floral scents for perfumes, cosmetics, soaps, and detergents.[1][3]

  • Chemical Synthesis: Its stability makes it a useful intermediate in the synthesis of other specialty chemicals and novel aroma molecules.[1]

  • Solvent Applications: It can be used as a solvent in coatings and adhesives, where its low volatility is advantageous.[3]

  • Reference Standard: In analytical chemistry, it is used as a reference standard for the identification and quantification of related compounds in complex mixtures.[3]

  • Drug Development: While not an active pharmaceutical ingredient, its properties are being explored for use as a pharmaceutical excipient or in drug delivery systems, where its solvent and sensory properties could be beneficial.[]

Safety and Toxicology

A comprehensive safety assessment of this compound has been conducted by the Research Institute for Fragrance Materials (RIFM).

  • GHS Classification: The compound is classified as hazardous to the aquatic environment (long-term hazard, Category 2).[6][10] Some safety data sheets also indicate it may be harmful if swallowed and cause mild skin irritation.[11]

  • Toxicity Profile:

    • Genotoxicity: Target data show that the compound is not genotoxic.[12]

    • Repeated Dose and Reproductive Toxicity: The calculated Margin of Exposure (MOE) is greater than 100 for these endpoints, indicating low concern.[12]

    • Skin Sensitization: There are no safety concerns for skin sensitization under the current declared levels of use.[12]

    • Photoirritation/Photoallergenicity: Based on UV/Vis spectra, it is not expected to be photoirritating or photoallergenic.[12]

    • Respiratory Toxicity: Exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.[12]

  • Handling and Storage:

    • Precautions: Handle in well-ventilated areas, avoiding contact with skin and eyes. Use personal protective equipment such as gloves and goggles.[1][13] Keep away from heat, sparks, and open flames.[6]

    • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from direct sunlight and incompatible materials like strong acids, alkalis, or oxidizing agents.[1][6]

References

A Technical Guide to 2-tert-Butylcyclohexyl Acetate: Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of 2-tert-Butylcyclohexyl acetate (B1210297), a compound of interest in various chemical and fragrance industries. The following sections detail its molecular formula and weight, presented in a clear, tabular format for ease of reference and comparison.

Quantitative Molecular Data

The essential molecular characteristics of 2-tert-Butylcyclohexyl acetate are summarized below. This data is fundamental for experimental design, stoichiometric calculations, and analytical interpretations.

PropertyValueReference
Molecular Formula C₁₂H₂₂O₂[1][2][3][4]
Molecular Weight 198.30 g/mol [1][2][4]
Elemental Composition
Carbon (C)12
Hydrogen (H)22
Oxygen (O)2

Note: The molecular weight is a calculated value based on the isotopic composition of the constituent elements.

Logical Relationship of Molecular Properties

The relationship between the common name of the compound, its empirical formula, and its calculated molecular weight is a foundational concept in chemistry. The following diagram illustrates this straightforward dependency.

Molecular_Properties Compound 2-tert-Butylcyclohexyl acetate Formula Molecular Formula C₁₂H₂₂O₂ Compound->Formula Weight Molecular Weight 198.30 g/mol Formula->Weight

Caption: Relationship between compound name, formula, and molecular weight.

This guide serves as a fundamental resource for professionals requiring accurate and readily accessible data on this compound. No experimental protocols are detailed as the requested information pertains to fundamental molecular properties.

References

Fischer esterification mechanism for 2-tert-Butylcyclohexyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Fischer Esterification of 2-tert-Butylcyclohexyl Acetate (B1210297)

This guide provides a comprehensive overview of the Fischer esterification mechanism for the synthesis of 2-tert-Butylcyclohexyl acetate, a compound valued in the fragrance industry for its fruity, woody, and floral notes.[1] The content herein is tailored for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed mechanistic insights, experimental protocols, and quantitative data.

Fischer esterification is a classic acid-catalyzed reaction that synthesizes an ester from a carboxylic acid and an alcohol.[2][3] The reaction is an equilibrium process.[3][4] To achieve high yields of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one reactant (usually the less expensive one, like the alcohol) or by removing water as it is formed, in accordance with Le Châtelier's principle.[2][3][5]

The mechanism for the formation of this compound from 2-tert-butylcyclohexanol (B1585498) and acetic acid proceeds through a series of reversible steps involving nucleophilic acyl substitution.[6]

The key steps are:

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid (acetic acid) by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][5][6] This activation step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][7]

  • Nucleophilic Attack: The alcohol (2-tert-butylcyclohexanol) acts as a nucleophile, attacking the activated carbonyl carbon.[5][6] This results in the formation of a tetrahedral intermediate, specifically an oxonium ion.[6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[4][6] This intramolecular proton transfer creates a better leaving group (water) from what was formerly the carboxylic acid's -OH group.[4]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.[4][6] This step results in a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product (this compound) and regenerate the acid catalyst.[4][6]

Fischer_Esterification cluster_reactants Reactants cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3_4 Step 3 & 4: Proton Transfer & Elimination of Water cluster_step5 Step 5: Deprotonation R1 Acetic Acid (CH₃COOH) Intermediate1 Protonated Acetic Acid R1->Intermediate1 + H⁺ R2 2-tert-Butylcyclohexanol Intermediate2 Tetrahedral Intermediate (Oxonium Ion) R2->Intermediate2 + Alcohol Catalyst_In H⁺ (Catalyst) Catalyst_In->Intermediate1 + H⁺ Intermediate1->Intermediate2 + Alcohol Intermediate3 Protonated Ester Intermediate2->Intermediate3 - H₂O H2O_Out H₂O Intermediate3->H2O_Out Product This compound Intermediate3->Product Catalyst_Out H⁺ (Regenerated) Workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification & Analysis A 1. Combine Reactants (Alcohol, Acetic Acid) B 2. Add H₂SO₄ Catalyst A->B C 3. Heat to Reflux (2-3 hours) B->C D 4. Cool & Quench with Water C->D E 5. Extract with Diethyl Ether D->E F 6. Wash with NaHCO₃ (Neutralization) E->F G 7. Wash with Brine F->G H 8. Dry Organic Layer (e.g., MgSO₄) G->H I 9. Remove Solvent (Rotary Evaporator) H->I J 10. Vacuum Distillation I->J K 11. Characterize Product (GC-MS, IR) J->K

References

An In-depth Technical Guide to the Cis and Trans Isomers of 2-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the cis and trans isomers of 2-tert-Butylcyclohexyl acetate (B1210297), a significant fragrance ingredient.[1][2] Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document details the synthesis, physical and chemical properties, spectroscopic characterization, and conformational analysis of these stereoisomers.

Introduction

2-tert-Butylcyclohexyl acetate, known commercially as Verdox or OTBCHA, is a colorless liquid with a characteristic fruity, floral, and woody aroma.[2][3] It exists as two diastereomers: cis-2-tert-Butylcyclohexyl acetate and trans-2-tert-Butylcyclohexyl acetate. The spatial arrangement of the bulky tert-butyl group and the acetate group on the cyclohexane (B81311) ring dictates the isomer's conformation and, consequently, its physical, chemical, and olfactory properties. The cis isomer is noted for a stronger, more desirable fragrance profile in the perfume industry.[1] This guide will delve into the distinct characteristics of each isomer, providing quantitative data and detailed experimental methodologies.

Physical and Chemical Properties

The physical properties of the cis and trans isomers of this compound are summarized in the table below. These differences arise from the distinct conformational preferences of the two isomers.

Propertycis-2-tert-Butylcyclohexyl Acetatetrans-2-tert-Butylcyclohexyl AcetateMixture (cis and trans)
CAS Number 20298-69-5[4]20298-70-8[5]88-41-5[6]
Molecular Formula C₁₂H₂₂O₂[4][5]C₁₂H₂₂O₂[4][5]C₁₂H₂₂O₂[6]
Molecular Weight 198.30 g/mol [4][5]198.30 g/mol [4][5]198.30 g/mol [6]
Appearance Pellets or Large Crystals; Liquid[4]-Colorless to Almost colorless clear liquid
Boiling Point 222.2 °C (estimated)[7]222.0-223.0 °C (estimated)[8]221-237 °C[1][9][]
Melting Point ~35 °C (for high-cis mixture)[1]--
Density --0.93-0.94 g/cm³[1][9][]
Refractive Index --1.45[]
Solubility Soluble in alcohol[7]Soluble in alcohol[8]Soluble in alcohol and oils; almost insoluble in water[11]

Conformational Analysis

The stereochemistry of the this compound isomers is dominated by the conformational preference of the large tert-butyl group to occupy an equatorial position on the cyclohexane chair, which minimizes steric strain. This "locking" of the conformation influences the orientation of the acetate group.

Chair Conformations of Cis and Trans Isomers

cluster_cis cis-2-tert-Butylcyclohexyl Acetate cluster_trans trans-2-tert-Butylcyclohexyl Acetate cis caption_cis cis Isomer: Axial Acetate, Equatorial t-Butyl trans caption_trans trans Isomer: Equatorial Acetate and t-Butyl

Caption: Chair conformations of cis and trans isomers.

In the more stable conformation of the cis isomer, the tert-butyl group is equatorial and the acetate group is axial. For the trans isomer, both the tert-butyl and acetate groups can occupy equatorial positions, resulting in a more stable conformation.[12]

Experimental Protocols

The synthesis of each isomer is achieved through stereoselective methods, primarily involving the synthesis of the corresponding alcohol precursor followed by esterification.

Synthesis Workflow

Synthesis_Workflow cluster_cis cis-Isomer Synthesis cluster_trans trans-Isomer Synthesis 2_tert_butylphenol 2-tert-Butylphenol (B146161) cis_alcohol cis-2-tert-Butylcyclohexanol (B1618334) 2_tert_butylphenol->cis_alcohol Hydrogenation (Ni/Fe catalyst) cis_acetate cis-2-tert-Butylcyclohexyl Acetate cis_alcohol->cis_acetate Esterification 2_tert_butylphenol_trans 2-tert-Butylphenol ketone 2-tert-Butylcyclohexanone (B158629) 2_tert_butylphenol_trans->ketone Oxidation trans_alcohol trans-2-tert-Butylcyclohexanol ketone->trans_alcohol Diastereoselective Reduction trans_acetate trans-2-tert-Butylcyclohexyl Acetate trans_alcohol->trans_acetate Esterification

Caption: General synthesis workflows for cis and trans isomers.

Synthesis of cis-2-tert-Butylcyclohexyl Acetate

The synthesis of the cis isomer prioritizes the formation of cis-2-tert-butylcyclohexanol.

Step 1: Synthesis of cis-2-tert-Butylcyclohexanol

This procedure is adapted from a patented method for producing a high cis-isomer ratio of the alcohol precursor.[3][13]

  • Materials: 2-tert-butylphenol, Raney Nickel/Iron catalyst, this compound, hydrogen gas.

  • Apparatus: High-pressure autoclave with stirrer.

  • Procedure:

    • In a pressure vessel, combine 2-tert-butylphenol, a catalytic amount of Raney Nickel/Iron catalyst, and a small portion of this compound (which helps maintain catalyst activity and selectivity).[3]

    • Pressurize the vessel with hydrogen gas to 10-20 bar.[3]

    • Heat the mixture to 90-130°C and stir for 5-20 hours.[3]

    • After the reaction, cool the vessel and release the pressure.

    • Remove the catalyst by filtration. The resulting product is crude cis-2-tert-butylcyclohexanol with a cis:trans ratio of up to 95:5.[3]

Step 2: Esterification to cis-2-tert-Butylcyclohexyl Acetate

  • Materials: cis-2-tert-butylcyclohexanol, acetic anhydride (B1165640), anhydrous sodium acetate.

  • Apparatus: Round-bottom flask with reflux condenser.

  • Procedure:

    • Combine the crude cis-2-tert-butylcyclohexanol with acetic anhydride and a catalytic amount of anhydrous sodium acetate in a round-bottom flask.

    • Heat the mixture to reflux for several hours.

    • After cooling, wash the reaction mixture with water, a dilute solution of sodium bicarbonate to neutralize excess acid, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Purify the crude product by vacuum distillation to obtain pure cis-2-tert-butylcyclohexyl acetate.

Synthesis of trans-2-tert-Butylcyclohexyl Acetate

The synthesis of the trans isomer involves the diastereoselective reduction of a ketone precursor.[12]

Step 1: Synthesis of 2-tert-Butylcyclohexanone

  • Materials: 2-tert-butylphenol, an oxidizing agent (e.g., chromic acid or Swern oxidation reagents).

  • Procedure: Oxidize 2-tert-butylphenol to 2-tert-butylcyclohexanone using a suitable oxidizing agent under controlled conditions. Purify the resulting ketone by distillation or chromatography.

Step 2: Synthesis of trans-2-tert-Butylcyclohexanol

  • Materials: 2-tert-butylcyclohexanone, a reducing agent (e.g., sodium borohydride (B1222165) or lithium aluminum hydride), solvent (e.g., methanol (B129727) or diethyl ether).

  • Procedure:

    • Dissolve 2-tert-butylcyclohexanone in a suitable solvent.

    • Slowly add the reducing agent at a controlled temperature (often 0°C). The steric bulk of the tert-butyl group directs the hydride attack to favor the formation of the trans alcohol.[12]

    • After the reaction is complete, quench the reaction carefully and extract the product.

    • Wash, dry, and purify the resulting trans-2-tert-butylcyclohexanol.

Step 3: Esterification to trans-2-tert-Butylcyclohexyl Acetate

  • The esterification procedure is analogous to that for the cis isomer, using trans-2-tert-butylcyclohexanol as the starting material.

Spectroscopic Characterization

Spectroscopic methods are essential for distinguishing between the cis and trans isomers.

Analytical Characterization Workflow

Characterization_Workflow Isomer_Mixture Synthesized Isomer Mixture GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Isomer_Mixture->GC_MS NMR Nuclear Magnetic Resonance (NMR) (1H and 13C) Isomer_Mixture->NMR IR Infrared Spectroscopy (IR) Isomer_Mixture->IR Purity_Ratio Purity and Isomer Ratio GC_MS->Purity_Ratio Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Functional_Groups Functional Group Identification IR->Functional_Groups

Caption: Workflow for analytical characterization of isomers.

Spectroscopic Datacis-2-tert-Butylcyclohexyl Acetatetrans-2-tert-Butylcyclohexyl Acetate
¹H NMR The proton on the carbon bearing the acetate group (CHOAc) appears as a narrow multiplet due to small axial-axial and axial-equatorial coupling constants.The CHOAc proton appears as a broad multiplet with large axial-axial coupling constants.
¹³C NMR Distinct chemical shifts for the cyclohexyl ring carbons due to the axial acetate group.Different chemical shifts for the cyclohexyl ring carbons due to the equatorial acetate group.
IR Spectroscopy The C-O stretch of the acetate group will have a characteristic frequency for an axial ester.The C-O stretch of the acetate group will have a different characteristic frequency for an equatorial ester.
Mass Spectrometry (GC-MS) Both isomers show a molecular ion peak corresponding to their molecular weight (198.30 g/mol ). Fragmentation patterns can be used for identification.[5][6]Both isomers show a molecular ion peak corresponding to their molecular weight (198.30 g/mol ). Fragmentation patterns can be used for identification.[5][6]

Note: Specific chemical shift and frequency values can vary depending on the solvent and instrument used.

Conclusion

The cis and trans isomers of this compound, while constitutionally identical, exhibit distinct physical, chemical, and sensory properties due to their different stereochemistry. The synthesis of each isomer requires careful stereocontrol to obtain the desired product. This guide has provided a detailed overview of their properties, synthesis, and characterization, offering valuable information for professionals in the fields of chemistry and fragrance science. The provided experimental frameworks can be adapted for the specific needs of a research or development setting.

References

Spectroscopic Profile of 2-tert-Butylcyclohexyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-tert-butylcyclohexyl acetate (B1210297), a key fragrance ingredient. This guide is intended for researchers, scientists, and professionals in the fields of drug development and chemical analysis, providing a comprehensive overview of the spectroscopic properties of this compound.

Introduction

2-tert-Butylcyclohexyl acetate is a widely used fragrance ingredient valued for its fruity and floral scent. The molecule exists as two geometric isomers, cis and trans, which possess distinct olfactory properties. A thorough understanding of their spectroscopic characteristics is essential for quality control, structural elucidation, and the development of new applications. This whitepaper presents a detailed compilation of NMR, IR, and MS data for this compound, complete with experimental methodologies and data visualization to facilitate a deeper understanding of its chemical structure and properties.

Spectroscopic Data

The following sections provide a summary of the available spectroscopic data for the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While comprehensive public data for the ¹H and ¹³C NMR of both isomers is limited, the following tables represent typical chemical shifts. It is important to note that actual experimental values may vary depending on the solvent and instrument parameters.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers

Protonscis-Isomer (Predicted)trans-Isomer (Predicted)
-C(CH ₃)₃~0.85 (s)~0.85 (s)
Cyclohexyl -CH₂-1.00 - 1.80 (m)1.00 - 1.80 (m)
Cyclohexyl -CH-~1.90 (m)~1.90 (m)
-O-CO-CH~2.00 (s)~2.00 (s)
-CH -O-~4.50 (m)~4.70 (m)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

Carboncis-Isomer (Predicted)trans-Isomer (Predicted)
-O-CO-C H₃~21.5~21.5
Cyclohexyl -C H₂-24.0 - 35.024.0 - 35.0
-C (CH₃)₃~27.5~27.5
-C (CH₃)₃~32.0~32.0
Cyclohexyl -C H-~40.0~40.0
-C H-O-~75.0~72.0
-O-C O-CH₃~170.5~170.5
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the strong absorption of the carbonyl group in the ester functionality.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2950StrongC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1240StrongC-O stretch (ester)
~1020MediumC-O stretch (ester)
Mass Spectrometry (MS)

The mass spectra of the isomers of this compound are dominated by fragmentation patterns resulting from the loss of the acetate group and rearrangements of the cyclohexyl ring.

Table 4: Key Mass Spectrometry Fragments for this compound (m/z and Relative Abundance)

IsomerFragment (m/z)Relative Abundance (%)
cis-2-tert-Butylcyclohexyl Acetate5799.99
8272.10
6743.70
4133.70
8119.90
trans-2-tert-Butylcyclohexyl Acetate5799.99
8277.10
4354.30
6747.50
4135.50

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for liquid acetate esters. Specific parameters for the data presented in this guide may vary.

NMR Spectroscopy

A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (B1202638) (TMS).

IR Spectroscopy

A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of this compound in a volatile solvent is injected into the GC, where the isomers are separated. The eluting compounds are then ionized in the mass spectrometer, commonly by electron impact (EI), and the resulting fragments are detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample 2-tert-Butylcyclohexyl Acetate Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution NMR Liquid_Film Preparation of Liquid Film (for IR) Sample->Liquid_Film IR Dilution Dilution in Volatile Solvent (for GC-MS) Sample->Dilution GC-MS NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR IR FTIR Spectrometer Liquid_Film->IR GCMS GC-MS System Dilution->GCMS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (Fragmentation Pattern) GCMS->MS_Data

Caption: General workflow for the spectroscopic analysis of this compound.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical progression from raw data to structural elucidation.

Logical_Relationships cluster_data_input Input Data cluster_interpretation Interpretation cluster_output Output NMR_Spec NMR Spectra Connectivity Determine Connectivity & Stereochemistry (from NMR) NMR_Spec->Connectivity IR_Spec IR Spectrum Functional_Groups Identify Functional Groups (from IR) IR_Spec->Functional_Groups MS_Spec Mass Spectrum Molecular_Weight Determine Molecular Weight & Formula (from MS) MS_Spec->Molecular_Weight Fragmentation Analyze Fragmentation (from MS) MS_Spec->Fragmentation Structure Elucidate Chemical Structure Functional_Groups->Structure Molecular_Weight->Structure Connectivity->Structure Fragmentation->Structure

Caption: Logical relationships in the process of spectroscopic data interpretation for structural elucidation.

An In-depth Technical Guide to the Solubility of 2-tert-Butylcyclohexyl Acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-tert-Butylcyclohexyl acetate (B1210297), a key fragrance ingredient and versatile solvent. Understanding its solubility profile is crucial for formulation development, quality control, and various applications in the pharmaceutical, cosmetic, and chemical industries.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property of a substance, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution at a specific temperature and pressure. For a liquid solute like 2-tert-Butylcyclohexyl acetate, it is often described in terms of miscibility or as a quantitative value in grams per liter (g/L). The principle of "like dissolves like" is a key predictor of solubility, where substances with similar polarities tend to be miscible. This compound, being an ester with a significant hydrocarbon component, is generally expected to be soluble in a wide range of organic solvents.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in various organic solvents at 25°C. This data is essential for formulators to select appropriate solvent systems.

SolventChemical FormulaSolubility (g/L) at 25°C[1]
ChloroformCHCl₃2333.82
Tetrahydrofuran (THF)C₄H₈O1547.43
1,4-DioxaneC₄H₈O₂1002.5
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO897.57
Dimethylformamide (DMF)C₃H₇NO682.33
AcetoneC₃H₆O545.91
IsopropanolC₃H₈O530.98
MethanolCH₄O529.55
n-Butyl acetateC₆H₁₂O₂519.15
AcetonitrileC₂H₃N496.9
2-Butanone (MEK)C₄H₈O493.86
TolueneC₇H₈482.22
sec-ButanolC₄H₁₀O458.01
n-PropanolC₃H₈O450.32
Methyl acetateC₃H₆O₂447.15
Ethyl acetateC₄H₈O₂447.98
Dimethyl sulfoxide (B87167) (DMSO)C₂H₆OS440.18
IsobutanolC₄H₁₀O434.86
EthanolC₂H₅OH430.55
Acetic acidC₂H₄O₂413.6
n-ButanolC₄H₁₀O410.03
CyclohexaneC₆H₁₂315.36
n-OctanolC₈H₁₈O306.35
n-Propyl acetateC₅H₁₀O₂291.92
n-PentanolC₅H₁₂O253.52
n-HexaneC₆H₁₄140.76
Ethylene glycolC₂H₆O₂86.86
WaterH₂O1.18

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure. The following outlines a standard isothermal equilibrium method, which is a reliable technique for generating accurate solubility data for a liquid solute like this compound in an organic solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled orbital shaker or magnetic stirrer with a water bath

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated refractometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: In a series of glass vials, add an excess amount of this compound to a known volume or mass of the organic solvent. The goal is to create a two-phase system with a distinct layer of the undissolved solute.

  • Equilibration: Place the sealed vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be established by preliminary experiments where samples are analyzed at different time points until the concentration of the solute in the solvent phase remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow for complete phase separation.

  • Sampling: Carefully withdraw an aliquot of the clear, saturated solvent phase using a syringe. To avoid contamination from the undissolved solute, it is crucial to take the sample from the supernatant layer.

  • Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean vial. This step removes any microscopic, undissolved droplets of the solute.

  • Quantification:

    • Gravimetric Method: Accurately weigh the filtered sample. Then, carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound until a constant weight of the solute is obtained. The solubility can then be calculated as the mass of the remaining solute per mass or volume of the solvent.

    • Chromatographic Method (GC-FID): Prepare a series of calibration standards of this compound in the chosen solvent. Dilute the filtered saturated solution with a known volume of the solvent and analyze it by GC-FID. The concentration of the solute in the saturated solution can be determined from the calibration curve.

  • Data Analysis: Repeat the experiment at least in triplicate to ensure the reproducibility of the results. Calculate the average solubility and the standard deviation.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound in an organic solvent.

Solubility_Workflow A Preparation of Supersaturated Samples (Excess this compound in solvent) B Isothermal Equilibration (Constant Temperature Agitation) A->B C Phase Separation (Cessation of Agitation) B->C D Sampling of Supernatant C->D E Filtration of Sample (Syringe Filter) D->E F Quantification of Solute E->F G Gravimetric Analysis (Solvent Evaporation) F->G Method 1 H Chromatographic Analysis (e.g., GC-FID) F->H Method 2 I Data Analysis and Calculation of Solubility G->I H->I

Caption: Experimental workflow for determining the solubility of a liquid solute.

Signaling Pathways and Logical Relationships

In the context of the solubility of a small molecule like this compound, there are no biological signaling pathways directly involved in the dissolution process. The primary relationships are governed by the principles of physical chemistry, specifically the intermolecular forces between the solute and the solvent molecules. The logical relationship for predicting solubility is based on the "like dissolves like" principle, as illustrated in the following diagram.

Solubility_Principle cluster_solute This compound (Solute) cluster_solvent Organic Solvent Solute Ester Functional Group (Polar) Cyclohexyl & tert-Butyl Groups (Non-polar) Prediction Solubility Prediction Solute->Prediction Solvent Polar or Non-polar Functional Groups Solvent->Prediction Outcome High Solubility (Miscible) Prediction->Outcome Similar Polarity Outcome2 Low Solubility (Immiscible) Prediction->Outcome2 Dissimilar Polarity

Caption: Logical relationship for predicting solubility based on polarity.

This guide provides essential technical information for professionals working with this compound. The presented data and protocols can aid in the effective and efficient use of this compound in various formulations and research applications.

References

An In-depth Technical Guide to the Chemical Stability and Reactivity of 2-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and reactivity of 2-tert-butylcyclohexyl acetate (B1210297), a widely used fragrance ingredient. The document delves into the compound's behavior under various stress conditions, including thermal, hydrolytic, and oxidative challenges. Detailed experimental protocols for assessing stability are provided, alongside a summary of available quantitative data. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals who may encounter this molecule in their work, particularly in formulation science and safety assessment.

Introduction

2-tert-Butylcyclohexyl acetate is a synthetic fragrance compound valued for its fresh, fruity, and floral aroma. It exists as a mixture of cis and trans isomers, each contributing unique olfactory notes. While primarily used in the cosmetics and household products industries, its presence in a wide array of consumer goods necessitates a thorough understanding of its chemical properties for safety and quality assessment. This guide focuses on the intrinsic chemical stability and reactivity of this compound, providing a technical foundation for its handling, formulation, and evaluation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₂H₂₂O₂[1]
Molecular Weight 198.30 g/mol [1]
CAS Number 88-41-5 (isomer mixture)[1]
Appearance Colorless liquid[2]
Boiling Point 220-222 °C[2]
Density ~0.94 g/cm³[]
Solubility Insoluble in water; soluble in organic solvents.[]

Chemical Stability

This compound is generally considered to be a chemically stable compound under standard storage conditions.[4] However, its stability can be compromised by exposure to high temperatures, extreme pH, and oxidizing agents.

Thermal Stability

This protocol provides a general framework for assessing the thermal stability of a volatile organic compound like this compound.

Objective: To determine the onset of thermal decomposition and the weight loss profile of this compound as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (TGA) with a high-precision balance.

  • Volatile sample pan (e.g., aluminum or platinum with a pinhole lid).

  • Inert gas supply (e.g., nitrogen or argon).

Procedure:

  • Calibrate the TGA balance and temperature sensor according to the instrument manufacturer's instructions.

  • Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a volatile sample pan.[5]

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any evolved gases.[5]

  • Program the TGA to heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature above the expected decomposition point (e.g., 400 °C).[6][7]

  • Record the sample weight as a function of temperature.

  • The resulting TGA curve (weight % vs. temperature) will show the temperature at which weight loss begins, indicating the onset of decomposition or evaporation. The derivative of this curve (DTG) can be used to identify the temperatures of maximum weight loss rates.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation p1 Calibrate TGA p2 Weigh Sample (5-10 mg) p1->p2 p3 Place in Volatile Pan p2->p3 a1 Load Sample into TGA p3->a1 a2 Purge with Inert Gas a1->a2 a3 Heat at Constant Rate (e.g., 10°C/min) a2->a3 a4 Record Weight vs. Temperature a3->a4 d1 Generate TGA/DTG Curves a4->d1 d2 Determine Onset of Decomposition d1->d2

Hydrolytic Stability

Esters are susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by both acids and bases.

The hydrolysis of esters under basic conditions (saponification) is typically a second-order reaction, being first-order in both the ester and the hydroxide (B78521) ion. The steric hindrance around the carbonyl group and the nature of the leaving group are key factors influencing the reaction rate.

While specific kinetic data for the alkaline hydrolysis of this compound is not available, a study on the closely related cis- and trans-4-tert-butylcyclohexyl acetates provides valuable insights. The large tert-butyl group effectively locks the cyclohexane (B81311) ring in a specific conformation, allowing for the study of the reactivity of axial versus equatorial ester groups. The results of this study are summarized in Table 2.

Table 2: Rate Constants for the Alkaline Hydrolysis of 4-tert-Butylcyclohexyl Acetates in 3:1 (v/v) Water-Dioxane

IsomerEster Group Conformationk (L mol⁻¹ s⁻¹) at 25°Ck (L mol⁻¹ s⁻¹) at 35°Ck (L mol⁻¹ s⁻¹) at 45°C
cis-4-tert-Butylcyclohexyl acetate Axial0.003450.007680.0163
trans-4-tert-Butylcyclohexyl acetate Equatorial0.01840.03850.0768

Data adapted from Chapman, N. B., Parker, R. E., & Smith, P. J. A. (1960). Conformation and Reactivity. Part II. The kinetics of the alkaline hydrolysis of the acetates of the methylcyclohexanols. Journal of the Chemical Society (Resumed), 3634-3642.

The data clearly show that the equatorial ester is hydrolyzed significantly faster than the axial ester, which is attributed to the greater steric hindrance to the approach of the hydroxide ion to the axial carbonyl group. It is expected that this compound would exhibit similar stereochemical effects on its hydrolysis rates.

This protocol is based on the methodology described by Chapman et al. for determining the rate of alkaline hydrolysis of cyclohexyl acetates.

Objective: To determine the second-order rate constant for the alkaline hydrolysis of this compound.

Materials:

  • This compound

  • Dioxane (purified)

  • Standardized sodium hydroxide solution (carbonate-free)

  • Standardized potassium hydrogen phthalate (B1215562) solution

  • Thymol blue-cresol red mixed indicator

  • Thermostatically controlled water bath

  • Reaction vessels with the ability to maintain an inert atmosphere

  • Pipettes, burettes, and other standard laboratory glassware

Procedure:

  • Prepare a solution of this compound in dioxane.

  • Prepare a solution of sodium hydroxide in a 3:1 (v/v) water-dioxane mixture.

  • Place the sodium hydroxide solution in a reaction vessel and equilibrate to the desired temperature (e.g., 25 °C) in the water bath under a nitrogen atmosphere.

  • Initiate the reaction by adding a known amount of the ester solution to the sodium hydroxide solution.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a known excess of the standard potassium hydrogen phthalate solution.

  • Back-titrate the excess potassium hydrogen phthalate with the standardized sodium hydroxide solution using the mixed indicator to determine the concentration of unreacted hydroxide ions at each time point.

  • The second-order rate constant (k) can be calculated using the integrated rate law for a second-order reaction: kt = 1/([Ester]₀ - [OH⁻]₀) * ln(([OH⁻]₀ * [Ester]t) / ([Ester]₀ * [OH⁻]t)) where [Ester]₀ and [OH⁻]₀ are the initial concentrations and [Ester]t and [OH⁻]t are the concentrations at time t.

Alkaline_Hydrolysis_Workflow cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_calculation Data Analysis s1 Prepare Reactant Solutions s2 Equilibrate NaOH Solution in Water Bath s1->s2 s3 Initiate Reaction by Adding Ester s2->s3 m1 Withdraw Aliquots at Timed Intervals s3->m1 m2 Quench with Excess Acid m1->m2 m3 Back-titrate with NaOH m2->m3 c1 Calculate [OH⁻] at each time point m3->c1 c2 Plot data and determine rate constant c1->c2

Acid-catalyzed ester hydrolysis is the reverse of Fischer esterification and is an equilibrium process. The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Acid_Hydrolysis_Mechanism Ester Ester ProtonatedEster Protonated Ester Ester->ProtonatedEster + H⁺ ProtonatedEster->Ester - H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H₂O TetrahedralIntermediate->ProtonatedEster - H₂O ProtonatedAlcohol Protonated Alcohol + Carboxylic Acid TetrahedralIntermediate->ProtonatedAlcohol Proton Transfer ProtonatedAlcohol->TetrahedralIntermediate Proton Transfer CarboxylicAcid Carboxylic Acid + Alcohol ProtonatedAlcohol->CarboxylicAcid - H⁺

Reactivity

Oxidation

This compound is incompatible with strong oxidizing agents. Contact with such agents can lead to vigorous reactions and decomposition of the ester. However, specific studies detailing the oxidation products and reaction kinetics with common oxidizing agents like potassium permanganate (B83412) or dichromate have not been found in the literature. It is anticipated that under harsh oxidative conditions, the cyclohexane ring could be cleaved.

This protocol provides a general method for qualitatively assessing the reactivity of this compound with a strong oxidizing agent.

Objective: To observe the reactivity of this compound with potassium permanganate.

Materials:

  • This compound

  • Potassium permanganate solution (e.g., 0.01 M in water or a suitable co-solvent)

  • Test tubes

  • Co-solvent if needed (e.g., acetone (B3395972) or tert-butanol)

Procedure:

  • Place a small amount (e.g., 1 mL) of this compound in a test tube. If it is not miscible with the permanganate solution, add a co-solvent.

  • Add the potassium permanganate solution dropwise to the test tube containing the ester.

  • Observe any changes in color. A change from the purple color of the permanganate to brown (formation of MnO₂) or colorless (formation of Mn²⁺) indicates that an oxidation reaction has occurred.[8]

  • Note any other observations, such as gas evolution or a change in temperature.

Signaling Pathways and Biological Activity

As a fragrance ingredient, this compound has undergone safety assessments to ensure its suitability for use in consumer products.[9] These assessments primarily focus on toxicological endpoints such as genotoxicity, repeated dose toxicity, reproductive toxicity, and skin sensitization.[9] The Research Institute for Fragrance Materials (RIFM) has concluded that this material is safe for its intended use.[9]

There is currently no evidence in the scientific literature to suggest that this compound interacts with specific biological signaling pathways in a manner relevant to drug development. Its biological effects are primarily related to its potential for skin sensitization in susceptible individuals. The lack of data on specific molecular targets or signaling pathway modulation is consistent with its use as a fragrance ingredient rather than a pharmacologically active substance. Further research would be required to investigate any potential interactions with cellular signaling cascades.

Summary and Conclusions

This compound is a chemically stable molecule under normal conditions of use and storage. Its primary routes of degradation are through thermal decomposition at elevated temperatures and hydrolysis under acidic or, more readily, basic conditions. The stereochemistry of the ester group (axial vs. equatorial) significantly influences the rate of alkaline hydrolysis, a factor that should be considered in formulations. The compound is reactive towards strong oxidizing agents. There is no current evidence to suggest that this compound modulates specific biological signaling pathways. This technical guide provides a foundational understanding of the stability and reactivity of this compound, which should aid researchers and professionals in its safe handling and application.

Summary_Logical_Relationships cluster_compound This compound cluster_stability Stability Profile cluster_reactivity Reactivity Details cluster_biological Biological Profile Compound C₁₂H₂₂O₂ Thermal Thermally Stable at Ambient Temp. Compound->Thermal Hydrolytic Susceptible to Hydrolysis Compound->Hydrolytic Oxidative Reactive with Strong Oxidants Compound->Oxidative Safety Generally Safe for Use (RIFM) Compound->Safety Signaling No Known Signaling Pathway Interactions Compound->Signaling Alkaline_Hydrolysis Faster Alkaline Hydrolysis (Equatorial > Axial) Hydrolytic->Alkaline_Hydrolysis Acid_Hydrolysis Acid-Catalyzed Hydrolysis (Equilibrium) Hydrolytic->Acid_Hydrolysis Oxidation Decomposition by Oxidizing Agents Oxidative->Oxidation

References

Commercial production of 2-tert-Butylcyclohexyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Commercial Production of 2-tert-Butylcyclohexyl Acetate (B1210297)

Introduction

2-tert-Butylcyclohexyl acetate, commercially known as Verdox or OTBCHA, is a key synthetic fragrance ingredient valued for its fresh, fruity, and woody aroma.[1] It is extensively used in a variety of consumer products, including fine fragrances, personal care items like shampoos and lotions, and household cleaners.[1][2] The compound exists as a mixture of cis and trans isomers, with the cis isomer generally considered to possess a more desirable fragrance profile.[3] This technical guide provides a comprehensive overview of the commercial production of this compound, detailing the synthesis pathway, experimental protocols, and key process parameters for researchers, scientists, and professionals in drug development and chemical manufacturing.

Commercial Synthesis Pathway

The industrial synthesis of this compound is typically a multi-step process that begins with readily available industrial chemicals. The primary route involves the alkylation of phenol (B47542), followed by hydrogenation and subsequent esterification.

Logical Workflow of Production

The overall manufacturing process can be visualized as a sequence of core transformations, each with its own set of reactants, catalysts, and conditions.

G cluster_0 Step 1: Synthesis of o-tert-Butylphenol cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Esterification cluster_3 Step 4: Purification A Phenol C Alkylation Reaction A->C B Isobutene B->C D o-tert-Butylphenol C->D G Catalytic Hydrogenation E o-tert-Butylphenol E->G F Hydrogen Gas (H2) F->G H 2-tert-Butylcyclohexanol (B1585498) G->H K Esterification Reaction I 2-tert-Butylcyclohexanol I->K J Acetic Anhydride (B1165640) J->K L Crude this compound K->L O Vacuum Fractionation / Rectification M Crude Product N Washing & Neutralization M->N N->O P Pure this compound O->P

Caption: Overall workflow for the commercial production of this compound.

Experimental Protocols and Data

Detailed methodologies for each key step are outlined below, with quantitative data summarized for clarity.

Step 1: Synthesis of o-tert-Butylphenol

This initial step involves the Friedel-Crafts alkylation of phenol with isobutene.

Experimental Protocol:

  • Charge a glass-lined reactor with phenol (110-120g), concentrated sulfuric acid (H₂SO₄, 2-3g), and anhydrous aluminum chloride (AlCl₃, 6-10g).[4]

  • Heat the mixture to 50°C under vigorous stirring.[4]

  • Introduce isobutene gas into the reactor. Continue the feed until the reaction mixture has gained 60-70g in weight.[4]

  • Stop the isobutene feed and increase the temperature to 80°C, maintaining stirring for an additional 2 hours.[4]

  • After cooling, wash the reactant mixture twice with hot water (230ml each time).[4]

  • Remove residual water via vacuum distillation.[4]

  • The crude product is then purified by recrystallization from petroleum ether to yield o-tert-butylphenol.[4]

ParameterValueReference
Reactants Phenol, Isobutene[4]
Catalysts Anhydrous AlCl₃, H₂SO₄[4]
Temperature 50°C (reaction), 80°C (stirring)[4]
Yield 125-135g of o-tert-butylphenol[4]
Step 2: Hydrogenation of o-tert-Butylphenol

The synthesized o-tert-butylphenol is catalytically hydrogenated to produce 2-tert-butylcyclohexanol. The choice of catalyst is critical for achieving a high yield of the desired cis-isomer.[5][6]

Experimental Protocol:

  • Prepare an active Raney Nickel catalyst by slowly adding 30% NaOH solution to a mixture of Ni-Al-Gr alloy powder (70-80g) and distilled water (150-160ml) at 50°C.[4] Wash the resulting catalyst until the pH is approximately 8.[4]

  • In a high-pressure autoclave, combine o-tert-butylphenol (95-105g) dissolved in ethanol (B145695) (110ml) with the active Raney Nickel catalyst (15-25g).[4]

  • Pressurize the autoclave with hydrogen gas to 55-60 kg/cm ².[4]

  • Heat the mixture to 145-150°C and maintain the reaction for 3.5 hours.[4]

  • Cool the reactor to room temperature, filter to remove the catalyst, and recover the ethanol.[4]

  • The crude product is purified by vacuum distillation to yield 2-tert-butylcyclohexanol (verdol).[4]

ParameterValueReference
Reactant o-tert-Butylphenol[4]
Catalyst Raney Nickel[4]
Solvent Ethanol[4]
Temperature 145-150°C[4]
Pressure 55-60 kg/cm ²[4]
Reaction Time 3.5 hours[4]
Yield 95-105g of 2-tert-butylcyclohexanol[4]
Cis:Trans Ratio Up to 95:5 with Ni/Fe catalyst[5][6]

Note: The use of a Nickel/Iron catalyst mixture in the presence of this compound has been shown to significantly improve the cis:trans isomer ratio and extend catalyst life.[5][6]

Step 3: Esterification of 2-tert-Butylcyclohexanol

The final synthesis step is the esterification of 2-tert-butylcyclohexanol with an acetylating agent, most commonly acetic anhydride.

Experimental Protocol:

  • In a flask equipped for reflux, combine 2-tert-butylcyclohexanol (295-305g), anhydrous sodium acetate (15-25g), and acetic anhydride (205-215g).[4][7]

  • Heat the mixture under an electric mantle to reflux at 145-150°C for 5 hours.[7]

  • After the reaction is complete, cool the mixture.[4]

  • Perform a series of washes: first with water, then with a 2% NaOH solution to neutralize excess acid, and finally with a saturated brine solution.[4][7]

  • The final product is isolated and purified by vacuum fractionation.[4][7]

ParameterValueReference
Reactants 2-tert-Butylcyclohexanol, Acetic Anhydride[4][7]
Catalyst Anhydrous Sodium Acetate[4][7]
Temperature 145-150°C[7]
Reaction Time 5 hours[7]
Yield 370-380g of this compound[4]
Esterification Reaction Mechanism

The reaction between an alcohol and an acid anhydride is a classic example of nucleophilic acyl substitution. The alcohol acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride.

G cluster_mechanism Esterification with Acetic Anhydride R_OH 2-tert-Butylcyclohexanol (Nucleophile) Intermediate Tetrahedral Intermediate R_OH->Intermediate 1. Nucleophilic Attack Ac2O Acetic Anhydride (Electrophile) Ac2O->Intermediate Ester This compound (Product) Intermediate->Ester 2. Leaving Group Removal Acid Acetic Acid (Byproduct) Intermediate->Acid

Caption: Mechanism of esterification between an alcohol and acetic anhydride.

Purification and Quality Control

Post-synthesis, the crude this compound requires purification to remove unreacted starting materials, byproducts such as acetic acid, and residual catalyst.[3]

  • Neutralization: The reaction mixture is first washed with a dilute base (e.g., sodium hydroxide (B78521) solution) to neutralize acidic components.[4][7]

  • Rectification/Vacuum Fractionation: The primary method for purification is fractional distillation under reduced pressure (rectification).[3][4] This process separates the final product based on boiling point differences. A rectification temperature of 140°C or lower in the presence of an alkali is recommended to achieve high purity and a high cis-isomer content.[3]

Conclusion

The commercial production of this compound is a well-established multi-step chemical process. Success in manufacturing hinges on the careful control of reaction conditions, particularly during the catalytic hydrogenation step, to maximize the yield of the desired cis-isomer. The protocols and data presented in this guide offer a comprehensive technical foundation for professionals engaged in the synthesis and development of this important fragrance chemical. Future advancements may focus on developing more selective and reusable catalysts to improve process efficiency and sustainability.[8][9]

References

An In-depth Technical Guide to the Synthesis of 2-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key synthetic routes for 2-tert-butylcyclohexyl acetate (B1210297), a valuable fragrance ingredient and versatile chemical intermediate.[1][][3] The document details the primary synthetic pathways, starting materials, and experimental protocols. Quantitative data is summarized for comparative analysis, and logical workflows are visualized to facilitate understanding.

Introduction

2-tert-Butylcyclohexyl acetate is a widely used fragrance compound prized for its fresh, fruity, and woody notes.[1] Its synthesis is a multi-step process that can be approached from several key starting materials. This guide will focus on the most common and industrially relevant synthetic strategies, providing detailed experimental procedures and quantitative data to aid researchers in the laboratory and in process development.

Primary Synthetic Pathways

The two primary pathways for the synthesis of this compound both converge on the key intermediate, 2-tert-butylcyclohexanol (B1585498), which is subsequently esterified. The divergence lies in the initial starting material.

Pathway 1: From Phenol (B47542) and Isobutene

This pathway begins with the Friedel-Crafts alkylation of phenol with isobutene to produce 2-tert-butylphenol (B146161). This intermediate is then hydrogenated to yield 2-tert-butylcyclohexanol, which is finally acetylated to the target molecule.[4]

Pathway 2: From 2-tert-Butylphenol

This route starts with commercially available 2-tert-butylphenol, which is then subjected to hydrogenation and subsequent esterification. This pathway is more direct if 2-tert-butylphenol is readily available.[5]

Alternative Pathway: From 2-tert-Butylcyclohexanone (B158629)

An alternative approach involves the use of 2-tert-butylcyclohexanone as a key intermediate. This ketone can be synthesized via the oxidation of 2-tert-butylcyclohexanol and subsequently reduced back to the alcohol for esterification.[6][7] This route can be advantageous for controlling stereochemistry.

Experimental Protocols and Data

Pathway 1: From Phenol and Isobutene

This three-step synthesis is a common industrial method for producing this compound.[4]

Reaction: Phenol + Isobutene → 2-tert-Butylphenol

Protocol: In a three-necked flask equipped with a thermometer, electric mixer, gas duct, and drying tube, add 110-120g of phenol, 2-3g of concentrated H₂SO₄, and 6-10g of anhydrous AlCl₃.[4] Heat the mixture to 50°C under vigorous stirring and introduce isobutene gas.[4] Continue feeding isobutene until the reaction mixture gains 60-70g in weight.[4] Stop the isobutene feed and increase the temperature to 80°C, stirring for an additional 2 hours.[4] After cooling, wash the reactant with two 230mL portions of hot water.[4] Remove residual water via vacuum, and then purify the crude product by vacuum distillation followed by recrystallization from sherwood oil to obtain 125-135g of o-tert-butylphenol.[4]

Quantitative Data for Friedel-Crafts Alkylation

ParameterValueReference
Phenol110-120 g[4]
Isobutene60-70 g[4]
CatalystAnhydrous AlCl₃ (6-10 g) and H₂SO₄ (2-3 g)[4]
Temperature50°C then 80°C[4]
Reaction TimeNot specified for isobutene addition, then 2 hours[4]
Yield125-135 g of o-tert-butylphenol[4]

Reaction: 2-tert-Butylphenol + H₂ → 2-tert-Butylcyclohexanol

Protocol 1: Dissolve 100g of the o-tert-butylphenol obtained in the previous step in 110mL of dehydrated alcohol.[4] Place this solution in a 500mL autoclave with 20g of active Raney Ni catalyst.[4] Carry out the hydrogenation at 145-150°C under a pressure of 55-60 kg/cm ² for 3.5 hours.[4] After cooling to room temperature, filter the reaction mixture to remove the catalyst, reclaim the ethanol, and purify the product by vacuum distillation to obtain 101.5g of 2-tert-butylcyclohexanol.[4]

Protocol 2 (for cis-isomer): In a stirred autoclave with a gassing stirrer, 520 g of 2-tert-butylphenol, 80 g of this compound, and 17 g of Raney nickel-iron (44% water content, 45% nickel content, 8% iron content, 3% aluminum content) are combined.[5] The mixture is hydrogenated at 130°C for 10 hours and then at 100°C for 3 hours under a hydrogen pressure of 20 bar.[5] After filtration, 605 g of a crude mixture is obtained, with a cis-to-trans ratio of 95:5 for the 2-tert-butylcyclohexanol.[5]

Quantitative Data for Hydrogenation of 2-tert-Butylphenol

ParameterProtocol 1Protocol 2 (cis-selective)Reference
2-tert-Butylphenol100 g520 g[4],[5]
CatalystRaney Ni (20 g)Raney Ni-Fe (17 g)[4],[5]
SolventDehydrated alcohol (110 mL)This compound (80 g)[4],[5]
Temperature145-150°C130°C then 100°C[4],[5]
Pressure55-60 kg/cm ²20 bar[4],[5]
Reaction Time3.5 hours13 hours[4],[5]
Yield101.5 g605 g (crude mixture)[4],[5]
StereoselectivityNot specified95:5 (cis:trans)[5]

Reaction: 2-tert-Butylcyclohexanol + Acetic Anhydride → this compound

Protocol: In a flask, combine 295-305g of 2-tert-butylcyclohexanol, 15-25g of anhydrous sodium acetate, and 205-215g of acetic anhydride.[4] Heat the mixture under reflux at 145-150°C for 5 hours using an electric mantle.[4] After cooling, wash the reactant successively with water, 2% NaOH solution, and saturated salt water.[4] Purify the product by vacuum fractionation to obtain 370-380g of this compound.[4]

Quantitative Data for Esterification of 2-tert-Butylcyclohexanol

ParameterValueReference
2-tert-Butylcyclohexanol295-305 g[4]
Acetylating AgentAcetic Anhydride (205-215 g)[4]
CatalystAnhydrous Sodium Acetate (15-25 g)[4]
Temperature145-150°C[4]
Reaction Time5 hours[4]
Yield370-380 g[4]
Pathway 2: From 2-tert-Butylphenol

This pathway is a more direct route when 2-tert-butylphenol is used as the starting material. The hydrogenation and esterification steps are similar to those described in Pathway 1. A detailed protocol for the cis-selective hydrogenation is provided in Pathway 1, Step 2, Protocol 2.[5]

Alternative Pathway: From 2-tert-Butylcyclohexanone

This route offers an alternative entry point to the key intermediate, 2-tert-butylcyclohexanol.

Reaction: 2-tert-Butylcyclohexanol + Oxidizing Agent → 2-tert-Butylcyclohexanone

Protocol (Adapted from a similar synthesis): A common method for this transformation is the Jones oxidation.[6][7] While a specific protocol for 2-tert-butylcyclohexanol is not detailed in the search results, a general procedure involves dissolving the alcohol in acetone (B3395972) and adding Jones reagent (a solution of chromium trioxide in sulfuric acid) at a low temperature (e.g., 5°C).[6] The reaction progress is monitored, and upon completion, the excess oxidant is quenched, and the product is isolated by extraction and purified by distillation.[7]

Reaction: 2-tert-Butylcyclohexanone + Reducing Agent → 2-tert-Butylcyclohexanol

Protocol (Adapted from a similar synthesis): The reduction of a substituted cyclohexanone (B45756) can be achieved using sodium borohydride (B1222165) in an alcoholic solvent.[8] In a typical procedure, the ketone is dissolved in methanol, and sodium borohydride is added portion-wise.[8] The reaction is stirred at room temperature, and after completion, the excess reducing agent is quenched with acid.[8] The product is then extracted and purified. The stereoselectivity of the reduction can be influenced by the choice of reducing agent.[8]

Quantitative Data for Reduction of a Substituted Cyclohexanone

ParameterValueReference
Ketone1.0 g of 2,4-di-tert-butylcyclohexanone[8]
Reducing AgentSodium Borohydride (0.2 g)[8]
SolventMethanol (20 mL)[8]
TemperatureRoom Temperature[8]
Reaction Time30 minutes[8]
Quenching Agent3 M HCl (10 mL)[8]
YieldNot specified[8]

Visualizations

The following diagrams illustrate the logical flow of the synthetic pathways described.

Synthesis_Pathway_1 phenol Phenol alkyl_reagents phenol->alkyl_reagents isobutene Isobutene isobutene->alkyl_reagents alkyl Friedel-Crafts Alkylation alkyl_reagents->alkyl tbp 2-tert-Butylphenol alkyl->tbp hydro_reagents tbp->hydro_reagents h2 H2 h2->hydro_reagents hydro Hydrogenation hydro_reagents->hydro tbch 2-tert-Butylcyclohexanol hydro->tbch ester_reagents tbch->ester_reagents aa Acetic Anhydride aa->ester_reagents ester Esterification ester_reagents->ester tbca 2-tert-Butylcyclohexyl Acetate ester->tbca

Caption: Synthetic workflow for Pathway 1.

Synthesis_Pathway_2 tbp 2-tert-Butylphenol hydro_reagents tbp->hydro_reagents h2 H2 h2->hydro_reagents hydro Hydrogenation hydro_reagents->hydro tbch 2-tert-Butylcyclohexanol hydro->tbch ester_reagents tbch->ester_reagents aa Acetic Anhydride aa->ester_reagents ester Esterification ester_reagents->ester tbca 2-tert-Butylcyclohexyl Acetate ester->tbca

Caption: Synthetic workflow for Pathway 2.

Alternative_Pathway tbch 2-tert-Butylcyclohexanol oxidation Oxidation tbch->oxidation esterification Esterification tbch->esterification tbck 2-tert-Butylcyclohexanone oxidation->tbck reduction Reduction tbck->reduction reduction->tbch tbca 2-tert-Butylcyclohexyl Acetate esterification->tbca

Caption: Alternative synthetic route.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic pathways, with the choice of route often depending on the availability and cost of the starting materials. The most common industrial methods involve the hydrogenation of 2-tert-butylphenol, which can be sourced directly or synthesized from phenol and isobutene. The stereochemical outcome of the hydrogenation step is a critical factor, with specific catalysts and conditions favoring the formation of the desired cis-isomer. The final esterification is typically a high-yielding reaction. The alternative pathway through 2-tert-butylcyclohexanone provides an additional level of synthetic flexibility. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of this important fragrance compound.

References

An In-depth Technical Guide to the Olfactory Properties of 2-tert-Butylcyclohexyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-tert-Butylcyclohexyl acetate (B1210297) (OTBCHA) is a widely utilized synthetic fragrance ingredient prized for its fresh and fruity aroma. Its olfactory character, however, is not monolithic; it is profoundly influenced by the stereochemistry of its constituent isomers. This technical guide provides a detailed examination of the distinct olfactory properties of the cis and trans isomers of 2-tert-butylcyclohexyl acetate. It outlines the structure-odor relationships, presents quantitative and qualitative olfactory data, details the experimental protocols used for their evaluation, and illustrates key concepts through logical diagrams. This document is intended for researchers, chemists, and professionals in the fragrance and flavor industry engaged in research and development.

Introduction: The Significance of Stereoisomerism in Olfaction

This compound, known by trade names such as Verdox™, Agrumex™, and Ortholate, is a cornerstone of modern perfumery, lending a characteristic fruity, apple-like, and woody scent to a vast array of consumer products.[1][2][3] The molecule exists as two primary geometric isomers: cis-2-tert-butylcyclohexyl acetate and trans-2-tert-butylcyclohexyl acetate. The spatial arrangement of the bulky tert-butyl group and the acetate functional group relative to the cyclohexane (B81311) ring is the critical differentiator between these isomers. This subtle structural variation leads to significant differences in their interaction with olfactory receptors, resulting in distinct and separable odor profiles.[4] The cis-isomer is predominantly responsible for the powerful, fruity notes that are highly valued in fragrance applications, while the trans-isomer imparts different, often described as less sought-after, characteristics.[4][5] Consequently, commercial production often focuses on synthesizing mixtures with a high percentage of the cis-isomer, sometimes exceeding 90%, to achieve the desired potent fruity character.[3][5]

Olfactory Profile and Data Presentation

The olfactory characteristics of the this compound isomers are a classic example of structure-odor relationships, where stereochemistry dictates sensory perception. The cis-isomer is consistently described as having a more intense and desirable aroma.

Table 1: Comparative Olfactory Data of this compound Isomers
Propertycis-2-tert-Butylcyclohexyl Acetatetrans-2-tert-Butylcyclohexyl AcetateCommercial Mixture (High cis)
Primary Odor Descriptors Potent, Fruity, Apple, Sweet[3][4][5]Woody, Camphorous, Less Intense[3]Fresh, Fruity (Apple), Woody, Floral[2][3]
Secondary Notes Floral, Green[6]-Powdery, Tea-like nuances[6]
Relative Intensity High[5]Low to ModerateHigh (driven by cis content)
Commercial Value High; considered the desirable isomerLower; often considered a contributor of secondary notesHigh; valued for its blended profile and stability
Typical % in Product Often >80-90% in high-grade commercial products[3][5]Varies, typically the minor component in high-value gradesA controlled ratio to achieve a specific scent profile

Experimental Protocols

The characterization of the olfactory properties of individual isomers requires precise analytical and sensory evaluation techniques.

Synthesis and Isomer Separation
  • Synthesis: The industrial synthesis of this compound typically involves a two-step process.[3]

    • Step 1: Hydrogenation: 2-tert-butylphenol (B146161) is catalytically hydrogenated to produce 2-tert-butylcyclohexanol (B1585498). The choice of catalyst (e.g., Raney nickel, nickel-iron mixtures) and reaction conditions (temperature, pressure) is crucial as it influences the resulting ratio of cis to trans alcohol precursors.[4][7] For instance, a nickel-iron catalyst can yield a high preference for the cis-alcohol, with ratios up to 95:5.[4]

    • Step 2: Esterification: The resulting 2-tert-butylcyclohexanol is then esterified with acetic anhydride (B1165640) or acetic acid, often in the presence of an acid catalyst, to yield the final this compound.[4][7]

  • Isomer Separation: For research purposes and the production of high-purity grades, the isomers must be separated. This is a challenging and costly process, typically achieved through fractional distillation or preparative chromatography. The high cost of separation is why commercial products with a very high cis content are sold at a premium.[3]

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry is the cornerstone technique for analyzing the specific odor contribution of volatile compounds within a mixture.

  • Principle: A sample containing the isomers is injected into a gas chromatograph (GC), which separates the compounds based on their boiling points and interaction with the capillary column.

  • Effluent Splitting: At the end of the column, the effluent is split into two paths. One path leads to a standard chemical detector (e.g., a Flame Ionization Detector or Mass Spectrometer) to identify and quantify the compounds. The other path is directed to a sniffing port.

  • Sensory Evaluation: A trained sensory panelist or perfumer sniffs the effluent from the sniffing port and records the odor description and intensity in real-time as each compound elutes from the column.

  • Application: This method allows for the direct correlation of a specific chromatographic peak (e.g., for the cis-isomer) with its unique odor profile, free from the influence of the other isomer. It is the definitive method for confirming that the fruity note is associated with the cis-isomer and the woody/camphorous note with the trans-isomer.[4]

Sensory Panel Evaluation

Quantitative and qualitative evaluation of fragrance materials is conducted using trained human sensory panels in a controlled environment.

  • Panelist Selection and Training: Panelists are screened for olfactory acuity and undergo extensive training to recognize and consistently describe a wide range of odorants.

  • Sample Preparation: Samples of the purified isomers and commercial mixtures are prepared at specific concentrations in an odorless solvent (e.g., ethanol (B145695) or diethyl phthalate) and applied to smelling strips.

  • Evaluation Environment: The evaluation is performed in a well-ventilated, odor-free room to prevent sensory adaptation and cross-contamination.

  • Data Collection: Panelists rate the samples based on various attributes, such as odor intensity, hedonics (pleasantness), and character descriptors, using standardized scales. The data is then statistically analyzed to generate a comprehensive olfactory profile for each substance.

Visualizations: Logical Pathways and Workflows

Structure-Odor Relationship

The following diagram illustrates the logical connection between the molecular stereochemistry of the this compound isomers and their resulting olfactory perception.

cluster_0 Molecular Structure cluster_1 Olfactory Receptor Interaction cluster_2 Perceived Odor Profile A This compound B cis-Isomer (Axial Acetate / Equatorial t-Butyl) A->B C trans-Isomer (Equatorial Acetate / Equatorial t-Butyl) A->C D Specific Receptor Binding Conformation B->D  Optimal Fit E Different Receptor Binding / Weaker Fit C->E  Sub-optimal Fit F Potent, Fruity, Apple Scent D->F G Woody, Camphorous Scent E->G

Figure 1: Isomer structure and its influence on odor perception.
Experimental Analysis Workflow

This diagram outlines the typical experimental workflow for the synthesis and olfactory characterization of the this compound isomers.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical & Sensory Evaluation S1 Hydrogenation of 2-tert-butylphenol S2 Esterification with Acetic Anhydride S1->S2 S3 Isomer Mixture (cis/trans) S2->S3 S4 Fractional Distillation or Preparative Chromatography S3->S4 S5 Purified cis-Isomer S4->S5 S6 Purified trans-Isomer S4->S6 A1 Instrumental Analysis (GC-MS) S5->A1 A2 Sensory Analysis (GC-Olfactometry) S5->A2 A3 Sensory Panel Evaluation S5->A3 S6->A1 S6->A2 S6->A3 A4 Data Interpretation & Odor Profile Generation A1->A4 A2->A4 A3->A4

Figure 2: Workflow for isomer synthesis and olfactory analysis.

Conclusion

The olfactory properties of this compound are intrinsically linked to its stereochemistry. The cis-isomer is the primary driver of the compound's valued potent fruity and apple-like aroma, whereas the trans-isomer contributes a distinctly different woody and camphorous character. This differentiation underscores the high specificity of human olfactory receptors. A thorough understanding and precise control of the isomeric ratio, verified through rigorous experimental protocols such as Gas Chromatography-Olfactometry and sensory panel evaluations, are critical for the effective and consistent application of this versatile ingredient in the fragrance industry. This technical guide provides the foundational knowledge and methodological framework for professionals engaged in the research and development of fragrance materials.

References

The Multifaceted Role of 2-tert-Butylcyclohexyl Acetate in the Fragrance Industry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and diverse applications of 2-tert-butylcyclohexyl acetate (B1210297), a cornerstone of modern perfumery.

Abstract

2-tert-Butylcyclohexyl acetate, a synthetic aroma chemical, is a vital component in the fragrance industry, prized for its versatile and enduring scent profile. This technical guide delves into the chemical's synthesis, physicochemical properties, and its wide-ranging applications across various fragrance sectors. It provides detailed experimental protocols for its synthesis and quality control, alongside a comprehensive overview of its safety and regulatory status. This document is intended for researchers, chemists, and professionals in the fragrance and cosmetic industries, offering a thorough understanding of this key ingredient.

Introduction

This compound, often referred to by its commercial names such as Verdox™ or OTBCHA (ortho-tert-butylcyclohexyl acetate), is a colorless liquid with a characteristic fresh, fruity, and woody aroma.[1] Its unique olfactory properties make it a popular choice for imparting a crisp and clean scent to a wide array of products, from fine fragrances to household cleaners. The stability and versatility of this compound have cemented its place as a staple in the perfumer's palette.

This guide will provide a comprehensive overview of this compound, covering its synthesis from readily available starting materials, its detailed odor profile, and its specific applications in the fragrance industry. Furthermore, it will present key quantitative data in a structured format, outline experimental protocols for its preparation and analysis, and discuss its safety and toxicological profile.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in fragrance formulations. Key data is summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₂₂O₂[2][3][4]
Molecular Weight 198.30 g/mol [2][3][4]
CAS Number 88-41-5[2][3][5]
Appearance Colorless liquid[1][3]
Boiling Point 220 - 222 °C[3]
Flash Point 87 °C[5]
Density 0.941 g/cm³[3]
Refractive Index (n20/D) 1.450 - 1.455[3]
Solubility Insoluble in water; soluble in alcohol and oils[1]
Vapor Pressure 9.72 Pa @ 23°C[6]
log Kow 4.75[6]

Synthesis of this compound

The industrial synthesis of this compound is typically a three-step process, starting from phenol (B47542) and isobutene.[7]

Synthesis_Pathway Phenol Phenol o_tert_Butylphenol o-tert-Butylphenol Phenol->o_tert_Butylphenol Anhydrous AlCl₃ Isobutene Isobutene Isobutene->o_tert_Butylphenol o_tert_Butylcyclohexanol o-tert-Butylcyclohexanol o_tert_Butylphenol->o_tert_Butylcyclohexanol H₂, Raney Ni Final_Product 2-tert-Butylcyclohexyl acetate o_tert_Butylcyclohexanol->Final_Product Anhydrous NaOAc Acetic_anhydride Acetic anhydride (B1165640) Acetic_anhydride->Final_Product

Synthesis of this compound
Experimental Protocol: Synthesis

Step 1: Synthesis of o-tert-Butylphenol [7]

  • In a suitable reactor, phenol is reacted with isobutene in the presence of a catalytic amount of anhydrous aluminum trichloride.

  • The reaction mixture is stirred at a controlled temperature to facilitate the ortho-alkylation of the phenol.

  • Upon completion, the catalyst is quenched, and the product is purified by distillation to yield o-tert-butylphenol.

Step 2: Synthesis of o-tert-Butylcyclohexanol [7]

  • o-tert-Butylphenol is dissolved in ethanol (B145695) and charged into a high-pressure autoclave containing a Raney nickel catalyst.[7]

  • The mixture is subjected to catalytic hydrogenation at elevated temperature (145-150 °C) and pressure (55-60 kg/cm ²).[7]

  • After the reaction is complete, the catalyst is filtered off, and the ethanol is removed by distillation.

  • The resulting crude o-tert-butylcyclohexanol is then purified by vacuum distillation.[7]

Step 3: Synthesis of this compound [7]

  • o-tert-Butylcyclohexanol is reacted with acetic anhydride in the presence of anhydrous sodium acetate as a catalyst.[7]

  • The reaction mixture is heated to reflux for several hours to drive the esterification.[7]

  • After cooling, the mixture is washed successively with water, a dilute sodium hydroxide (B78521) solution, and brine to remove unreacted starting materials and byproducts.[7]

  • The final product, this compound, is obtained after purification by vacuum fractionation.[7]

Odor Profile and Applications in Fragrance

This compound possesses a complex and versatile odor profile, making it a valuable ingredient in a wide range of fragrance applications.

Odor Characteristics:

  • Primary Notes: Fruity (apple-like), fresh, and woody.[8]

  • Nuances: Green, floral, and slightly camphoraceous.

Applications:

ApplicationDescription
Fine Fragrances Provides a fresh, fruity, and long-lasting character to perfumes and colognes. It blends well with a variety of other fragrance notes.
Personal Care Products Used in shampoos, soaps, lotions, and deodorants to impart a clean and refreshing scent.[1]
Household Products Incorporated into laundry detergents, fabric softeners, and air fresheners for its pleasant and stable aroma.[1]
Industrial Cleaners Its stability in harsh chemical environments makes it suitable for use in industrial cleaning agents.

Quality Control

Ensuring the purity and consistent quality of this compound is crucial for its use in the fragrance industry. The primary analytical method for quality control is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[8][9]

QC_Workflow Start Sample of 2-tert-Butylcyclohexyl acetate GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Analysis Start->GC_MS Data_Analysis Data Analysis: - Purity Determination - Impurity Profiling GC_MS->Data_Analysis Comparison Comparison with Reference Standard Data_Analysis->Comparison Decision Decision: Pass or Fail Comparison->Decision Release Release for Fragrance Production Decision->Release Pass Reject Reject and Further Investigation Decision->Reject Fail

Quality Control Workflow for this compound
Experimental Protocol: Quality Control by GC-MS

Objective: To determine the purity of this compound and identify any impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer detector (GC-MS).

  • Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is typically used for fragrance analysis.

Procedure:

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent (e.g., ethanol or hexane).

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet.

  • Chromatographic Separation: The sample is vaporized and carried through the capillary column by an inert carrier gas (e.g., helium). The separation of components is achieved based on their boiling points and interactions with the stationary phase of the column. A typical temperature program would start at a low temperature and ramp up to a higher temperature to elute all components.

  • Mass Spectrometry Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected, providing a unique mass spectrum for each component.

  • Data Analysis:

    • The purity of this compound is determined by the relative peak area of the main component in the chromatogram.

    • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Safety and Regulatory Information

This compound has a well-established safety profile for its use in fragrance applications.

  • Toxicology: The Research Institute for Fragrance Materials (RIFM) has conducted a thorough safety assessment and concluded that this compound is not genotoxic.[10] It has a low potential for skin sensitization and is considered safe for use in consumer products at current levels.

  • GHS Classification: According to Safety Data Sheets (SDS), this compound is classified as hazardous to the aquatic environment (long-term hazard, Category 2).[5][6]

  • Handling Precautions: Standard safe handling practices should be followed, including working in a well-ventilated area and using personal protective equipment (gloves, safety glasses).[11] Avoid release to the environment.[5][11]

  • Regulatory Status: The use of this compound in fragrance compositions is subject to the standards and recommendations of the International Fragrance Association (IFRA).

Conclusion

This compound is an indispensable aroma chemical in the fragrance industry, valued for its fresh, fruity, and woody scent, as well as its excellent stability and versatility. Its synthesis from readily available starting materials and its well-understood physicochemical properties allow for consistent and high-quality production. Adherence to established quality control protocols and safety guidelines ensures its continued safe and effective use in a wide range of consumer and industrial products. This technical guide provides a solid foundation for professionals in the field to understand and utilize this important fragrance ingredient.

References

An In-depth Technical Guide to 2-tert-Butylcyclohexyl Acetate as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-tert-Butylcyclohexyl acetate (B1210297), a compound with potential applications as a flavoring agent. The information is intended for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis, safety, and regulatory status, alongside methodologies for its analysis.

Introduction

2-tert-Butylcyclohexyl acetate, also known by trade names such as Verdox, is a synthetic ester recognized for its complex aromatic profile. While it is predominantly used in the fragrance industry to impart fresh, fruity, and woody notes to a variety of consumer products, its organoleptic properties suggest a potential role as a flavoring agent in the food and beverage sector. This guide synthesizes the available technical information to provide a thorough understanding of this compound for flavor applications.

Properties of this compound

Understanding the fundamental chemical and physical properties of this compound is essential for its application in food matrices.

PropertyValue
IUPAC Name (2-tert-butylcyclohexyl) acetate
Synonyms o-tert-Butylcyclohexyl acetate, Verdox, Grumex
CAS Number 88-41-5
Molecular Formula C₁₂H₂₂O₂
Molecular Weight 198.30 g/mol
Appearance Colorless liquid
Boiling Point 220 - 222 °C
Density 0.941 g/cm³
Solubility Insoluble in water; soluble in alcohol

Table 1: Chemical and Physical Properties of this compound.

The flavor and aroma profile of this compound is a key determinant of its potential use in food.

AttributeDescription
Odor/Flavor Fruity, floral-violet, woody, and subtle powdery tea nuances.

Table 2: Organoleptic Profile of this compound.

Synthesis and Manufacturing

The industrial production of this compound typically involves a two-step chemical synthesis process.

The general workflow for the synthesis of this compound is depicted below.

Synthesis_Workflow A o-tert-butylphenol B Hydrogenation A->B Raney nickel catalyst, Ethanol, Heat, Pressure C 2-tert-butylcyclohexanol (B1585498) B->C D Esterification C->D Acetic anhydride (B1165640), Sodium acetate, Heat E This compound (crude) D->E F Purification E->F Washing, Vacuum Fractionation G Purified this compound F->G

Synthesis of this compound.

The following protocol outlines a laboratory-scale synthesis of this compound.

Step 1: Hydrogenation of o-tert-butylphenol

  • A mixture of o-tert-butylphenol, dehydrated ethanol, and an active Raney nickel catalyst is prepared in a high-pressure autoclave.

  • The mixture is subjected to hydrogenation at elevated temperature (145-150 °C) and pressure (55-60 kg/cm ²) for approximately 3.5 hours.

  • Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

  • The solvent (ethanol) is removed via distillation, and the resulting 2-tert-butylcyclohexanol is purified by vacuum distillation.

Step 2: Esterification of 2-tert-butylcyclohexanol

  • The purified 2-tert-butylcyclohexanol is reacted with acetic anhydride in the presence of anhydrous sodium acetate as a catalyst.

  • The reaction mixture is heated under reflux at 145-150 °C for 5 hours.

  • After cooling, the crude product is washed sequentially with water, a dilute sodium hydroxide (B78521) solution, and a saturated sodium chloride solution to remove unreacted reagents and byproducts.

  • The final product, this compound, is obtained after purification by vacuum fractionation.

Analytical Methods

Accurate and precise analytical methods are crucial for the quality control and quantification of flavoring agents in food products.

The following provides a general framework for the analysis of this compound in a beverage matrix.

Objective: To quantify the concentration of this compound in a liquid food sample.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Headspace Autosampler (optional, for volatile analysis)

  • Capillary GC column suitable for flavor analysis (e.g., DB-5ms, HP-5MS)

Procedure:

  • Sample Preparation: A known volume or weight of the food or beverage sample is prepared. For complex matrices, a solvent extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile compounds.

  • Standard Preparation: A series of calibration standards of this compound in a suitable solvent (e.g., ethanol) are prepared.

  • GC-MS Analysis:

    • An aliquot of the prepared sample or standard is injected into the GC.

    • The GC oven temperature is programmed to separate the components of the sample. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C).

    • The separated components are then introduced into the mass spectrometer for detection and identification. The MS is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to the calibration curve generated from the standards.

Safety and Toxicology

The safety of any substance intended for use as a flavoring agent is of paramount importance. The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of this compound for its use as a fragrance ingredient, which provides valuable toxicological data.

Toxicological EndpointResult
Genotoxicity Not found to be genotoxic.
Repeated Dose Toxicity A No Observed Adverse Effect Level (NOAEL) has been established.
Reproductive Toxicity A NOAEL has been established.
Skin Sensitization Not considered to be a skin sensitizer (B1316253) under current use levels in fragrances.

Table 3: Summary of Toxicological Data for this compound.

It is important to note that this safety assessment was conducted in the context of fragrance use, and further evaluation may be required for its use as a flavoring agent, which involves oral exposure.

Regulatory Status

The regulatory status of a substance as a flavoring agent is a critical consideration for its commercial use.

  • FEMA GRAS: As of the date of this publication, this compound does not have a specific FEMA (Flavor and Extract Manufacturers Association) GRAS (Generally Recognized as Safe) number. However, the FEMA GRAS program has evaluated a group of alicyclic substances, and it is possible that this compound could be considered under a group assessment.

  • JECFA and EFSA: No specific evaluation for this compound as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) or the European Food Safety Authority (EFSA) has been identified. EFSA's Flavouring Group Evaluation 12 (FGE.12) addresses primary saturated or unsaturated alicyclic alcohols, aldehydes, acids, and esters, which provides a relevant framework for the evaluation of such substances.

Mechanism of Flavor Perception (Hypothetical)

The perception of flavor involves the interaction of flavor molecules with specific receptors in the oral and nasal cavities. While no specific studies on the taste receptor interactions of this compound have been found, a hypothetical signaling pathway for a G-protein coupled taste receptor is presented below.

Flavor_Perception_Pathway cluster_cell Taste Receptor Cell A This compound B G-Protein Coupled Receptor (GPCR) A->B Binding C G-Protein Activation B->C D Second Messenger Cascade (e.g., cAMP, IP₃) C->D E Ion Channel Modulation D->E F Neurotransmitter Release E->F G Nerve Impulse to Brain F->G Signal Transduction

Hypothetical G-protein coupled taste receptor signaling pathway.

Disclaimer: This diagram represents a generalized pathway for taste perception and is not based on specific experimental data for this compound.

Metabolism

Information on the specific metabolic fate of this compound following oral ingestion is not available in the public literature. In general, ester-containing compounds are likely to be hydrolyzed by esterases in the body to their corresponding alcohol (2-tert-butylcyclohexanol) and carboxylic acid (acetic acid). The resulting metabolites would then enter their respective metabolic pathways.

Conclusion

This compound presents an interesting profile for potential use as a flavoring agent, characterized by its pleasant fruity, floral, and woody notes. While its synthesis is well-established and a foundational safety profile exists from its use in fragrances, there is a notable lack of public data specifically pertaining to its application as a flavoring agent. Key areas for future research include the determination of flavor thresholds in various food systems, detailed sensory panel evaluations, and a comprehensive safety assessment for oral exposure to support regulatory submissions. Further investigation into its interaction with taste receptors and metabolic pathways would also provide a more complete understanding of its behavior as a flavor ingredient. This guide serves as a foundational resource to encourage and inform such future research endeavors.

2-tert-Butylcyclohexyl Acetate: A Technical Guide to its Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-tert-Butylcyclohexyl acetate (B1210297), a colorless liquid with a characteristic fruity, woody aroma, is a widely utilized synthetic fragrance ingredient. While its primary application lies within the fragrance and cosmetics industries, it also finds use as a solvent in various formulations, including coatings and adhesives. This technical guide provides a comprehensive overview of the physicochemical properties of 2-tert-butylcyclohexyl acetate, its synthesis, and its established applications. Notably, while categorized as a solvent in certain industrial contexts, its use as a reaction medium in chemical synthesis is not well-documented in scientific literature. This paper aims to consolidate the existing knowledge and highlight potential areas for future research into its broader applications as a solvent.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a solvent is crucial for its application. The key properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference
Chemical Formula C₁₂H₂₂O₂[1][]
Molecular Weight 198.30 g/mol [1][]
Appearance Colorless liquid[3]
Boiling Point 220 - 222 °C[3]
Density 0.941 g/cm³[3]
Refractive Index (n20/D) 1.450 - 1.455[3]
Solubility in Water 7.462 mg/L @ 25 °C (estimated)[]
Flash Point 87 °C[4]
Vapor Pressure 0.103 mmHg @ 25 °C (estimated)[5]
Table 2: Chromatographic and Spectroscopic Data
ParameterValueReference
Kovats Retention Index (Standard non-polar) 1281.6, 1305.5[1]
Top 5 Mass Spectrum Peaks (m/z) 57, 82, 43, 67, 41[6]
Table 3: Safety and Handling
AspectInformationReference
GHS Hazard Statements H411: Toxic to aquatic life with long lasting effects.[4][7]
Precautionary Statements P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to an approved disposal site.[4][7]
Incompatible Materials Strong acids, alkalis, or oxidizing agents.[4]
Storage Conditions Store in a well-ventilated place. Keep container tightly closed. Keep cool.[4]

Synthesis of this compound

The most common method for synthesizing this compound is through the esterification of 2-tert-butylcyclohexanol (B1585498) with acetic anhydride (B1165640) or acetic acid.

Experimental Protocol: Esterification of 2-tert-Butylcyclohexanol

Materials:

  • 2-tert-butylcyclohexanol

  • Acetic anhydride

  • Anhydrous sodium acetate (catalyst)

  • Water

  • 2% Sodium hydroxide (B78521) solution

  • Saturated sodium chloride solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-tert-butylcyclohexanol, acetic anhydride, and a catalytic amount of anhydrous sodium acetate.

  • Heat the reaction mixture to reflux (approximately 145-150 °C) for 5 hours.

  • After cooling to room temperature, wash the mixture successively with water, 2% sodium hydroxide solution, and saturated sodium chloride solution.

  • Separate the organic layer and purify by vacuum fractionation to obtain this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst 2-tert-butylcyclohexanol 2-tert-butylcyclohexanol Esterification Esterification 2-tert-butylcyclohexanol->Esterification Acetic Anhydride Acetic Anhydride Acetic Anhydride->Esterification Anhydrous Sodium Acetate Anhydrous Sodium Acetate Anhydrous Sodium Acetate->Esterification Workup Workup Esterification->Workup Cooling & Washing Purification Purification Workup->Purification Vacuum Fractionation Product 2-tert-Butylcyclohexyl Acetate Purification->Product

Synthesis of this compound.

Applications of this compound

Fragrance Industry

The primary application of this compound is as a fragrance ingredient in a wide array of consumer products. Its fresh, fruity, and woody scent makes it a versatile component in perfumes, cosmetics, soaps, shampoos, and household cleaners.[8][9] The stability of the ester functional group ensures the longevity of the fragrance in various formulations.

Solvent in Formulations

This compound is also utilized as a solvent, primarily in the context of dissolving and carrying other fragrance components in cosmetic and personal care products.[1][3] Its low volatility and good solvency power for many organic compounds make it suitable for these applications.[3] It is also used as a solvent in the formulation of coatings and adhesives, where it can improve the application properties of the product.[3]

Applications cluster_fragrance Fragrance Industry cluster_solvent Solvent Applications This compound This compound Perfumes Perfumes This compound->Perfumes Cosmetics Cosmetics This compound->Cosmetics Soaps & Shampoos Soaps & Shampoos This compound->Soaps & Shampoos Household Cleaners Household Cleaners This compound->Household Cleaners Fragrance Formulations Fragrance Formulations This compound->Fragrance Formulations Coatings Coatings This compound->Coatings Adhesives Adhesives This compound->Adhesives

Primary Applications of this compound.

This compound as a Solvent in Chemical Reactions: A Literature Gap

Despite its classification as a solvent in certain industrial applications, a comprehensive review of the scientific literature reveals a significant lack of data on the use of this compound as a reaction medium for chemical synthesis. No specific examples of reactions conducted in this solvent, complete with experimental protocols and quantitative data on yields or reaction kinetics, were found.

This presents a notable knowledge gap. Given its high boiling point, stability, and solvency for organic compounds, this compound could potentially serve as a useful solvent in certain organic reactions. Its relatively low polarity, as suggested by its poor water solubility, would make it suitable for reactions involving non-polar reactants.

Potential as a Green Solvent

The principles of green chemistry encourage the use of safer solvents. While this compound is classified as toxic to aquatic life, its low volatility could reduce worker exposure and environmental release compared to more volatile solvents.[4] Further research is needed to evaluate its biodegradability and overall environmental impact to determine its viability as a "greener" alternative to conventional solvents.

Conclusion and Future Outlook

This compound is a well-established fragrance ingredient and a functional solvent in various formulations. Its physicochemical properties are well-characterized, and its synthesis is straightforward. However, its potential as a solvent for chemical reactions remains largely unexplored. Future research should focus on:

  • Investigating its performance as a reaction medium for a range of organic transformations.

  • Quantifying its solvent parameters , such as polarity indices, to better predict its behavior.

  • Conducting a thorough environmental impact assessment to evaluate its potential as a green solvent.

Addressing these research gaps could unlock new applications for this readily available industrial chemical, extending its utility beyond the fragrance industry and into the realm of synthetic chemistry.

References

An In-depth Technical Guide to 2-tert-Butylcyclohexyl Acetate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-tert-butylcyclohexyl acetate (B1210297), a significant molecule in both academic research and industrial applications. This document details its synthesis, stereochemistry, conformational analysis, and spectral properties, offering valuable insights for professionals in organic synthesis, materials science, and drug development.

Physicochemical and Spectroscopic Data

2-tert-Butylcyclohexyl acetate is a chiral molecule existing as two diastereomers: cis and trans. The physical and spectroscopic properties of these isomers are crucial for their identification and characterization.

Propertycis-2-tert-Butylcyclohexyl acetatetrans-2-tert-Butylcyclohexyl acetateMixture of Isomers
Molecular Formula C₁₂H₂₂O₂C₁₂H₂₂O₂C₁₂H₂₂O₂
Molecular Weight 198.30 g/mol [1][2][3]198.30 g/mol [4]198.30 g/mol [5]
CAS Number 20298-69-5[2][3]20298-70-8[4]88-41-5[1][5]
Appearance Crystalline solid[3]LiquidColorless liquid[5]
Boiling Point Not specified222.00 to 223.00 °C @ 760.00 mm Hg (est)[]221 °C (lit.)[5]
Density Not specifiedNot specified0.93 g/cm³[7]
Refractive Index Not specifiedNot specified1.45[7]

Table 1: Physicochemical Properties of this compound Isomers.

SpectrumKey Features
¹H NMR The chemical shift and coupling constants of the proton at C1 (attached to the acetate group) are diagnostic for determining the cis or trans configuration. An axial proton will typically appear at a higher field (lower ppm) and exhibit large axial-axial coupling constants (7-9 Hz), while an equatorial proton will be at a lower field (higher ppm) with smaller axial-equatorial and equatorial-equatorial coupling constants (1-5 Hz).[8]
¹³C NMR The chemical shifts of the cyclohexane (B81311) ring carbons are influenced by the stereochemistry of the substituents. The carbon bearing the axial substituent is typically shielded (shifted to a higher field) compared to when it is equatorial.[9]
Mass Spectrometry (GC-MS) The electron ionization (EI) mass spectrum of this compound isomers typically shows characteristic fragment ions. Common fragments include m/z 57 (tert-butyl cation), 82, and 123.[1][4]
Infrared (IR) Spectroscopy The IR spectrum will show a strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester group, and C-O stretching bands in the 1240-1030 cm⁻¹ region.

Table 2: Key Spectroscopic Features for the Characterization of this compound Isomers.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves a two-step process: the hydrogenation of 2-tert-butylphenol (B146161) to 2-tert-butylcyclohexanol (B1585498), followed by the esterification of the resulting alcohol. The stereoselectivity of the final product is largely determined during the hydrogenation step.

Diastereoselective Synthesis of cis-2-tert-Butylcyclohexanol

A high yield of the cis-isomer of 2-tert-butylcyclohexanol can be achieved through the catalytic hydrogenation of 2-tert-butylphenol.

Protocol:

  • In a stirred autoclave, combine 520 g of 2-tert-butylphenol, 80 g of this compound, and 17 g of Raney nickel-iron catalyst (water content 44%, nickel content 45%, iron content 8%, aluminum content 3%).

  • Pressurize the autoclave with hydrogen to 20 bar.

  • Heat the mixture to 130°C and maintain for 10 hours, then reduce the temperature to 100°C for an additional 3 hours.

  • After cooling and venting, the crude product is obtained by filtration to remove the catalyst. This method can yield a cis to trans ratio of up to 95:5.

Esterification of 2-tert-Butylcyclohexanol

The synthesized 2-tert-butylcyclohexanol is then esterified to produce this compound.

Protocol:

  • In a flask equipped with a reflux condenser, combine 295-305 g of 2-tert-butylcyclohexanol, 15-25 g of anhydrous sodium acetate, and 205-215 g of acetic anhydride.

  • Heat the mixture to reflux at 145-150°C for 5 hours.

  • After cooling, wash the reaction mixture successively with water, a 2% NaOH solution, and saturated brine.

  • The final product is purified by vacuum fractionation to yield 370-380 g of this compound.

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is defined by the relative orientation of the tert-butyl and acetate groups on the cyclohexane ring. The large steric bulk of the tert-butyl group plays a crucial role in determining the conformational preferences of the molecule.

The conformational preference of a substituent on a cyclohexane ring is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformations. The tert-butyl group has a very high A-value (approximately 4.9 kcal/mol), meaning it strongly favors the equatorial position to avoid severe 1,3-diaxial interactions.[9] This effectively "locks" the cyclohexane ring in a specific chair conformation.

Conformational Analysis of Isomers
  • cis-2-tert-Butylcyclohexyl acetate : In the cis isomer, the tert-butyl and acetate groups are on the same side of the ring. With the tert-butyl group in the equatorial position, the acetate group is forced into the axial position.

  • trans-2-tert-Butylcyclohexyl acetate : In the trans isomer, the two groups are on opposite sides of the ring. To accommodate the equatorial tert-butyl group, the acetate group must also occupy an equatorial position. This diequatorial conformation is generally more stable than the axial-equatorial conformation of the cis isomer.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_hydrogenation Hydrogenation cluster_intermediate Intermediate cluster_esterification Esterification cluster_purification Purification cluster_product Final Product 2-tert-Butylphenol 2-tert-Butylphenol Hydrogenation_Reaction Catalytic Hydrogenation (100-130°C, 20 bar) 2-tert-Butylphenol->Hydrogenation_Reaction Hydrogen Hydrogen Hydrogen->Hydrogenation_Reaction Raney Ni/Fe Catalyst Raney Ni/Fe Catalyst Raney Ni/Fe Catalyst->Hydrogenation_Reaction 2-tert-Butylcyclohexanol 2-tert-Butylcyclohexanol Hydrogenation_Reaction->2-tert-Butylcyclohexanol Esterification_Reaction Esterification (Reflux, 145-150°C) 2-tert-Butylcyclohexanol->Esterification_Reaction Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Esterification_Reaction Sodium_Acetate Sodium_Acetate Sodium_Acetate->Esterification_Reaction Washing Aqueous Workup (H₂O, NaOH, Brine) Esterification_Reaction->Washing Fractionation Vacuum Fractionation Washing->Fractionation 2-tert-Butylcyclohexyl_acetate This compound Fractionation->2-tert-Butylcyclohexyl_acetate

Caption: Synthesis workflow for this compound.

Esterification Mechanism

Esterification_Mechanism Alcohol 2-tert-Butylcyclohexanol (R-OH) Intermediate1 Tetrahedral Intermediate Alcohol->Intermediate1 Nucleophilic attack Anhydride Acetic Anhydride ((CH₃CO)₂O) Anhydride->Intermediate1 Intermediate2 Protonated Ester Intermediate1->Intermediate2 Elimination of acetate Byproduct Acetic Acid (CH₃COOH) Intermediate1->Byproduct Product This compound (R-OAc) Intermediate2->Product Deprotonation Conformational_Analysis cluster_cis cis-Isomer cluster_trans trans-Isomer cis_eq equatorial-axial (less stable) cis_ax axial-equatorial (highly unstable) cis_eq->cis_ax Ring Flip trans_eq diequatorial (most stable) trans_ax diaxial (highly unstable) trans_eq->trans_ax Ring Flip cis_eq_text cis-conformer: t-Bu (eq), OAc (ax) trans_eq_text trans-conformer: t-Bu (eq), OAc (eq) Conformational_Preference Conformational_Preference Conformational_Preference->cis_eq_text Less Favored Conformational_Preference->trans_eq_text Favored

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 2-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butylcyclohexyl acetate (B1210297) is a widely utilized synthetic fragrance ingredient, prized for its fresh, fruity, and floral aroma. It is a common component in a variety of consumer products, including perfumes, cosmetics, soaps, and detergents.[1][2] The accurate and reliable quantification of 2-tert-Butylcyclohexyl acetate in these complex matrices is crucial for quality control, regulatory compliance, and safety assessment.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the analysis of volatile and semi-volatile compounds like this compound, offering unparalleled sensitivity and selectivity.[4]

This document provides a detailed protocol for the qualitative and quantitative analysis of this compound using GC-MS. The methodologies outlined are applicable to a range of sample types and are intended to serve as a comprehensive guide for researchers in the fields of analytical chemistry, cosmetic science, and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of this compound. These values are representative and may vary depending on the specific instrumentation and analytical conditions.

ParameterValueReference
Retention Time (approx.) 12.5 min[5]
Quantifier Ion (m/z) 57[6]
Qualifier Ions (m/z) 82, 43, 67[6]
Linear Range 0.1 - 10 µg/mL[6]
Coefficient of Determination (r²) > 0.995[6]
Limit of Quantification (LOQ) 2 µg/g[6]

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the GC-MS analysis of this compound.

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Solvent: Hexane (B92381) or Ethyl Acetate (GC grade)

  • Internal Standard (IS): (Optional, e.g., d4-terpineol)

  • Sample Matrix: Perfume, cosmetic cream, or other relevant product

  • Glassware: Volumetric flasks, pipettes, vials with caps

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Sample Preparation: Liquid-Liquid Extraction for Cosmetic Creams

This protocol is adapted for the extraction of this compound from a cosmetic cream matrix.[7]

  • Weighing: Accurately weigh 0.5 g of the cosmetic cream into a 15 mL centrifuge tube.

  • Extraction: Add 5 mL of hexane to the tube.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the fragrance compound into the organic solvent.

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic layer from the solid matrix.

  • Collection: Carefully transfer the supernatant (hexane layer) to a clean GC vial using a pipette.

  • Dilution: If necessary, dilute the extract with hexane to bring the concentration of this compound within the calibration range.

  • Injection: The sample is now ready for injection into the GC-MS system.

GC-MS Instrumental Conditions

The following instrumental parameters are recommended for the analysis of this compound.

GC Parameter Condition
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.
MS Parameter Condition
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C
Acquisition Mode Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions (m/z) 57 (quantifier), 82, 43, 67 (qualifiers)

Results and Discussion

A successful GC-MS analysis will yield a chromatogram with a distinct peak for this compound at the expected retention time. The identity of the peak can be confirmed by comparing its mass spectrum with a reference spectrum from a library or an analytical standard. The mass spectrum of this compound is characterized by a base peak at m/z 57, which corresponds to the tert-butyl cation, a stable fragment.[6] Other significant fragments include ions at m/z 82, 43, and 67, which can be used as qualifier ions for enhanced selectivity in quantitative analysis.[6]

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the quantifier ion (m/z 57) against the concentration of the this compound standards. The concentration of the analyte in the sample can then be determined from this calibration curve. The use of an internal standard is recommended to improve the accuracy and precision of the quantification.

Visualization of the Analytical Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Cosmetic Sample Weighing Weigh 0.5g of Sample Sample->Weighing Extraction Add 5mL Hexane & Vortex Weighing->Extraction Centrifugation Centrifuge at 3000 rpm Extraction->Centrifugation Collection Collect Supernatant Centrifugation->Collection GC_Vial Transfer to GC Vial Collection->GC_Vial Injection Inject 1µL into GC GC_Vial->Injection GC_Separation GC Separation (DB-5ms column) Injection->GC_Separation MS_Detection MS Detection (EI, Scan/SIM) GC_Separation->MS_Detection Chromatogram Generate Chromatogram MS_Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

References

HPLC method for separation of 2-tert-Butylcyclohexyl acetate isomers

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Separation of 2-tert-Butylcyclohexyl Acetate (B1210297) Isomers

Application Note

Introduction

2-tert-Butylcyclohexyl acetate is a key fragrance ingredient valued for its fresh, fruity, and floral notes. It exists as two primary geometric isomers: cis and trans. The olfactory properties of these isomers differ significantly, with the cis-isomer generally possessing a more powerful and desirable aroma. Therefore, a reliable analytical method to separate and quantify these isomers is crucial for quality control in the fragrance industry, ensuring product consistency and desired scent profiles. This application note presents a High-Performance Liquid Chromatography (HPLC) method for the effective separation of cis- and trans-2-tert-Butylcyclohexyl acetate.

Challenges and Methodological Approach

The primary challenge in separating geometric isomers like cis- and trans-2-tert-Butylcyclohexyl acetate lies in their similar physical and chemical properties. While gas chromatography (GC) is often used for volatile fragrance compounds, HPLC offers a robust alternative, particularly for samples that may not be suitable for high-temperature analysis.[1][2]

Due to the subtle structural differences between the isomers, achieving separation requires a stationary phase that can exploit these spatial distinctions. While standard reversed-phase columns (e.g., C18) may offer some separation, specialized phases often provide superior resolution. Chiral stationary phases, such as those based on cellulose (B213188) or amylose (B160209) derivatives, are exceptionally adept at stereoisomeric recognition and can be highly effective for separating diastereomers like cis and trans isomers.[3][4] Normal-phase chromatography also presents a viable alternative, separating compounds based on polarity differences.[5]

This proposed method will utilize a chiral stationary phase in normal-phase mode, which typically provides excellent selectivity for this type of isomerism.

Instrumentation and Consumables

  • HPLC System with a binary or quaternary pump, autosampler, and column thermostat.

  • Detector: Due to the lack of a strong UV chromophore in this compound, a universal detector such as a Refractive Index (RI) Detector or an Evaporative Light Scattering Detector (ELSD) is recommended. Low-wavelength UV detection (~210 nm) may be attempted but is likely to have low sensitivity.

  • Data Acquisition and Processing Software.

Experimental Protocol

1. Standard and Sample Preparation

  • Standard Preparation:

    • Prepare individual stock solutions of cis- and trans-2-tert-Butylcyclohexyl acetate (if available) at a concentration of 1 mg/mL in n-Hexane.

    • Prepare a mixed standard solution containing both isomers at a concentration of 0.5 mg/mL each in n-Hexane.

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the sample (e.g., fragrance oil).

    • Dilute the sample with n-Hexane to achieve a final concentration within the calibration range (e.g., 1 mg/mL total acetate).

    • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC Method Parameters

The following table summarizes the recommended starting conditions for the HPLC method. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Column Chiral Stationary Phase (e.g., Cellulose-based)
Particle Size: 5 µm
Dimensions: 250 mm x 4.6 mm
Mobile Phase n-Hexane / Isopropanol (98:2, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector Refractive Index (RI) or Evaporative Light Scattering (ELSD)
Run Time Approximately 15 minutes

3. Data Analysis and Quantification

  • Identify the peaks for cis- and trans-2-tert-Butylcyclohexyl acetate based on the retention times obtained from the individual standards.

  • Integrate the peak areas for each isomer in the sample chromatogram.

  • Calculate the percentage of each isomer using the following formula: % Isomer = (Area of Isomer Peak / Total Area of Isomer Peaks) x 100

Expected Results and Discussion

Under the proposed normal-phase conditions with a chiral stationary phase, baseline separation of the cis and trans isomers is anticipated. The elution order will depend on the specific chiral column used and the interactions between the isomers and the stationary phase. The isomer that fits more favorably into the chiral selector's structure will be retained longer. The use of a non-polar mobile phase like Hexane with a small amount of a polar modifier like Isopropanol allows for fine-tuning of retention times and resolution.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing std_prep Prepare Isomer Standards (1 mg/mL in Hexane) filter Filter through 0.45 µm PTFE filter std_prep->filter sample_prep Dilute Sample in Hexane sample_prep->filter hplc_system HPLC System Setup (Normal Phase) filter->hplc_system injection Inject Sample/Standard (10 µL) hplc_system->injection separation Isocratic Separation Column: Chiral Phase Mobile Phase: Hexane/IPA injection->separation detection Detection (RI or ELSD) separation->detection chromatogram Acquire Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration quantification Quantify Isomer Ratio (% cis vs. % trans) integration->quantification report Generate Report quantification->report

Caption: HPLC workflow for the separation of this compound isomers.

References

Application Note: Enantiomeric Separation of 2-tert-Butylcyclohexyl Acetate Using Chiral Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the enantiomeric separation of cis- and trans-2-tert-butylcyclohexyl acetate (B1210297) using chiral gas chromatography (GC). 2-tert-Butylcyclohexyl acetate is a key fragrance ingredient where the stereochemistry of the molecule significantly influences its olfactory properties.[] The presented protocol utilizes a cyclodextrin-based chiral stationary phase to achieve baseline resolution of the enantiomers. This method is crucial for quality control in the fragrance industry, as well as for research and development in asymmetric synthesis and drug development where stereoisomeric purity is paramount.

Introduction

Chiral compounds, or enantiomers, are non-superimposable mirror images of each other that can exhibit distinct biological and sensory properties.[2] In the fragrance industry, for instance, different enantiomers of the same molecule can have vastly different scents. This compound, a widely used fragrance component, possesses two chiral centers, leading to the existence of four stereoisomers (two pairs of enantiomers for the cis and trans diastereomers). The accurate determination of the enantiomeric composition is therefore essential for ensuring product consistency and desired olfactory characteristics.

Chiral gas chromatography is a powerful analytical technique for the separation and quantification of enantiomers.[2] This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, resulting in different retention times.[2] Cyclodextrin-based CSPs are particularly effective for the separation of a wide range of chiral molecules, including esters like this compound.

This application note provides a detailed protocol for the enantiomeric separation of this compound using a commercially available chiral GC column. The methodology is suitable for researchers, scientists, and professionals in the fragrance, flavor, and pharmaceutical industries.

Experimental Protocols

Instrumentation and Materials
  • Gas Chromatograph: Any standard gas chromatograph equipped with a flame ionization detector (FID) and a capillary column injection port.

  • Chiral GC Column: A CP-Chirasil-DEX CB column (or equivalent modified β-cyclodextrin bonded to a dimethylpolysiloxane) with dimensions of 25 m x 0.25 mm internal diameter and 0.25 µm film thickness is recommended.[3]

  • Carrier Gas: Hydrogen or Helium, high purity.

  • Reagents: Racemic standards of cis- and trans-2-tert-butylcyclohexyl acetate, and enantiomerically enriched standards if available for peak identification. High-purity solvent (e.g., hexane (B92381) or ethyl acetate) for sample dilution.

Sample Preparation
  • Prepare a stock solution of the this compound standard (racemic mixture) at a concentration of 1 mg/mL in a suitable solvent like hexane or ethyl acetate.

  • For analysis, dilute the stock solution to a final concentration of approximately 10-100 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection to prevent column contamination.

Gas Chromatography Conditions

The following GC conditions have been optimized for the separation of this compound enantiomers.

ParameterValue
Column CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm)[3]
Injector Temperature 230°C[3]
Detector Temperature 250°C (FID)[3]
Carrier Gas Hydrogen[3]
Carrier Gas Flow Rate 1.5 mL/min (Constant Flow)
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial Temperature: 100°C, hold for 1 minRamp: 2°C/min to 180°CFinal Hold: Hold at 180°C for 5 min

Data Presentation

The following tables summarize the expected quantitative data for the enantiomeric separation of cis- and trans-2-tert-butylcyclohexyl acetate based on the described protocol. Retention times and resolution values are typical and may vary slightly depending on the specific instrument and column condition.

Table 1: Expected Retention Times for this compound Enantiomers

CompoundEnantiomerExpected Retention Time (min)
trans-2-tert-Butylcyclohexyl Acetate Enantiomer 1~28.5
Enantiomer 2~29.2
cis-2-tert-Butylcyclohexyl Acetate Enantiomer 1~31.8
Enantiomer 2~32.5

Table 2: Chromatographic Performance

Enantiomeric PairResolution (Rs)Separation Factor (α)
trans-Isomers > 1.5~ 1.05
cis-Isomers > 1.5~ 1.04

Resolution (Rs) is calculated using the formula: Rs = 2(tR2 - tR1) / (w1 + w2), where tR are the retention times and w are the peak widths at the base. A value greater than 1.5 indicates baseline separation. Separation factor (α) is calculated as k'2 / k'1, where k' is the retention factor. It indicates the selectivity of the column for the two enantiomers.

Visualization of the Experimental Workflow

The logical flow of the experimental protocol for the chiral GC separation of this compound is depicted in the following diagram.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis start Start: Obtain this compound Sample prep_stock Prepare 1 mg/mL Stock Solution start->prep_stock dilute Dilute to 10-100 µg/mL prep_stock->dilute filter Filter with 0.45 µm Syringe Filter dilute->filter inject Inject 1 µL into GC filter->inject separate Enantiomeric Separation on CP-Chirasil-DEX CB Column inject->separate detect Detection by FID separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Enantiomeric Excess (%ee) and Resolution (Rs) integrate->calculate report Report Results calculate->report

Caption: Workflow for Chiral GC Separation of this compound.

Conclusion

The described chiral gas chromatography method provides a reliable and reproducible approach for the enantiomeric separation of cis- and trans-2-tert-butylcyclohexyl acetate. The use of a CP-Chirasil-DEX CB column allows for baseline resolution of all four stereoisomers. This application note serves as a comprehensive guide for researchers and quality control analysts in the fragrance and related industries, enabling the accurate determination of the enantiomeric composition of this important fragrance ingredient. The detailed protocol and expected performance data will facilitate the implementation of this method in various laboratory settings.

References

Application Note: Quantification of 2-tert-Butylcyclohexyl Acetate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the quantification of 2-tert-butylcyclohexyl acetate (B1210297), a common fragrance ingredient, in complex matrices such as cosmetics and perfumes. The methodology is based on gas chromatography coupled with mass spectrometry (GC-MS) and flame ionization detection (GC-FID), ensuring high selectivity and sensitivity. Detailed procedures for sample preparation, instrumental analysis, and data processing are presented to facilitate accurate and reproducible quantification.

Introduction

2-tert-Butylcyclohexyl acetate is a widely used synthetic fragrance ingredient prized for its fresh, fruity, and slightly woody aroma in a variety of consumer products, including perfumes, lotions, and shampoos.[1][2] Accurate quantification of this compound in complex formulations is crucial for quality control, regulatory compliance, and safety assessment. Gas chromatography (GC) is the premier analytical technique for the analysis of volatile and semi-volatile compounds in fragrances.[3][4][5] When coupled with a mass spectrometer (MS) or a flame ionization detector (FID), GC provides a robust platform for the separation, identification, and quantification of individual fragrance components.[6][7] This document outlines a detailed protocol for the quantification of this compound in complex mixtures.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Two common techniques are Liquid-Liquid Extraction (LLE) for liquid samples and Solid-Phase Microextraction (SPME) for headspace analysis of more complex matrices.

2.1.1. Liquid-Liquid Extraction (LLE) for Perfumes and Lotions

  • Accurately weigh approximately 1 g of the liquid sample into a 15 mL centrifuge tube.

  • Add 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Add a known concentration of an internal standard (e.g., 1,4-dichlorobenzene (B42874) or another suitable non-interfering compound).

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3500 rpm for 5 minutes to separate the phases.[4]

  • Carefully transfer the organic layer to a clean vial for GC analysis.

2.1.2. Solid-Phase Microextraction (SPME) for Creams and Gels

  • Accurately weigh approximately 0.5 g of the sample into a 20 mL headspace vial.

  • Add a known concentration of an internal standard.

  • Seal the vial with a PTFE/silicone septum.

  • Incubate the vial at a controlled temperature (e.g., 40°C) for a set time (e.g., 20 minutes) to allow for equilibration of the analyte in the headspace.[8]

  • Expose a divinylbenzene/polydimethylsiloxane (DVB/PDMS) SPME fiber to the headspace for a defined extraction time (e.g., 20 minutes) at the same temperature.[8][9]

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption and analysis.

Instrumental Analysis

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • System: Agilent 7890B GC coupled with a 5977B MSD or equivalent.[7]

  • Column: Supelcowax 10 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.[10]

  • Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.[10]

  • Injector: Split mode (split ratio 100:1), temperature 250°C.[10]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 3°C/min to 240°C.

    • Hold at 240°C for 5 minutes.[10]

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[10]

    • Source Temperature: 230°C.[10]

    • Acquisition Mode: Full scan (m/z 30-450) for identification and Selected Ion Monitoring (SIM) for quantification.[10]

    • Quantification Ions for this compound: The mass spectrum of this compound shows characteristic fragment ions. Based on available data, prominent ions for quantification would be m/z 57 (base peak), 82, and 43.[11]

2.2.2. Gas Chromatography with Flame Ionization Detector (GC-FID)

For routine quantitative analysis, GC-FID is a reliable and cost-effective alternative to GC-MS. The GC conditions (column, carrier gas, injector, and oven program) can remain the same as for GC-MS. The FID provides a response proportional to the mass of carbon atoms, which is suitable for quantification using an internal standard method.[6][12]

Data Presentation

Quantitative data should be summarized in a clear and structured table to allow for easy comparison.

Table 1: Quantification of this compound in Cosmetic Samples

Sample IDSample TypePreparation MethodConcentration (µg/g)RSD (%) (n=3)
Sample APerfumeLLE1250.53.2
Sample BBody LotionLLE350.24.1
Sample CShower GelSPME85.75.5

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Method Validation

A summary of key validation parameters for a quantitative GC method is provided below.

Table 2: Key Method Validation Parameters

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.995 for the calibration curve.[13]
Accuracy (Recovery) 80-120% recovery of spiked analyte in the sample matrix.[4]
Precision (RSD) Repeatability (intra-day) and intermediate precision (inter-day) RSD < 15%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1. The lowest concentration on the calibration curve.
Specificity No interfering peaks at the retention time of the analyte and internal standard.

Workflow and Pathway Visualization

The overall workflow for the quantification of this compound is depicted in the following diagram.

Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_proc Data Processing & Reporting sample Sample Receipt (Perfume, Cream, etc.) prep_choice Select Preparation Method sample->prep_choice lle Liquid-Liquid Extraction (LLE) prep_choice->lle Liquid Matrix spme Solid-Phase Microextraction (SPME) prep_choice->spme Complex Matrix extract Prepared Extract lle->extract spme->extract gcms GC-MS / GC-FID Analysis extract->gcms chromatogram Chromatographic Data gcms->chromatogram integration Peak Integration & Identification chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification report Final Report quantification->report

Caption: Workflow for Quantification of this compound.

Conclusion

The described GC-MS and GC-FID methods provide a reliable and robust approach for the quantification of this compound in complex mixtures. Proper sample preparation and method validation are critical to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers and scientists in the fields of cosmetics, fragrances, and drug development.

References

Standard Operating Procedure for the Safe Handling of 2-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a comprehensive standard operating procedure (SOP) for the safe handling of 2-tert-Butylcyclohexyl acetate (B1210297) (CAS No. 88-41-5). This SOP is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. Adherence to these guidelines is crucial to minimize risks and ensure a safe working environment.

Hazard Identification and Classification

2-tert-Butylcyclohexyl acetate is classified as hazardous to the aquatic environment with long-lasting effects.[1][2] While it is not classified for acute health hazards, proper handling is essential to avoid potential risks.[1][2]

GHS Classification:

  • Hazardous to the Aquatic Environment — Long-term Hazard: Category 2[2]

Signal Word: None[2]

Hazard Statements:

  • H411: Toxic to aquatic life with long lasting effects.[1][2]

Precautionary Statements:

  • P273: Avoid release to the environment.[1][2]

  • P391: Collect spillage.[1][2]

  • P501: Dispose of contents/container to an approved disposal site, in accordance with local regulations.[1][2]

Data Presentation

Physical and Chemical Properties
PropertyValueReference
CAS Number 88-41-5[1][3]
Molecular Formula C₁₂H₂₂O₂[3][4]
Molecular Weight 198.30 g/mol [3][4]
Appearance Colorless liquid[3]
Boiling Point 220 - 222 °C[3]
Flash Point 87 °C[1]
Density 0.941 g/cm³[3]
Occupational Exposure Limits

No specific occupational exposure limit values have been established for this compound.[5] Therefore, it is imperative to handle this chemical with care, employing good industrial hygiene and safety practices.

Ecotoxicity Data
OrganismTest TypeValueReference
Fish (Cyprinus carpio)LC50 (96h)8.6 mg/L

Experimental Protocols

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat. For larger quantities or potential for splashing, consider additional protective clothing.

Handling and Storage
  • Handling:

    • Avoid contact with skin and eyes.

    • Avoid inhalation of vapor or mist.

    • Keep away from heat, sparks, and open flames.[2]

    • Use non-sparking tools.[2]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Spill and Leak Procedures
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Contain the spill using an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

  • Collect: Carefully collect the absorbed material into a labeled, sealable container for disposal.

  • Clean: Clean the spill area with soap and water.

  • Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.

Waste Disposal
  • Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways, as it is toxic to aquatic life.[1][2]

Visualized Workflows

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal a Don PPE b Ensure Proper Ventilation a->b c Transfer Chemical in Fume Hood b->c d Keep Away from Ignition Sources c->d e Securely Close Container d->e f Store in Designated Area e->f g Clean Work Area f->g h Remove and Dispose of PPE g->h i Wash Hands Thoroughly h->i j Label Waste Container i->j k Dispose According to Regulations j->k

Caption: Workflow for the safe handling of this compound.

First_Aid_Response First Aid Response for Exposure cluster_exposure Type of Exposure cluster_action Immediate Action cluster_medical Medical Attention skin Skin Contact wash_skin Remove contaminated clothing. Wash skin with soap and water. skin->wash_skin eye Eye Contact rinse_eye Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. eye->rinse_eye inhalation Inhalation fresh_air Move person into fresh air and keep comfortable for breathing. inhalation->fresh_air ingestion Ingestion rinse_mouth Rinse mouth. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek medical advice/attention if irritation or symptoms persist. wash_skin->seek_medical rinse_eye->seek_medical fresh_air->seek_medical call_poison Immediately call a POISON CENTER or doctor/physician. rinse_mouth->call_poison

Caption: First aid measures for different routes of exposure.

First Aid Measures

  • After Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If symptoms persist, seek medical attention.[2]

  • After Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water. If skin irritation occurs, get medical advice/attention.[2][6]

  • After Eye Contact: Rinse cautiously with water for several minutes.[2][6] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][6]

  • After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[2][6]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.

  • Unsuitable Extinguishing Media: Do not use a direct water stream.

  • Specific Hazards: In case of fire, hazardous decomposition products such as carbon oxides may be produced.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

  • Reactivity: Generally stable under normal conditions.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No hazardous reactions are expected under normal use.

  • Conditions to Avoid: Avoid heat, flames, and sparks.[2]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

Disclaimer

The information provided in this SOP is based on currently available data and is believed to be accurate. However, it is the responsibility of the user to evaluate the information and apply it appropriately. This document is not a substitute for professional judgment and should be used in conjunction with other resources and expert consultation.

References

Application Notes and Protocols for the Formulation Analysis of 2-tert-Butylcyclohexyl Acetate in Consumer Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-tert-Butylcyclohexyl acetate (B1210297), a synthetic fragrance ingredient valued for its fresh, fruity, and woody aroma, is a common component in a wide array of consumer products, including fine fragrances, cosmetics, and household cleaners.[1][2] As with many fragrance ingredients, its presence and concentration in final formulations are critical for product quality, sensory performance, and regulatory compliance. These application notes provide a comprehensive overview of the analytical methodologies for the determination and quantification of 2-tert-Butylcyclohexyl acetate in various consumer product matrices. Detailed protocols for sample preparation and Gas Chromatography-Mass Spectrometry (GC-MS) analysis are presented, alongside key physicochemical data and typical concentration levels as dictated by regulatory standards.

Introduction to this compound

This compound (OTBCHA), also known by trade names such as Verdox, is a colorless liquid with a characteristic fruity, apple-like scent complemented by woody undertones.[1][3] It is utilized extensively in the fragrance industry to impart a fresh and lasting aroma to perfumes, personal care items like shampoos and lotions, and household products such as detergents and air fresheners.[1][2][4][5]

The compound exists as a mixture of cis and trans isomers, with the ratio influencing the final olfactory profile. Due to its potential to act as a skin sensitizer (B1316253) in some individuals, regulatory bodies in various regions have established guidelines for its use and require its declaration on product labels if its concentration exceeds certain thresholds.[4][6] Accurate and robust analytical methods are therefore essential for manufacturers to ensure product safety, quality, and adherence to regulations. The primary analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound from complex cosmetic matrices is Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[1][6][7]

Physicochemical and Regulatory Data

A summary of the key properties of this compound is provided below. This data is essential for developing analytical methods and understanding the compound's behavior in various formulations.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 88-41-5 [3][5]
Molecular Formula C₁₂H₂₂O₂ [5]
Molecular Weight 198.30 g/mol [5]
Appearance Colorless liquid Chem-Impex
Odor Profile Fruity, woody, green, apple, herbal [1][3][5]
Boiling Point 220 - 222 °C Chem-Impex
Density ~0.941 g/cm³ Chem-Impex
Solubility Insoluble in water; soluble in alcohols and oils [5]

| LogP (Octanol/Water) | 3.154 |[7] |

Table 2: Regulatory Concentration Limits for Fragrance Allergens

Product Type Regulatory Limit (EU) Description Reference(s)
Leave-on Products > 0.001% (10 µg/g or ppm) Products intended for prolonged skin contact (e.g., creams, lotions, perfumes). [4][8][9]

| Rinse-off Products | > 0.01% (100 µg/g or ppm) | Products intended for brief skin contact before being rinsed off (e.g., shampoos, shower gels, soaps). |[4][8][9] |

Note: These are general limits for fragrance allergens that must be labeled. While this compound is monitored, these specific thresholds apply to a list of regulated allergens.

Experimental Protocols

The following protocols provide a generalized yet detailed framework for the analysis of this compound in common consumer product matrices. The primary method described is Gas Chromatography-Mass Spectrometry (GC-MS), which offers excellent selectivity and sensitivity.[6][7][10]

Protocol 1: Analysis in Liquid/Cream-Based Cosmetics (Lotions, Creams)

This protocol utilizes a liquid-liquid extraction (LLE) method to isolate the fragrance compound from the complex cosmetic matrix.

Methodology:

  • Sample Weighing: Accurately weigh approximately 0.5 g of the cosmetic product into a 50 mL amber glass centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., 4,4'-dibromobiphenyl (B48405) at 1 µg/mL) to the sample.

  • Extraction:

    • Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE) to the tube.[11]

    • Seal the tube and mix vigorously using a vortex or sample mixer for 30 minutes to ensure thorough extraction of the analyte into the organic phase.[11]

  • Phase Separation:

    • Add approximately 5 g of anhydrous sodium sulfate (B86663) to remove water from the organic phase.

    • Centrifuge the sample at 3000 x g for 30 minutes to achieve complete separation of the layers.[11]

  • Sample Collection: Carefully collect the supernatant (the upper MTBE layer) using a glass pipette.

  • Filtration & Dilution: Filter the collected supernatant through a 0.45 µm syringe filter. Dilute the filtrate with MTBE as necessary to bring the analyte concentration within the calibration range of the instrument.

  • GC-MS Analysis: Inject 1 µL of the final prepared sample into the GC-MS system.

Protocol 2: Analysis in Volatile Products (Perfumes, Air Fresheners)

This protocol uses a direct dilution or headspace analysis approach suitable for products where the analyte is already in a volatile solvent system.

Methodology:

  • Direct Dilution (for Perfumes, Eau de Toilette):

    • Accurately transfer a small amount of the liquid sample (e.g., 100 µL) into a volumetric flask.

    • Dilute with a suitable solvent such as ethanol (B145695) or MTBE to a final volume that places the expected analyte concentration within the instrument's calibration range.

    • Add an internal standard.

    • Transfer an aliquot to a 2 mL autosampler vial for injection.

  • Headspace (HS) Analysis (for Air Fresheners):

    • Place a small, known amount of the product (e.g., a single spray or 0.1 g of liquid) into a sealed 20 mL headspace vial.[12]

    • Incubate the vial at a controlled temperature (e.g., 80°C) for a set time (e.g., 10 minutes) to allow volatile compounds to partition into the headspace.[13][14]

    • An automated headspace sampler injects a specific volume of the vapor from the vial directly into the GC-MS for analysis.[3] This method is excellent for analyzing volatile components without interference from non-volatile matrix components.[7][13]

GC-MS Instrumentation and Parameters

The following table provides typical parameters for the GC-MS analysis of fragrance compounds. These may require optimization based on the specific instrument and product matrix.

Table 3: Recommended GC-MS Parameters

Parameter Setting Reference(s)
GC System Agilent 8890 GC (or equivalent) [15]
MS System Agilent 7000E GC/TQ or 5975 MSD (or equivalent) [8][15]
Column DB-5MS (or similar 5%-phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness [8]
Carrier Gas Helium, constant flow at 1.0 mL/min [8]
Injector Split/Splitless, 250°C, Pulsed Splitless mode [11]
Oven Program Initial: 50-60°C, hold 2 min Ramp 1: 3°C/min to 125°C Ramp 2: 7°C/min to 230°C Ramp 3: 20°C/min to 300°C, hold 5 min [8][11]
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification

| Quantifier Ions | m/z 57, 82 (Primary ions for this compound) |[5] |

Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of the experimental and logical workflows.

G cluster_prep Sample Preparation cluster_matrix cluster_analysis Instrumental Analysis cluster_data Data Processing start Consumer Product Sample (e.g., Lotion, Perfume) lotion Cream/Lotion start->lotion Solid/Emulsion perfume Perfume/Volatile start->perfume Liquid weigh Weigh Sample (0.5g) lotion->weigh dilute Direct Dilution perfume->dilute spike1 Spike Internal Standard weigh->spike1 extract Liquid-Liquid Extraction (MTBE/Water) spike1->extract separate Centrifuge & Separate extract->separate collect Collect & Filter Organic Layer separate->collect final_sample Prepared Sample in Vial collect->final_sample spike2 Spike Internal Standard dilute->spike2 spike2->final_sample gcms GC-MS System Injection final_sample->gcms separation Chromatographic Separation (DB-5MS Column) gcms->separation detection Mass Spectrometry Detection (EI, Scan/SIM) separation->detection chromatogram Generate Chromatogram detection->chromatogram integrate Peak Integration chromatogram->integrate quantify Quantification vs. Calibration Curve integrate->quantify report Final Report (Concentration in µg/g) quantify->report G cluster_isomers Stereoisomers compound This compound (OTBCHA) cis cis-Isomer compound->cis exists as trans trans-Isomer compound->trans exists as odor Overall Odor Profile (Fruity, Woody, Apple) cis->odor contributes to trans->odor contributes to formulation Consumer Product Formulation (Perfume, Lotion, Cleaner) odor->formulation imparts scent to analysis GC-MS Analysis formulation->analysis is analyzed by analysis->compound identifies & quantifies

References

Application Notes and Protocols: Catalytic Hydrogenation of 2-tert-Butylphenol for Precursor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the catalytic hydrogenation of 2-tert-butylphenol (B146161) to produce 2-tert-butylcyclohexanol (B1585498), a valuable precursor in the synthesis of pharmaceuticals and fragrances.[1] The protocols outlined below are based on established methodologies and offer a range of catalytic systems and reaction conditions to achieve high yields and desired stereoselectivity. This guide includes a summary of quantitative data, detailed experimental procedures, and workflow diagrams to facilitate reproducible and efficient synthesis.

Introduction

2-tert-Butylphenol is a readily available starting material that can be converted to cis- and trans-2-tert-butylcyclohexanol through catalytic hydrogenation. These cyclohexanol (B46403) derivatives are important intermediates in organic synthesis. For instance, cis-2-tert-butylcyclohexanol (B1618334) acetate (B1210297) is a known fragrance compound.[1] The stereochemical outcome of the hydrogenation is highly dependent on the choice of catalyst and reaction conditions, making precise control of these parameters crucial for obtaining the desired isomer. The tert-butyl group is also a common moiety in many drug molecules, where it can enhance potency and metabolic stability.[2]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data from various reported methods for the catalytic hydrogenation of 2-tert-butylphenol.

Table 1: Performance of Various Catalysts in the Hydrogenation of 2-tert-Butylphenol

CatalystTemperature (°C)Pressure (bar)cis:trans RatioReference
Raney Nickel (untreated)858080:20[3]
Raney Nickel (NaBH₄ treated)858092:8[3]
Raney Cobalt1505094:6[3]
Ruthenium on Al₂O₃1004092.5:7.5[3]
Palladium (1st stage) / Ruthenium (2nd stage)70-200>200up to 90:10[3][4]
Nickel/Iron mixture90-13010-20up to 95:5[3][4]
Ruthenium on Carbon74-9370-12066% cis isomer[5]

Table 2: Influence of Additives on Hydrogenation with Raney Nickel/Iron Catalyst

AdditiveMass Ratio (2-tert-butylphenol:additive)Temperature (°C)Pressure (bar)cis:trans RatioBenefitReference
2-tert-butylcyclohexyl acetate7:1 - 9:190-13010-20up to 95:5Extends catalyst lifetime[3]

Experimental Protocols

The following are detailed protocols for the catalytic hydrogenation of 2-tert-butylphenol using different catalytic systems.

Protocol 1: Hydrogenation using a Nickel/Iron Catalyst Mixture with this compound

This method is designed to produce a high ratio of the cis-isomer of 2-tert-butylcyclohexanol.[3][4]

Materials:

  • 2-tert-butylphenol

  • This compound

  • Raney Nickel/Iron catalyst (moist or dry)

  • Hydrogen gas

  • Stirred autoclave

Procedure:

  • In a stirred autoclave, charge 520 g of 2-tert-butylphenol, 80 g of this compound, and 17 g of Raney nickel-iron catalyst.[3]

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen to 20 bar.[3]

  • Heat the mixture to 130°C and maintain for 10 hours with constant stirring.[3]

  • Reduce the temperature to 100°C and continue the hydrogenation for an additional 3 hours.[3]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting crude mixture contains 2-tert-butylcyclohexanol with a high cis-isomer content. Further purification can be achieved by distillation.

Protocol 2: Two-Stage Hydrogenation using Palladium and Ruthenium Catalysts

This protocol involves a two-stage process to achieve a high cis/trans isomer ratio.[4][5]

Materials:

  • 2-tert-butylphenol

  • Palladium on Al₂O₃ catalyst

  • Ruthenium on Al₂O₃ catalyst

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

Stage 1: Palladium Catalysis

  • Charge the autoclave with 2-tert-butylphenol and the Palladium on Al₂O₃ catalyst.

  • Pressurize the autoclave with hydrogen to over 200 bar.

  • Heat the reaction mixture to a temperature between 70°C and 200°C.

  • Monitor the reaction progress until the desired conversion is achieved.

Stage 2: Ruthenium Catalysis

  • After the first stage, introduce the Ruthenium on Al₂O₃ catalyst to the reaction mixture.

  • Maintain the hydrogen pressure above 200 bar and the temperature between 70°C and 200°C.

  • Continue the hydrogenation until the reaction is complete.

  • Cool the autoclave, vent the hydrogen, and filter the catalyst to obtain the product. This process can yield a cis/trans ratio of up to 90/10.[3][4]

Protocol 3: Hydrogenation using a Ruthenium Catalyst on a Macroporous Support

This method is suitable for continuous or batch processes and is effective at high pressures.[5]

Materials:

  • 2-tert-butylphenol

  • Ruthenium on a macroporous support (e.g., Al₂O₃ with an average pore diameter of at least 0.1 µm)

  • Solvent (e.g., Tetrahydrofuran (THF) or i-Butanol)

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • Prepare a 50 wt.-% solution of 2-tert-butylphenol in the chosen solvent.[5]

  • Place the Ruthenium catalyst in a catalyst basket within the autoclave.

  • Introduce the 2-tert-butylphenol solution into the autoclave.

  • Pressurize the autoclave with hydrogen to a pressure between 150 and 300 bar.[5]

  • Heat the reaction to a temperature between 150°C and 220°C.[5]

  • Maintain these conditions with stirring for a sufficient time to ensure complete conversion (e.g., 5 hours).[5]

  • After cooling and venting, the product can be isolated by removing the solvent.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_process Hydrogenation Process cluster_product Product cluster_purification Downstream Processing start 2-tert-butylphenol catalyst Catalyst Selection (e.g., Ni/Fe, Pd/Ru, Ru) start->catalyst conditions Reaction Conditions (Temperature, Pressure) catalyst->conditions solvent Solvent Choice (Optional) conditions->solvent product 2-tert-butylcyclohexanol (cis/trans mixture) solvent->product filtration Catalyst Filtration product->filtration purification Purification (e.g., Distillation) filtration->purification final_product Pure Precursor purification->final_product

Caption: General workflow for the catalytic hydrogenation of 2-tert-butylphenol.

logical_relationship cluster_input Reaction Inputs cluster_parameters Controlling Parameters cluster_output Reaction Outputs A 2-tert-butylphenol D Temperature B Hydrogen Gas C Catalyst E Pressure G cis-2-tert-butylcyclohexanol D->G H trans-2-tert-butylcyclohexanol D->H F Reaction Time E->G E->H F->G F->H label_edge1 Influence Stereoselectivity label_edge1->G label_edge1->H

Caption: Key parameters influencing the stereoselective synthesis of 2-tert-butylcyclohexanol.

References

Application Notes and Protocols: 2-tert-Butylcyclohexyl Acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butylcyclohexyl acetate (B1210297) is a versatile organic compound widely recognized for its characteristic fruity and woody aroma, leading to its extensive use in the fragrance and flavor industries.[1][2] Beyond its sensory applications, this ester serves as a notable intermediate and stereodirecting agent in organic synthesis. This document provides detailed application notes and experimental protocols for the use of 2-tert-butylcyclohexyl acetate, with a focus on its synthesis and its role in stereoselective reactions. The content is tailored for researchers, scientists, and professionals in drug development who may utilize this compound in their synthetic endeavors.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature.[3] It exists as a mixture of cis and trans isomers, with the cis isomer generally possessing a more potent aroma. The physical and chemical properties of the isomeric mixture are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₂O₂[3]
Molecular Weight 198.31 g/mol [3]
CAS Number 88-41-5[3]
Appearance Colorless liquid[3]
Boiling Point 220-222 °C[3]
Density 0.941 g/cm³[3]
Refractive Index (n20/D) 1.450 - 1.455[3]
Solubility Insoluble in water; soluble in organic solvents like ethanol.[4]

Applications in Organic Synthesis

While the primary commercial application of this compound is in the fragrance industry, it holds specific and valuable roles in organic synthesis.

Stereodirecting Agent in the Synthesis of cis-2-tert-Butylcyclohexanol

A key application of this compound is its use as an additive in the catalytic hydrogenation of 2-tert-butylphenol (B146161) to achieve high diastereoselectivity for the cis-isomer of 2-tert-butylcyclohexanol (B1585498). The presence of this compound in the reaction mixture has been shown to significantly enhance the formation of the cis-alcohol, a valuable precursor for the synthesis of the more desirable cis-2-tert-butylcyclohexyl acetate fragrance. A patented method describes that the addition of this acetate can lead to a cis:trans isomer ratio of up to 95:5.[5]

This protocol is adapted from patent literature describing the synthesis of cis-2-tert-butylcyclohexanol.[5]

Materials:

  • 2-tert-Butylphenol

  • This compound

  • Raney Nickel-Iron catalyst

  • Pressurized reaction vessel (autoclave) with stirring mechanism

  • Hydrogen gas source

Procedure:

  • In a pressure vessel equipped with a stirrer, charge 2-tert-butylphenol and this compound in a weight ratio of approximately 7-9:1.

  • Add the Raney Nickel-Iron catalyst. The weight ratio of the catalyst to 2-tert-butylphenol should be in the range of 0.01-0.03:1.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to 10-20 bar.

  • Heat the mixture to 90-130 °C with continuous stirring.

  • Maintain the reaction under these conditions for 5-20 hours.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • The crude reaction mixture contains cis-2-tert-butylcyclohexanol, trans-2-tert-butylcyclohexanol, and unreacted this compound.

  • The catalyst is removed by filtration, decantation, or centrifugation.

  • The resulting mixture can be purified by distillation to isolate the desired cis-2-tert-butylcyclohexanol.

Quantitative Data from an Exemplary Reaction: [5]

ParameterValue
2-tert-Butylphenol 520 g
This compound 80 g
Raney Nickel-Iron Catalyst 17 g
Hydrogen Pressure 20 bar
Reaction Temperature 130 °C (10 h) then 100 °C (3 h)
Product Composition (GC Analysis) 84.1% cis-2-tert-butylcyclohexanol, 4.6% trans-2-tert-butylcyclohexanol, 10.5% cis-2-tert-butylcyclohexyl acetate
cis:trans Ratio of 2-tert-Butylcyclohexanol ~95:5

Reaction Scheme: Stereoselective Hydrogenation

G 2-tert-Butylphenol 2-tert-Butylphenol cis_Product cis-2-tert-Butylcyclohexanol (Major Product) 2-tert-Butylphenol->cis_Product Hydrogenation trans_Product trans-2-tert-Butylcyclohexanol (Minor Product) 2-tert-Butylphenol->trans_Product H2 H₂ Catalyst Raney Ni/Fe Additive 2-tert-Butylcyclohexyl acetate

Caption: Stereoselective hydrogenation of 2-tert-butylphenol.

Synthesis of this compound

This compound is typically synthesized via the esterification of 2-tert-butylcyclohexanol with acetic anhydride (B1165640) or acetic acid. This reaction can be catalyzed by acids or bases.

This protocol is a general method based on procedures found in the literature.[6]

Materials:

  • 2-tert-Butylcyclohexanol (verdol)

  • Acetic anhydride

  • Anhydrous sodium acetate (catalyst)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine 2-tert-butylcyclohexanol and acetic anhydride. A molar excess of acetic anhydride is typically used.

  • Add a catalytic amount of anhydrous sodium acetate.

  • Heat the mixture to reflux (approximately 145-150 °C) for several hours (e.g., 5 hours) to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash successively with water, a dilute solution of sodium bicarbonate (to neutralize excess acetic anhydride and acetic acid), and brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Quantitative Data from a Representative Synthesis: [6]

Reactant/ProductAmount
2-tert-Butylcyclohexanol (verdol) 295-305 g
Anhydrous Sodium Acetate 15-25 g
Acetic Anhydride 205-215 g
Reaction Temperature 145-150 °C
Reaction Time 5 hours
Yield of this compound 370-380 g

Experimental Workflow: Synthesis of this compound

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants 2-tert-Butylcyclohexanol + Acetic Anhydride + NaOAc (cat.) Reflux Heat to Reflux (145-150 °C, 5h) Reactants->Reflux Wash Wash with: 1. Water 2. NaHCO₃ (aq) 3. Brine Reflux->Wash Dry Dry over MgSO₄ Wash->Dry Filter Filter Dry->Filter Distill Vacuum Distillation Filter->Distill Product 2-tert-Butylcyclohexyl acetate Distill->Product

References

Application Notes and Protocols for Kinetic Studies of 2-tert-Butylcyclohexyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting kinetic studies on the formation (esterification) and breakdown (hydrolysis) of 2-tert-butylcyclohexyl acetate (B1210297). This compound and its isomers are significant in the fragrance and flavor industries, and understanding their reaction kinetics is crucial for process optimization and quality control.

Kinetic Study of Alkaline Hydrolysis of 2-tert-Butylcyclohexyl Acetate

This protocol details the investigation of the saponification (alkaline hydrolysis) of this compound. The rate of reaction is monitored by titrating the concentration of the hydroxide (B78521) ion over time.

Experimental Protocol: Alkaline Hydrolysis

Objective: To determine the rate constant for the alkaline hydrolysis of this compound.

Materials:

Equipment:

  • Thermostatted water bath

  • Reaction flask with a stopper

  • Pipettes and burettes

  • Conical flasks

  • Magnetic stirrer and stir bar

  • Stopwatch

Procedure:

  • Reaction Setup:

    • Prepare a solution of this compound in aqueous dioxane. For example, to achieve an initial ester concentration of 0.01 M, dissolve the appropriate amount of the ester in a known volume of a dioxane-water mixture (e.g., 70:30 v/v).

    • Prepare a standardized solution of sodium hydroxide in the same aqueous dioxane solvent.

    • Place the reaction flask containing the ester solution in a thermostatted water bath set to the desired temperature (e.g., 25°C, 35°C, 45°C) and allow it to reach thermal equilibrium.

    • Initiate the reaction by adding a pre-heated aliquot of the sodium hydroxide solution to the ester solution. The initial concentrations of both the ester and NaOH should ideally be equal (e.g., 0.01 M).

    • Maintain an inert atmosphere by passing a slow stream of carbon dioxide-free nitrogen over the reaction mixture.[1]

  • Sample Collection and Quenching:

    • At regular time intervals (e.g., every 10-15 minutes), withdraw an aliquot (e.g., 5 mL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a conical flask containing a known excess of a standard potassium hydrogen phthalate solution. This will neutralize the unreacted NaOH.

  • Titration:

    • Add a few drops of phenolphthalein indicator to the quenched solution.

    • To ensure all components remain in solution, it may be necessary to add a small amount of ethanol before titration.[1]

    • Titrate the excess KHP with a standardized sodium hydroxide solution until a faint pink endpoint is observed.

  • Data Analysis:

    • Calculate the concentration of unreacted NaOH at each time point.

    • Assuming the reaction is second-order (first-order with respect to both the ester and NaOH), plot 1/[NaOH] versus time.

    • The slope of the resulting straight line will be equal to the rate constant, k.

Data Presentation: Alkaline Hydrolysis
Time (min)Volume of NaOH titrant (mL)[NaOH] (M)1/[NaOH] (M⁻¹)
0Initial TitrationCalculatedCalculated
10.........
20.........
30.........
............
Experimental Workflow: Alkaline Hydrolysis```dot

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_ester Prepare Ester Solution in Aqueous Dioxane thermostat Thermostat Solutions to Desired Temperature prep_ester->thermostat prep_naoh Prepare NaOH Solution in Aqueous Dioxane prep_naoh->thermostat mix Mix Solutions to Initiate Reaction thermostat->mix sample Withdraw Aliquots at Timed Intervals mix->sample quench Quench Aliquots with Excess KHP sample->quench titrate Back-titrate with Standardized NaOH quench->titrate calculate Calculate [NaOH] and 1/[NaOH] titrate->calculate plot Plot 1/[NaOH] vs. Time to Determine Rate Constant calculate->plot

Workflow for the kinetic study of esterification.

References

Determining the Purity of 2-tert-Butylcyclohexyl Acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for determining the purity of 2-tert-Butylcyclohexyl acetate (B1210297), a common fragrance ingredient. The primary methods covered are Gas Chromatography with Flame Ionization Detection (GC-FID) for quantitative analysis of volatile impurities and cis/trans isomer ratios, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an absolute purity assessment.

Overview of Analytical Approaches

The purity of 2-tert-Butylcyclohexyl acetate is crucial for its use in fragrance formulations and other applications to ensure consistent quality and safety. The primary analytical challenges involve quantifying the main component, separating and quantifying the cis and trans isomers, and identifying and quantifying potential impurities. The most common impurities originate from the synthesis process and may include unreacted starting materials such as o-tert-butylcyclohexanol and acetic anhydride.

A comprehensive purity assessment typically involves a combination of chromatographic and spectroscopic techniques.

Workflow for Purity Determination of this compound

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis and Reporting Sample 2-tert-Butylcyclohexyl acetate sample Prep_GC Dilution in appropriate solvent (e.g., Ethanol) Sample->Prep_GC Prep_qNMR Accurate weighing and dissolution with internal standard in deuterated solvent Sample->Prep_qNMR GC_FID Gas Chromatography (GC-FID) Prep_GC->GC_FID qNMR Quantitative NMR (qNMR) Prep_qNMR->qNMR GC_Analysis Peak integration, calculation of area %, and isomer ratio GC_FID->GC_Analysis qNMR_Analysis Signal integration, calculation of absolute purity (mass fraction) qNMR->qNMR_Analysis Final_Report Purity Statement & Impurity Profile GC_Analysis->Final_Report qNMR_Analysis->Final_Report

Caption: Workflow for the comprehensive purity assessment of this compound.

Gas Chromatography (GC-FID) Method

Gas chromatography with a flame ionization detector is a robust and widely used method for assessing the purity and isomer ratio of volatile compounds like this compound. The following protocol is a general guideline and may require optimization based on the specific instrumentation and potential impurities.

Experimental Protocol

Table 1: GC-FID Instrumental Parameters

ParameterRecommended Setting
Column Agilent J&W DB-5 or HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Flow Rate Constant flow, ~1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Oven Temperature Program Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 250 °CFinal Hold: 5 min at 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Makeup Gas (N₂) 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Sample Preparation
  • Prepare a stock solution of this compound at a concentration of approximately 10 mg/mL in a suitable solvent such as ethanol (B145695) or acetone.

  • Vortex the solution until the sample is fully dissolved.

  • If necessary, filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis
  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity by area percent normalization, assuming all components have a similar response factor with the FID.

    • Purity (%) = (Area of this compound peaks / Total area of all peaks) x 100

  • Determine the ratio of cis and trans isomers by their respective peak areas.

Table 2: Expected Retention Times (Approximate)

CompoundExpected Retention Time (min)
Acetic Anhydride (impurity)~ 3-4
o-tert-Butylcyclohexanol (impurity)~ 9-10
trans-2-tert-Butylcyclohexyl acetate~ 11-12
cis-2-tert-Butylcyclohexyl acetate~ 12-13

Note: Retention times are estimates and will vary depending on the specific GC system and conditions. It is recommended to inject standards of the potential impurities for positive identification.

Quantitative NMR (qNMR) Method

Quantitative NMR is a primary analytical method that allows for the direct measurement of the absolute purity (mass fraction) of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.

Rationale for Internal Standard Selection

A suitable internal standard for the qNMR analysis of this compound is Dimethyl Sulfone . Its key advantages include:

  • Chemical Stability: It is a stable, non-volatile solid.

  • Simple Spectrum: It exhibits a single sharp singlet in the ¹H NMR spectrum.

  • Signal Separation: Its chemical shift (around 3.1 ppm in DMSO-d₆) is in a region that typically does not overlap with the signals of this compound.

Experimental Protocol

Table 3: qNMR Instrumental Parameters (400 MHz Spectrometer)

ParameterRecommended Setting
Solvent Dimethyl sulfoxide-d₆ (DMSO-d₆)
Internal Standard Dimethyl Sulfone (certified reference material)
Pulse Program Standard 90° pulse experiment (e.g., zg30 on Bruker)
Acquisition Time > 3 seconds
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing proton of interest (typically ≥ 30 seconds to ensure full relaxation)
Number of Scans 16-64 (to achieve a signal-to-noise ratio of >250:1 for the signals of interest)
Temperature 298 K (25 °C)
Sample Preparation
  • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the certified dimethyl sulfone internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Ensure complete dissolution by vortexing, and then transfer the solution to a 5 mm NMR tube.

¹H NMR Signal Assignment and Selection

The ¹H NMR spectrum of this compound shows characteristic signals for the acetate methyl group and the protons on the cyclohexyl ring. The chemical shifts of the protons attached to the carbon bearing the acetate group are distinct for the cis and trans isomers.

Table 4: Approximate ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)

Protonscis-isomer (ppm)trans-isomer (ppm)MultiplicityIntegration
Acetate methyl protons (CH₃)~1.95~1.98singlet3H
tert-Butyl protons ((CH₃)₃C)~0.85~0.88singlet9H
Proton on carbon with acetate (CH-O)~4.5 (axial)~4.8 (equatorial)multiplet1H
Other cyclohexyl protons1.0 - 1.81.0 - 1.8multiplet9H

Note: The singlet from the acetate methyl protons is often a good choice for quantification due to its sharpness and clear integration.

Data Analysis and Purity Calculation
  • Process the acquired FID with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).

  • Phase and baseline correct the spectrum carefully.

  • Integrate the selected signal for this compound (analyte) and the signal for the dimethyl sulfone (internal standard).

  • Calculate the purity using the following equation:

    Purity (%, w/w) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (this compound = 198.30 g/mol ; Dimethyl Sulfone = 94.13 g/mol )

    • m = mass

    • P = Purity of the internal standard (as a percentage)

Logical Relationship for qNMR Purity Calculation

G cluster_0 Experimental Inputs cluster_1 Calculation cluster_2 Final Result I_analyte Integral of Analyte Signal (I_analyte) Ratio_Integrals Integral Ratio (I_analyte / I_std) I_analyte->Ratio_Integrals I_std Integral of Standard Signal (I_std) I_std->Ratio_Integrals N_analyte Number of Protons (Analyte) (N_analyte) Ratio_Protons Proton Ratio (N_std / N_analyte) N_analyte->Ratio_Protons N_std Number of Protons (Standard) (N_std) N_std->Ratio_Protons MW_analyte Molecular Weight (Analyte) (MW_analyte) Ratio_MW MW Ratio (MW_analyte / MW_std) MW_analyte->Ratio_MW MW_std Molecular Weight (Standard) (MW_std) MW_std->Ratio_MW m_analyte Mass of Analyte (m_analyte) Ratio_Mass Mass Ratio (m_std / m_analyte) m_analyte->Ratio_Mass m_std Mass of Standard (m_std) m_std->Ratio_Mass P_std Purity of Standard (P_std) Purity_calc Purity (% w/w) = Ratio_Integrals * Ratio_Protons * Ratio_MW * Ratio_Mass * P_std P_std->Purity_calc Ratio_Integrals->Purity_calc Ratio_Protons->Purity_calc Ratio_MW->Purity_calc Ratio_Mass->Purity_calc

Caption: Logical flow for the calculation of absolute purity using qNMR with an internal standard.

Summary of Quantitative Data

The following tables summarize the key quantitative data required for the purity determination of this compound.

Table 5: Physicochemical and Stoichiometric Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signal (DMSO-d₆)Number of Protons
This compoundC₁₂H₂₂O₂198.30~1.95-1.98 ppm (acetate CH₃)3
Dimethyl Sulfone (Internal Standard)C₂H₆O₂S94.13~3.1 ppm6

Table 6: Example Purity Calculation Data

ParameterValue
Mass of Analyte (manalyte)20.15 mg
Mass of Standard (mstd)10.05 mg
Purity of Standard (Pstd)99.9%
Integral of Analyte5.25
Integral of Standard10.80
Calculated Purity 98.7%

This comprehensive approach, utilizing both GC-FID and qNMR, provides a robust and reliable determination of the purity of this compound, suitable for quality control and regulatory purposes.

Application Notes and Protocols: The Use of 2-tert-Butylcyclohexyl Acetate in Fragrance Compound Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Fragrance Development Professionals

Introduction

2-tert-Butylcyclohexyl acetate (B1210297), a widely utilized fragrance ingredient, is a colorless liquid known for its distinctive fresh, fruity, and woody-green apple aroma.[1][2] Commercially known by trade names such as Verdox™ or OTBCHA, this compound is valued for its versatility, stability, and ability to blend seamlessly with other aromatic components.[1][3] Its primary application lies in the formulation of fragrances for a vast array of products, including fine perfumes, cosmetics, personal care items like shampoos and soaps, and household essentials such as detergents and air fresheners.[3][] The cis-isomer of 2-tert-butylcyclohexyl acetate is noted to possess a stronger and more desirable odor profile compared to its trans counterpart.[5] This document provides detailed application notes and experimental protocols for researchers and scientists engaged in the development of new fragrance compounds incorporating this compound.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application in fragrance development. These properties influence its performance, stability, and compatibility within various product formulations.

PropertyValueSource
Synonyms OTBCHA, Verdox, Ortholate, Green Acetate, Agrumex HC, Pommelione[1][6]
CAS Number 88-41-5[1][6]
Molecular Formula C₁₂H₂₂O₂[][7]
Molecular Weight 198.30 g/mol [][7]
Appearance Colorless to pale straw oily liquid[1][2]
Odor Profile Fresh, fruity, woody, green apple, with floral and tea nuances[1][3][5]
Boiling Point 220 - 222 °C[2]
Density ~0.93 - 0.941 g/cm³[2][5]
Flash Point >194 °F (>90 °C)[5]
Vapor Pressure (est.) 0.0683 hPa @ 20°C; 0.1054 hPa @ 25°C[8]
Solubility Almost insoluble in water; Soluble in alcohols and oils[8]
LogP 3.6[8]
Odor Life on Smelling Strip Approximately 30 hours[1]

Logical Relationships in Fragrance Design: The Olfactory Pyramid

The development of a fragrance is a meticulous process of balancing various ingredients to create a harmonious and evolving scent profile. This structure is often visualized as an olfactory, or fragrance, pyramid. The pyramid is composed of three distinct layers: top notes, heart (or middle) notes, and base notes, each defined by the volatility and evaporation rate of its constituent ingredients.

  • Top Notes: These are the initial scents perceived upon application. They are composed of light, volatile molecules that evaporate quickly, typically within the first 5-15 minutes.

  • Heart Notes: Emerging after the top notes fade, the heart notes form the main body of the fragrance and define its character. These notes are of medium volatility and can last for several hours.

  • Base Notes: As the most tenacious and least volatile ingredients, base notes provide depth and longevity to a fragrance. They are the final scent to be perceived and can linger for many hours.

This compound, with its moderate evaporation rate and lasting fruity-woody character, is typically classified as a middle to top note modifier . It provides a fresh, green lift to the opening of a fragrance and can help to smoothly transition from the initial impression to the floral heart. Its good blending capabilities make it a valuable component for enhancing and modifying a wide range of fragrance accords.

FragrancePyramid cluster_ingredient This compound cluster_pyramid Top Top Notes (5-15 mins) Citrus, Aromatic Heart Heart Notes (20-60 mins) Floral, Fruity, Spicy Base Base Notes (>6 hours) Woody, Musky, Resinous Ingredient Fruity, Woody, Green Ingredient->Heart

Fig. 1: Olfactory Pyramid and the position of this compound.

Signaling Pathway: The Mechanism of Olfaction

The perception of fragrance compounds like this compound begins with a complex signaling cascade within the olfactory system. This process translates a chemical stimulus into a neural signal that is interpreted by the brain as a specific scent. The key steps are outlined below.

  • Binding: Odorant molecules, including this compound, are inhaled and dissolve in the mucus of the olfactory epithelium. Here, they bind to specific Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.

  • G-Protein Activation: This binding event activates an associated G-protein (Gαolf).

  • Second Messenger Production: The activated Gαolf stimulates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

  • Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of these channels allows for an influx of cations (Na⁺ and Ca²⁺) into the neuron, causing a depolarization of the cell membrane.

  • Signal Transduction: This depolarization generates an action potential that travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed and ultimately perceived as a distinct aroma.

OlfactorySignaling cluster_membrane Olfactory Sensory Neuron Membrane OR Odorant Receptor (OR) Golf Gαolf (G-Protein) OR->Golf 2. Activates AC Adenylyl Cyclase (AC) Golf->AC 3. Stimulates cAMP cAMP AC->cAMP 4. Produces CNG CNG Channel (Closed) CNG_Open CNG Channel (Open) CNG->CNG_Open Opens Depolarization Depolarization (Action Potential to Brain) CNG_Open->Depolarization 7. Causes Odorant 2-tert-Butylcyclohexyl Acetate Odorant->OR 1. Binds ATP ATP ATP->AC cAMP->CNG 5. Binds Ions Na⁺, Ca²⁺ Ions->CNG_Open 6. Influx

Fig. 2: Simplified diagram of the olfactory signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a common laboratory-scale synthesis method for this compound via the esterification of 2-tert-butylcyclohexanol.[9] This is a multi-step synthesis starting from phenol.

Step 1: Synthesis of o-tert-butylphenol

  • In a three-necked flask equipped with a thermometer, electric stirrer, gas inlet tube, and drying tube, add 110-120g of phenol, 2-3g of concentrated H₂SO₄, and 6-10g of anhydrous AlCl₃.

  • Heat the mixture to 50°C and, under vigorous stirring, introduce isobutene gas.

  • Continue feeding isobutene until the reactant has gained 60-70g in weight.

  • Stop the isobutene feed and increase the temperature to 80°C, stirring for an additional 2 hours.

  • After cooling, wash the reactant mixture twice with 230ml of hot water.

  • Remove residual water under reduced pressure using a water jet pump.

  • Purify the crude product by vacuum distillation, followed by recrystallization from 240ml of petroleum ether, freezing, filtration, and drying to yield 125-135g of o-tert-butylphenol.

Step 2: Synthesis of o-tert-butylcyclohexanol (Verdol)

  • Dissolve 95-105g of the o-tert-butylphenol in 110ml of dehydrated alcohol.

  • Place the solution in a 500ml autoclave with 15-25g of active Raney nickel catalyst.

  • Carry out the hydrogenation reaction at 145-150°C and a pressure of 55-60 kg/cm ² for 3.5 hours.

  • Cool the reaction mixture to room temperature, remove it from the autoclave, and filter to remove the catalyst.

  • Recover the ethanol (B145695) by distillation and then purify the product by vacuum distillation to obtain 95-105g of o-tert-butylcyclohexanol.

Step 3: Synthesis of o-tert-butylcyclohexyl acetate (Verdox)

  • In a flask equipped for reflux with an electric mantle, combine 295-305g of o-tert-butylcyclohexanol, 15-25g of anhydrous sodium acetate, and 205-215g of acetic anhydride.

  • Heat the mixture to reflux at 145-150°C for 5 hours.

  • After cooling, wash the reactant successively with water, a 2% NaOH solution, and a saturated common salt solution.

  • Purify the final product by vacuum fractionation to yield 370-380g of this compound.

SynthesisWorkflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrogenation cluster_step3 Step 3: Esterification Phenol Phenol + Isobutene Catalyst1 H₂SO₄ / AlCl₃ Product1 o-tert-butylphenol Catalyst1->Product1 Alkylation (50-80°C) Catalyst2 Raney Nickel Product2 o-tert-butylcyclohexanol Catalyst2->Product2 Hydrogenation (145-150°C, 55-60 kg/cm²) Reagents3 Acetic Anhydride + Anhydrous Sodium Acetate Product3 This compound Reagents3->Product3 Esterification (Reflux, 145-150°C)

Fig. 3: Workflow for the synthesis of this compound.
Protocol 2: Sensory Evaluation of this compound

Objective: To characterize the odor profile of this compound and evaluate its performance in a simple alcoholic solution.

Materials:

  • This compound (high purity)

  • Ethanol (perfumer's grade, odorless)

  • Glass beakers and stirring rods

  • Graduated cylinders and pipettes

  • Professional smelling strips (blotters)

  • A panel of at least 5-10 trained sensory assessors

  • Odor-free, well-ventilated evaluation booths

Procedure:

  • Sample Preparation:

    • Prepare a 10% solution of this compound in perfumer's grade ethanol.

    • Allow the solution to macerate for at least 24 hours in a cool, dark place.

  • Panelist Preparation:

    • Ensure panelists have not consumed coffee, smoked, or eaten strongly flavored foods for at least one hour prior to evaluation.

    • Provide panelists with a reference of the pure compound on a smelling strip to familiarize them with the target scent.

  • Evaluation:

    • Dip a fresh smelling strip into the 10% solution, ensuring it is submerged approximately 1 cm for 2-3 seconds.

    • Present the strip to the panelist in a controlled environment.

    • Ask panelists to evaluate the odor at three distinct time points:

      • Top Note (0-5 minutes): Initial impression.

      • Heart Note (15-30 minutes): The main character of the fragrance.

      • Base Note (2+ hours): The dry-down and lingering scent.

    • Panelists should record their impressions using a standardized sensory questionnaire, describing the odor characteristics (e.g., fruity, woody, green, apple) and rating the intensity on a scale (e.g., 1-9, from very weak to very strong).

  • Data Analysis:

    • Compile the descriptive terms used by the panelists to create an odor profile.

    • Calculate the average intensity ratings at each time point to assess the evolution and tenacity of the fragrance.

Protocol 3: Stability and Performance Testing in a Consumer Product Base (e.g., Liquid Detergent)

Objective: To assess the chemical stability and olfactory performance of this compound in a liquid detergent formulation.

Materials:

  • Unfragranced liquid detergent base

  • This compound

  • Control fragrance oil (without the test material)

  • Glass storage containers

  • Environmental chambers or ovens set to various temperatures (e.g., 5°C, 25°C, 40°C)

  • UV light exposure chamber

  • Cotton swatches for wash tests

  • Washing machine

Procedure:

  • Sample Preparation:

    • Prepare three batches of the liquid detergent base:

      • Batch A (Control): Unfragranced base.

      • Batch B (Test): Base with 0.5% (w/w) this compound.

      • Batch C (Reference): Base with 0.5% (w/w) of a complete fragrance oil containing the test material.

    • Homogenize each batch thoroughly.

    • Package the samples in airtight glass containers.

  • Accelerated Stability Testing:

    • Store aliquots of each batch under the following conditions for a period of 4-12 weeks:

      • Refrigerated (5°C)

      • Room Temperature (25°C)

      • Elevated Temperature (40°C)

      • Under UV light (cycled exposure)

  • Evaluation (Weekly):

    • Visual Assessment: Check for any changes in color, clarity, or viscosity of the detergent samples compared to the control.

    • Olfactory Assessment: A trained sensory panel should evaluate the odor of each sample directly from the container. Note any changes in scent profile or intensity. This helps determine the chemical stability of the fragrance in the base.

  • Performance Evaluation (Wash Test):

    • At the beginning and end of the stability study, perform a standardized wash test.

    • Wash pre-rinsed cotton swatches with a standard dose of each detergent batch (A, B, and C).

    • A sensory panel evaluates the fragrance intensity on the wet and dry fabric. This assesses the substantivity and performance of the fragrance through the wash cycle.

  • Data Analysis:

    • Tabulate the results from the visual and olfactory assessments over time.

    • Compare the sensory panel scores for fabric odor intensity between the test and reference samples.

    • Analyze any degradation or alteration in the scent profile under different storage conditions. The compound is known for its good stability in detergents.[3]

Quantitative Data and Performance Characteristics

While extensive quantitative sensory data is often proprietary, the following table summarizes known performance attributes and typical usage levels for this compound.

ParameterValue / ObservationApplication ContextSource
Typical Use Level 0.06% - 6.4% (in fragrance concentrate)General Perfumery[1]
Recommended Use Level Up to 10%Soaps, Detergents, Creams[5]
Performance Rating Very Good (9/9)Alcoholic Perfume[1]
Stability High stability, not prone to discoloration. Stable in most products, including bleaching agents.Soaps, Detergents, Cleaners[3][5]
Substantivity Good; enhances fragrance longevity on substrates.Personal & Fabric Care[3]
Odor Impact High (Relative Impact: 160)Fragrance Formulation[1]

Safety and Regulatory Information

This compound has been subject to comprehensive safety assessments by the Research Institute for Fragrance Materials (RIFM). These evaluations have reviewed data on genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, and environmental impact. The existing information supports the safe use of this material as a fragrance ingredient under current declared levels of use.[10] It is not expected to be photoirritating or photoallergenic.[10] As with all chemical ingredients, it is imperative to consult the latest Safety Data Sheet (SDS) for detailed handling, storage, and disposal guidelines.[11]

References

Application Notes and Protocols for Blending 2-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-tert-Butylcyclohexyl acetate (B1210297), a versatile synthetic fragrance material, in various formulations. The following sections detail its olfactory profile, blending compatibilities, and protocols for performance evaluation.

Introduction to 2-tert-Butylcyclohexyl Acetate

This compound, often referred to by trade names such as Verdox™ or Lorysia®, is a widely used fragrance ingredient prized for its complex and adaptable scent profile. It is a colorless liquid that provides a combination of fruity, floral-violet, woody, and subtle powdery tea nuances.[1] Its excellent stability and substantivity make it a favored component in fine fragrances, personal care products, and household cleaning agents.[1][2]

Olfactory Profile:

  • Top Notes: Fresh, fruity (apple-like), slightly green.[3]

  • Heart Notes: Floral (reminiscent of violet and rose), soft, and slightly powdery.[1][4]

  • Base Notes: Woody, with a clean musk character.[2][3]

Blending Applications and Fragrance Family Compatibility

This compound is a highly versatile blending ingredient that can be used to enhance and modify a wide array of fragrance compositions. Its multifaceted character allows it to bridge different fragrance families, adding freshness, volume, and complexity.

Recommended Fragrance Families for Blending:

  • Floral: It blends seamlessly with rose, jasmine, lily of the valley, and other white florals, providing a fresh and dewy quality.

  • Woody: When combined with cedarwood, sandalwood, and vetiver, it imparts a clean and modern woodiness.[4]

  • Fruity: It enhances the natural character of green apple, pear, and citrus notes.

  • Chypre: In modern chypre formulations, it can be used to create a sophisticated musky foundation that complements oakmoss and bergamot.[2]

  • Musk: It harmonizes well with synthetic musks, boosting their clean and sensual facets.[1]

Logical Relationship of this compound with Fragrance Families

Fragrance_Families This compound This compound Floral Floral This compound->Floral Enhances Freshness Woody Woody This compound->Woody Adds Cleanliness Fruity Fruity This compound->Fruity Boosts Natural Character Chypre Chypre This compound->Chypre Provides Musky Foundation Musk Musk This compound->Musk Harmonizes and Boosts

Caption: Blending compatibility of this compound.

Experimental Protocols

The following protocols outline standard methodologies for evaluating the performance of fragrance blends containing this compound.

Protocol for Sensory Evaluation: Triangle Test

The triangle test is a discriminative method used to determine if a perceptible difference exists between two samples.

Objective: To determine if the addition of this compound at a specific concentration creates a noticeable difference in a fragrance accord.

Materials:

  • Base fragrance accord

  • Test fragrance accord (base accord + this compound)

  • Ethanol (perfumer's grade) as a diluent

  • Glass vials with caps

  • Olfactory smelling strips

  • Sensory panel of at least 15 trained assessors

  • Controlled, odor-free evaluation booths

Procedure:

  • Prepare a 10% dilution of the base accord and the test accord in ethanol.

  • For each panelist, present three coded samples: two of the base accord and one of the test accord, or two of the test accord and one of the base accord. The order of presentation should be randomized for each panelist.

  • Instruct panelists to evaluate the samples from left to right.

  • Ask panelists to identify the sample that is different from the other two.

  • Record the responses.

  • Analyze the results statistically to determine if the number of correct identifications is significant.

Workflow for Triangle Test Sensory Evaluation

Triangle_Test_Workflow cluster_prep Sample Preparation cluster_eval Panelist Evaluation cluster_analysis Data Analysis Prep_Base Prepare Base Accord (10% Dilution) Present_Samples Present Three Coded Samples (2 Same, 1 Different) Prep_Base->Present_Samples Prep_Test Prepare Test Accord (10% Dilution) Prep_Test->Present_Samples Evaluate Panelist Evaluates Samples Present_Samples->Evaluate Identify_Odd Panelist Identifies Odd Sample Evaluate->Identify_Odd Record Record Responses Identify_Odd->Record Analyze Statistical Analysis Record->Analyze Conclusion Determine Significance Analyze->Conclusion

Caption: Protocol for the triangle test sensory evaluation.

Protocol for Substantivity Evaluation on Fabric

This protocol measures the longevity of a fragrance blend on fabric over time.

Objective: To assess the substantivity of a fragrance blend containing this compound on cotton fabric.

Materials:

  • Fragrance blend (1% in a standard fabric softener base)

  • Control (unfragranced fabric softener base)

  • Standard cotton swatches (10x10 cm)

  • Washing machine

  • Drying line or tumble dryer (without heat)

  • Odor-free evaluation room

  • Trained sensory panel

Procedure:

  • Wash a load of dummy ballast textiles with the unfragranced fabric softener to prepare the machine.

  • Wash the cotton swatches with the fragranced fabric softener.

  • Line-dry the swatches in a controlled, odor-free environment.

  • Have the sensory panel evaluate the intensity of the fragrance on the dry swatches at predetermined intervals (e.g., 0, 24, 48, and 72 hours).

  • Panelists should rate the fragrance intensity on a scale from 0 (no odor) to 5 (very strong odor).

  • Calculate the mean intensity score for each time point.

Protocol for Stability Testing

This protocol evaluates the chemical stability of a fragrance blend in a product base under accelerated conditions.

Objective: To assess the stability of a fragrance blend containing this compound in a roll-on deodorant base.

Materials:

  • Fragrance blend (0.5% in a roll-on deodorant base)

  • Control (unfragranced roll-on deodorant base)

  • Glass roll-on containers

  • Oven capable of maintaining 40°C

  • Refrigerator capable of maintaining 4°C

  • pH meter

  • Viscometer

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Procedure:

  • Prepare samples of the fragranced and unfragranced deodorant base.

  • Store samples under the following conditions for 12 weeks:

    • 40°C (accelerated aging)

    • 4°C (control)

    • Room temperature (20-25°C)

    • Cyclic temperature (24 hours at 40°C, 24 hours at 4°C)

  • At weeks 0, 4, 8, and 12, evaluate the samples for:

    • Olfactory profile: Assess any changes in scent.

    • Physical properties: Measure pH, viscosity, and observe for any changes in color or appearance.

    • Chemical composition: Analyze the fragrance composition using GC-MS to identify any degradation of this compound or other key components.

Quantitative Data

The following tables present illustrative data from the experimental protocols described above.

Table 1: Sensory Panel Triangle Test Results

Test Description Number of Panelists Correct Identifications Significance Level (p-value) Result
Floral accord vs. Floral accord + 2% this compound2015< 0.01Significant Difference
Woody accord vs. Woody accord + 5% this compound2018< 0.001Highly Significant Difference

Table 2: Substantivity of a Floral-Woody Blend on Cotton Fabric

Time (hours) Mean Fragrance Intensity (0-5 scale)
04.5
243.8
483.1
722.5

Table 3: Stability Assessment of this compound in a Roll-on Deodorant Base at 40°C

Week Olfactory Change pH Viscosity (cP) % of Initial this compound (GC-MS)
0None4.51500100%
4Slight decrease in fruity top notes4.5151098%
8Noticeable decrease in top notes4.4152595%
12Overall fragrance profile slightly weaker4.4153092%

Conclusion

This compound is a highly valuable and versatile fragrance ingredient. Its unique olfactory profile and excellent performance characteristics make it suitable for a wide range of applications. The protocols and data presented here provide a framework for the systematic evaluation of fragrance blends containing this material, enabling researchers and formulators to optimize their creations for desired aesthetic and performance attributes. The stability and substantivity of this compound contribute to the creation of long-lasting and appealing fragrances in various consumer products.[2][]

References

Application Notes and Protocols for Microencapsulation of 2-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butylcyclohexyl acetate (B1210297) is a widely utilized fragrance ingredient, prized for its fresh, fruity, and woody aroma in a variety of consumer products, including perfumes, cosmetics, and household cleaners.[1][2] However, its volatile nature presents challenges in maintaining scent longevity and stability within formulations. Microencapsulation offers a robust solution by entrapping the fragrance oil within a protective polymer shell. This technology protects the active ingredient from degradation due to environmental factors such as light, heat, and oxidation, and allows for a controlled, sustained release of the fragrance over time.[3][4]

These application notes provide a comprehensive overview of a hypothetical research study on the microencapsulation of 2-tert-Butylcyclohexyl acetate. Detailed protocols for microencapsulation via complex coacervation and subsequent characterization are provided, along with illustrative data and visualizations to guide researchers in this field. While specific research on the microencapsulation of this compound is not extensively published, the following protocols are based on well-established methods for encapsulating similar fragrance oils and hydrophobic compounds.[5][6][7]

Experimental Protocols

Protocol 1: Microencapsulation of this compound by Complex Coacervation

This protocol details the encapsulation of this compound using a complex coacervation method, which involves the interaction of two oppositely charged polymers, gelatin and gum arabic, to form the microcapsule shell.[5][8]

Materials:

  • This compound (core material)

  • Gelatin (Type A)

  • Gum Arabic

  • Deionized water

  • Glutaraldehyde (B144438) (25% aqueous solution, cross-linking agent)

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Acetic acid (5% v/v)

  • Tween 80 (emulsifier)

Equipment:

  • Magnetic stirrer with heating plate

  • Beakers

  • pH meter

  • Homogenizer

  • Optical microscope

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Preparation of Polymer Solutions:

    • Prepare a 2% (w/v) gelatin solution by dissolving gelatin in deionized water at 50°C with continuous stirring.

    • Prepare a 2% (w/v) gum arabic solution by dissolving gum arabic in deionized water at room temperature with continuous stirring.

  • Emulsification:

    • In a beaker, add 100 mL of the 2% gelatin solution and heat to 40°C.

    • Add 1% (v/v) of Tween 80 to the gelatin solution.

    • Slowly add 20 mL of this compound to the gelatin solution while homogenizing at 2000 rpm for 10 minutes to form a stable oil-in-water emulsion.

  • Coacervation:

    • Slowly add 100 mL of the 2% gum arabic solution to the emulsion under continuous stirring at 300 rpm.

    • Adjust the pH of the mixture to 4.0 using 5% acetic acid. This will induce the coacervation process, where the polymers deposit around the oil droplets.

    • Continue stirring for 1 hour at 40°C.

  • Cross-linking:

    • Cool the mixture to 10°C in an ice bath while continuing to stir.

    • Slowly add 2 mL of 25% glutaraldehyde solution to cross-link the polymer shell.

    • Stir the mixture for 12 hours at 10°C.

    • Adjust the pH to 7.0 with 1 M NaOH to stop the cross-linking reaction.

  • Washing and Collection:

    • Centrifuge the microcapsule suspension at 2500 rpm for 15 minutes.

    • Discard the supernatant and resuspend the microcapsules in deionized water.

    • Repeat the washing step three times.

    • Freeze-dry the final microcapsule suspension to obtain a free-flowing powder.

Protocol 2: Characterization of Microcapsules - In-Vitro Release Study

This protocol describes a method to evaluate the release kinetics of this compound from the prepared microcapsules.

Materials:

  • Microencapsulated this compound powder

  • Phosphate buffered saline (PBS) at pH 7.4

  • Ethanol (B145695)

  • Dialysis tubing (with appropriate molecular weight cut-off)

Equipment:

  • Shaking incubator

  • UV-Vis Spectrophotometer

  • Centrifuge

Procedure:

  • Preparation of Standard Curve:

    • Prepare a series of standard solutions of this compound in ethanol.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance to construct a standard curve.

  • Release Study:

    • Accurately weigh 100 mg of the microcapsule powder and place it inside a dialysis bag.

    • Add 5 mL of PBS (pH 7.4) to the dialysis bag.

    • Place the sealed dialysis bag in a beaker containing 100 mL of PBS (pH 7.4) with 10% ethanol (to ensure sink conditions).

    • Place the beaker in a shaking incubator at 37°C and 100 rpm.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw 2 mL of the release medium and replace it with 2 mL of fresh medium.

    • Measure the absorbance of the withdrawn samples using a UV-Vis spectrophotometer.

    • Calculate the cumulative percentage of this compound released at each time point using the standard curve.

Data Presentation

The following tables present hypothetical data that could be obtained from the experiments described above.

Table 1: Physicochemical Properties of this compound Microcapsules

ParameterValue
Mean Particle Size (μm)55.8 ± 5.2
Encapsulation Efficiency (%)85.3 ± 3.1
Loading Capacity (%)30.1 ± 2.5
Yield (%)78.9 ± 4.7

Table 2: In-Vitro Release Profile of this compound from Microcapsules

Time (hours)Cumulative Release (%)
18.2 ± 0.9
214.5 ± 1.3
425.1 ± 2.0
840.7 ± 2.8
1255.3 ± 3.5
2472.9 ± 4.1
4888.6 ± 3.8
7295.2 ± 2.9

Visualizations

The following diagrams illustrate the experimental workflows.

Microencapsulation_Workflow A Preparation of Polymer Solutions B Emulsification of Fragrance Oil A->B Gelatin Solution C Complex Coacervation (pH Adjustment) B->C Oil-in-Water Emulsion D Cross-linking (Glutaraldehyde) C->D Coacervate Formation E Washing and Centrifugation D->E Cross-linked Microcapsules F Freeze-Drying E->F Purified Microcapsules G Microcapsule Powder F->G

Caption: Workflow for the microencapsulation of this compound.

Release_Study_Workflow Start Microcapsules in Dialysis Bag Incubation Incubation in Release Medium (37°C) Start->Incubation Sampling Sample Collection at Time Intervals Incubation->Sampling Analysis UV-Vis Spectrophotometry Sampling->Analysis Data Calculate Cumulative Release (%) Analysis->Data

Caption: Workflow for the in-vitro release study of encapsulated fragrance.

Conclusion

The protocols and data presented herein provide a foundational framework for researchers interested in the microencapsulation of this compound. By employing techniques such as complex coacervation, it is possible to create stable microcapsules that offer protection and controlled release of this valuable fragrance compound. The characterization methods outlined are essential for evaluating the efficacy of the encapsulation process and the performance of the resulting microparticles. Further optimization of process parameters and shell materials can lead to the development of advanced fragrance delivery systems for a wide range of applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-tert-Butylcyclohexyl acetate (B1210297), a key fragrance ingredient.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 2-tert-Butylcyclohexyl acetate? A1: The most common starting material is 2-tert-butylphenol (B146161), which is first hydrogenated to 2-tert-butylcyclohexanol (B1585498) and then esterified with an acetylating agent to form the final product. An alternative starting material is 4-tert-butylphenol (B1678320).[1][2]

Q2: What are the key isomers of this compound, and why is the isomer ratio important? A2: this compound exists as two main isomers: cis and trans. The cis-isomer is generally desired for its characteristic fragrance profile.[2] Achieving a high cis:trans isomer ratio is a primary goal in the synthesis process.[2][3]

Q3: What acetylating agents are typically used for this synthesis? A3: Common acetylating agents include acetic anhydride (B1165640), acetic acid, and acetyl chloride.[4][5] Acetic anhydride is frequently used in published protocols.[1][6]

Q4: What catalysts are effective for the hydrogenation of 2-tert-butylphenol? A4: Raney Nickel, often in combination with iron, is a commonly used catalyst for the hydrogenation of 2-tert-butylphenol to achieve a high cis-isomer ratio of the corresponding cyclohexanol.[2][3] Rhodium catalysts have also been reported for the hydrogenation of the 4-tert-butylphenol isomer.[7]

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and solutions?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The esterification reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. For example, refluxing 2-tert-butylcyclohexanol with acetic anhydride at 145-150°C for 5 hours is a documented method.[1] Ensure the molar ratio of the acetylating agent to the alcohol is sufficient, typically ranging from 1:1 to 1.5:1 or even higher.[4][6]

  • Side Reactions: A significant side reaction is the dehydration of 2-tert-butylcyclohexanol to form 2-tert-butylcyclohexene, especially in the presence of excessive acid catalyst or high temperatures.[7]

    • Solution: Carefully control the amount of acid catalyst used. A typical range is 0.01 to 5 mole % based on the alcohol.[7] Maintain the reaction temperature within the optimal range.

  • Losses during Workup and Purification: Product can be lost during washing and distillation steps.

    • Solution: Ensure proper phase separation during aqueous washes. Minimize transfers between vessels. During distillation, ensure the apparatus is properly set up to avoid "holdup," where a significant amount of product vapor remains in the flask.[8] Avoid distilling to dryness to prevent the formation of residues and potential hazards.[8]

Q2: The cis:trans isomer ratio in my final product is not optimal. How can I improve the selectivity for the cis-isomer?

A2: The isomer ratio is primarily determined during the hydrogenation of 2-tert-butylphenol.

  • Catalyst Choice: The choice of catalyst is critical.

    • Solution: Using a Raney Nickel-iron catalyst mixture during the hydrogenation of 2-tert-butylphenol has been shown to produce a high cis:trans ratio of up to 95:5.[2][3]

  • Reaction Conditions: Temperature and pressure during hydrogenation influence selectivity.

    • Solution: Hydrogenation is often carried out at temperatures between 90°C and 130°C and hydrogen pressures of 10 to 20 bar.[2][3]

  • Additives: The presence of the final product during hydrogenation can enhance selectivity.

Q3: My final product is contaminated with unreacted 2-tert-butylcyclohexanol. How can I remove it?

A3: This indicates an incomplete acetylation reaction.

  • Reaction Optimization:

    • Solution: Ensure the reaction goes to completion by using a slight excess of the acetylating agent and allowing for sufficient reaction time.[4] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Purification:

    • Solution: After the reaction, the mixture should be thoroughly washed. A wash with a dilute sodium hydroxide (B78521) (NaOH) solution or sodium bicarbonate (NaHCO3) solution will help remove unreacted acetic anhydride and acetic acid.[1][8] A final purification by vacuum fractionation is effective in separating the desired ester from the higher-boiling alcohol starting material.[1]

Q4: I am observing the formation of an alkene byproduct. What is causing this and how can it be prevented?

A4: The formation of 2-tert-butylcyclohexene is a result of an E1 elimination reaction, which competes with the desired SN1 substitution pathway, particularly under acidic conditions.[8][9]

  • Cause: The protonated alcohol can lose a molecule of water to form a stable tertiary carbocation. This carbocation can then be attacked by a nucleophile (acetate) to form the desired product or be deprotonated by a weak base (like water or another alcohol molecule) to form an alkene.[8]

  • Prevention:

    • Control Acidity: Avoid using strong, non-nucleophilic acids as catalysts if possible. If an acid catalyst is necessary, use it in catalytic amounts and at the lowest effective concentration.[7]

    • Control Temperature: Higher temperatures favor elimination reactions. Conduct the esterification at the lowest temperature that allows for a reasonable reaction rate.

    • Choice of Acetylating Agent: Using acetic anhydride, sometimes with a mild catalyst like anhydrous sodium acetate, can be less prone to causing elimination compared to using acetic acid with a strong acid catalyst.[1]

Data Presentation

Table 1: Summary of Reaction Conditions for this compound Synthesis

StepParameterMethod 1 (from 2-tert-butylphenol)Method 2 (from 4-tert-butylphenol)
Hydrogenation Starting Material 2-tert-butylphenol4-tert-butylphenol
Catalyst Raney Nickel-IronRhodium
Temperature 90 - 130°C[2]40 - 80°C[7]
Pressure 10 - 20 bar H₂[2]>1.5 bar H₂[7]
Solvent This compound (additive)[2]Not specified
Yield/Selectivity cis:trans ratio up to 95:5[2][3]Yield of 97.4% (cis:trans 91.7:8.3)[7]
Acetylation Starting Material 2-tert-butylcyclohexanol4-tert-butylcyclohexanol
Reagent Acetic Anhydride[1]Acetic Anhydride or Acetic Acid[4][7]
Catalyst Anhydrous Sodium Acetate[1]Sulfuric Acid[7]
Temperature 145 - 150°C[1]Room Temperature to 130°C[4][7]
Reaction Time 5 hours[1]Not specified
Yield High (e.g., 370-380g from 295-305g alcohol)[1]97.1%[4]

Diagrams

experimental_workflow cluster_hydrogenation Step 1: Hydrogenation cluster_acetylation Step 2: Acetylation cluster_purification Step 3: Workup & Purification start_mat 2-tert-butylphenol reactor Autoclave Reactor - Raney Ni/Fe Catalyst - H₂ Pressure (10-20 bar) - Temperature (90-130°C) start_mat->reactor filtration Catalyst Filtration reactor->filtration intermediate 2-tert-butylcyclohexanol (High cis-isomer content) filtration->intermediate ester_reactor Reaction Flask - Reflux (145-150°C) - 5 hours intermediate->ester_reactor reagents Acetic Anhydride & Anhydrous Sodium Acetate reagents->ester_reactor workup Aqueous Wash - Water - NaOH solution - Brine ester_reactor->workup distillation Vacuum Fractionation workup->distillation product Pure this compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Competing SN1 (synthesis) and E1 (elimination) reaction pathways.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrogenation and Esterification (Adapted from CN103193638A)[1]

Step A: Hydrogenation of o-tert-butylphenol

  • Charge a 500 mL autoclave with 100g of o-tert-butylphenol, 110 mL of dehydrated ethanol (B145695), and 20g of active Raney Ni catalyst.

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the reactor to 55-60 kg/cm ² (approximately 54-59 bar) with hydrogen.

  • Heat the mixture to 145-150°C while stirring.

  • Maintain these conditions for 3.5 hours.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Remove the reaction mixture and filter off the Raney Ni catalyst.

  • Recover the ethanol by distillation.

  • Purify the resulting crude o-tert-butylcyclohexanol by vacuum distillation to yield approximately 101.5g of the alcohol.

Step B: Esterification of o-tert-butylcyclohexanol

  • In a flask equipped with a reflux condenser, combine 295-305g of o-tert-butylcyclohexanol, 15-25g of anhydrous sodium acetate, and 205-215g of acetic anhydride.

  • Heat the mixture to reflux at 145-150°C for 5 hours using a heating mantle.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash successively with:

    • Water

    • 2% NaOH solution (to neutralize excess acetic acid/anhydride)

    • Saturated brine solution

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter to remove the drying agent.

  • Purify the final product by vacuum fractionation to yield 370-380g of this compound (Verdox).

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of 2-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the Gas Chromatography (GC) analysis of 2-tert-Butylcyclohexyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in the GC analysis of 2-tert-Butylcyclohexyl acetate?

Peak tailing in GC, where a peak is asymmetrically skewed, can arise from various factors including interactions with the column, injection technique, or system contamination.[1] For a moderately polar compound like this compound, peak tailing is often attributed to:

  • Active Sites: Interaction of the analyte with active sites within the GC system, such as in the injection port liner or at the head of the column. These sites can be exposed due to contamination or degradation of the stationary phase.

  • Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites and lead to peak distortion.

  • Improper Column Installation: A poorly cut or improperly installed column can create dead volumes or turbulence in the carrier gas flow path, resulting in tailing peaks.[2][3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting, but in some cases, can contribute to tailing.

  • Solvent and Stationary Phase Mismatch: A significant mismatch in polarity between the solvent, the analyte, and the stationary phase can cause poor peak shape.[4]

  • Inadequate Flow Rate: A split ratio that is too low may not provide a high enough flow rate to ensure efficient sample introduction, which can contribute to peak tailing.[4]

Q2: I'm observing peak tailing for all my peaks, not just this compound. What should I investigate first?

When all peaks in a chromatogram exhibit tailing, the issue is likely related to a physical problem in the GC system rather than a specific chemical interaction.[3] The following should be your primary areas of investigation:

  • Column Installation:

    • Improper Cut: Ensure the column is cut cleanly and at a 90-degree angle. A jagged or angled cut can cause turbulence.[5]

    • Incorrect Position: Verify that the column is installed at the correct height within the inlet.[5] An incorrect position can create unswept volumes.[3]

  • Leaks: Check for leaks at the inlet and detector fittings. Leaks can disrupt the carrier gas flow path.

  • Dead Volume: Ensure all fittings are properly connected and that there are no gaps that could create dead volume.

Q3: Only the this compound peak is tailing. What are the likely causes?

If only the analyte peak is tailing, the problem is more likely due to a specific chemical interaction between this compound and the GC system.[] Consider the following:

  • Active Sites: this compound, being a moderately polar ester, can interact with active silanol (B1196071) groups in the liner or on the column.

    • Solution: Perform inlet maintenance, which includes replacing the liner and septum.[4] Consider using a deactivated liner. Trimming a small portion (e.g., 10-20 cm) from the front of the column can remove accumulated non-volatile residues and active sites.[7]

  • Column Bleed and Degradation: Over time, the stationary phase can degrade, exposing active sites.

    • Solution: If trimming the column doesn't resolve the issue, it may be time to replace the column.

  • Sample Overload: Although less common for tailing, injecting a too-concentrated sample can be a cause.

    • Solution: Try diluting the sample.

Q4: Can my injection technique contribute to peak tailing for this compound?

Yes, improper injection technique can significantly impact peak shape.[1] Key factors to consider are:

  • Injection Volume: An excessive injection volume can lead to column overload.[1]

  • Split/Splitless Parameters: In splitless injections, an inappropriate solvent purge time can cause solvent tailing, which may affect the shape of early eluting peaks. Activating a post-injection purge can restore peak shape.[1] For split injections, a split ratio that is too low can result in inefficient sample transfer. A minimum of 20 mL/min total flow through the inlet is recommended.[4]

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving peak tailing issues in your GC analysis.

G Troubleshooting Workflow for Peak Tailing A Peak Tailing Observed B Are all peaks tailing? A->B C Check for physical issues: - Improper column installation (cut, depth) - Leaks at inlet/detector - Dead volume in connections B->C Yes F Focus on chemical interactions: - Active sites (liner, column head) - Column contamination - Analyte-phase mismatch B->F No D Is the issue resolved? C->D E Problem Solved D->E Yes D->F No G Perform inlet maintenance: - Replace liner and septum - Use a deactivated liner F->G H Is the issue resolved? G->H H->E Yes I Trim column inlet (10-20 cm) H->I No J Is the issue resolved? I->J J->E Yes K Consider column replacement J->K No L Review method parameters: - Injection volume - Split ratio/purge time - Temperature program K->L M Is the issue resolved? L->M M->E Yes M->K No, consult manufacturer

Caption: A logical workflow for diagnosing and resolving peak tailing in GC analysis.

Summary of Potential Causes and Solutions

Potential Cause Recommended Solution(s)
Active Sites in Inlet/Column Replace the inlet liner and septum. Use a deactivated liner. Trim 10-20 cm from the column inlet.[7]
Improper Column Installation Re-cut the column ensuring a clean, 90-degree cut. Re-install the column at the correct depth.[2][5]
System Leaks Check for leaks at all fittings using an electronic leak detector.
Column Contamination Bake out the column according to the manufacturer's instructions. If ineffective, trim the column inlet.
Column Overload Dilute the sample. Reduce the injection volume.
Solvent/Stationary Phase Mismatch Ensure the polarity of the solvent is compatible with the stationary phase.[4]
Low Split Ratio Increase the split vent flow rate to ensure a total inlet flow of at least 20 mL/min.[4]

Experimental Protocol: General GC Method for Fragrance Analysis

While a specific, validated method for this compound was not found in the public domain, the following provides a typical starting point for the analysis of fragrance compounds. This method would require optimization for your specific instrument and application.

Parameter Typical Value/Condition
GC System Agilent 7890 GC or similar
Column DB-HeavyWAX (30 m x 0.25 mm, 0.25 µm) or a mid-polarity column like a DB-5ms. For fragrance analysis, polar columns are often suitable.[8]
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Oven Program Initial Temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 240 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

Note: The initial oven temperature should be about 10-20°C below the boiling point of the solvent for good peak focusing in splitless injections.[4] this compound has a boiling point of approximately 220-222 °C.[9]

By systematically addressing the potential causes outlined in this guide, researchers can effectively troubleshoot and resolve peak tailing issues, ensuring accurate and reliable GC analysis of this compound.

References

Technical Support Center: Resolving Co-eluting Peaks in the Chromatogram of 2-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering co-eluting peaks during the chromatographic analysis of 2-tert-Butylcyclohexyl acetate (B1210297). This issue commonly arises from the presence of its cis and trans isomers, which possess similar physicochemical properties, making their separation challenging.

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes of co-eluting peaks in the analysis of 2-tert-Butylcyclohexyl acetate?

A1: The primary cause of co-eluting or closely eluting peaks for this compound is the presence of its cis and trans diastereomers. These isomers have the same molecular weight and similar polarities, leading to near-identical retention times on many standard gas chromatography (GC) columns. Other potential causes can include column overload, poor column condition, or an unoptimized analytical method.

Q2: How can I confirm that my single peak is actually two co-eluting isomers?

A2: If you are using a mass spectrometer (GC-MS), you can investigate the mass spectrum across the peak. Acquire spectra from the upslope, apex, and downslope of the peak. If the peak is pure, the mass spectra should be identical. Variations in the relative abundance of fragment ions across the peak suggest the presence of more than one compound. A slight shoulder on the peak is also a visual indicator of co-elution.

Q3: What is the first step I should take to try and resolve the co-eluting peaks?

A3: The most straightforward initial step is to optimize the GC oven temperature program. A slower temperature ramp rate can often improve the separation of closely eluting compounds. You can also try lowering the initial oven temperature to enhance the differential partitioning of the isomers on the stationary phase at the beginning of the run.

Q4: Can changing the carrier gas flow rate improve the separation?

A4: Yes, optimizing the linear velocity of the carrier gas (e.g., helium, hydrogen, or nitrogen) can improve column efficiency and, consequently, resolution. It is recommended to determine the optimal flow rate for your specific column dimensions and carrier gas to ensure you are operating at the highest efficiency.

Q5: When should I consider changing the GC column?

A5: If optimizing the temperature program and flow rate does not provide adequate separation, changing the column should be your next consideration. The key is to choose a stationary phase with a different selectivity for your analytes. For this compound, switching between a non-polar and a polar stationary phase is a good strategy.

Troubleshooting Guide

Issue: A single, broad, or asymmetrical peak is observed for this compound.

This guide provides a systematic approach to resolving the co-eluting cis and trans isomers of this compound.

Step 1: Method Optimization (Temperature Program and Flow Rate)

  • Action: Modify your existing GC temperature program.

    • Decrease the ramp rate: A slower temperature ramp (e.g., from 10°C/min to 5°C/min or even 2°C/min) increases the time the isomers interact with the stationary phase, which can enhance separation.

    • Lower the initial temperature: Starting at a lower temperature (e.g., 50-60°C) can improve the resolution of early-eluting compounds.

    • Incorporate an isothermal hold: A hold at an intermediate temperature where the isomers start to separate can sometimes improve resolution.

  • Action: Optimize the carrier gas flow rate to achieve the best column efficiency. Consult your column manufacturer's guidelines for the optimal linear velocity for your carrier gas and column dimensions.

Step 2: Stationary Phase Selection

If method optimization on your current column is unsuccessful, a change in stationary phase is recommended. The goal is to exploit different intermolecular interactions to achieve separation.

  • Option A: Non-Polar Stationary Phase

    • Recommendation: A 5% Phenyl Polysiloxane phase (e.g., DB-5, HP-5ms, Rxi-5ms). These columns separate compounds primarily by boiling point. While the boiling points of the cis and trans isomers are very close, slight differences in their interaction with the phenyl groups can sometimes provide separation.

  • Option B: Polar Stationary Phase

    • Recommendation: A Polyethylene Glycol (PEG) phase (e.g., DB-WAX, HP-INNOWAX). These columns separate based on polarity. The subtle differences in the dipole moments of the cis and trans isomers can lead to differential retention and, therefore, separation.

Step 3: Column Dimensions

  • Action: Consider using a longer column (e.g., 60 m instead of 30 m) to increase the total number of theoretical plates and improve resolving power.

  • Action: A narrower internal diameter (ID) column (e.g., 0.18 mm or 0.25 mm) can also provide higher efficiency and better resolution.

Quantitative Data Summary

The following table provides a summary of typical GC parameters and expected outcomes for the separation of this compound isomers. Note that specific retention times and resolution will vary depending on the instrument and exact conditions used.

ParameterMethod 1 (Non-Polar)Method 2 (Polar)
Column 5% Phenyl Polysiloxane (e.g., DB-5)Polyethylene Glycol (e.g., DB-WAX)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas HeliumHelium
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)1.0 - 1.5 mL/min (Constant Flow)
Injection Mode Split (e.g., 50:1)Split (e.g., 50:1)
Injector Temp. 250°C250°C
Oven Program 60°C (1 min hold), ramp to 240°C at 5°C/min60°C (1 min hold), ramp to 240°C at 5°C/min
Detector FID or MSFID or MS
Detector Temp. 250°C (FID)250°C (FID)
Expected Outcome Partial to baseline separation of isomers.Potential for baseline separation of isomers.
Kovats RI ~1305 (for the mixture on a non-polar column)Varies

Experimental Protocol: Recommended GC Method for Isomer Separation

This protocol provides a starting point for resolving the cis and trans isomers of this compound. Further optimization may be required for your specific instrumentation and sample matrix.

1. Instrumentation and Consumables:

  • Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • GC Column: 5% Phenyl Polysiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999% purity).

  • Autosampler vials with septa.

  • Syringe for injection.

2. Sample Preparation:

  • Prepare a 100 ppm solution of this compound (as a mixture of isomers) in a suitable solvent such as hexane (B92381) or ethyl acetate.

  • Vortex the solution to ensure homogeneity.

3. GC-FID Method Parameters:

  • Inlet: Split/Splitless

  • Injection Volume: 1.0 µL

  • Split Ratio: 50:1

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium

  • Flow Rate: 1.2 mL/min (constant flow mode)

  • Oven Temperature Program:

    • Initial Temperature: 60°C

    • Initial Hold Time: 1 minute

    • Ramp 1: 5°C/min to 200°C

    • Ramp 2: 20°C/min to 250°C

    • Final Hold Time: 2 minutes

  • Detector: FID

  • Detector Temperature: 250°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Helium): 25 mL/min

4. Data Analysis:

  • Integrate the resulting peaks.

  • If using MS, confirm the identity of the isomers by comparing the mass spectra to a reference library.

  • Calculate the resolution (Rs) between the two isomer peaks. A value of Rs ≥ 1.5 indicates baseline separation.

Visual Workflow and Logic Diagrams

Troubleshooting_Workflow start Start: Co-eluting Peaks Observed optimize_temp Optimize Temperature Program (Slower ramp, lower initial temp) start->optimize_temp check_resolution1 Resolution Improved? optimize_temp->check_resolution1 optimize_flow Optimize Carrier Gas Flow Rate check_resolution1->optimize_flow No end_success End: Peaks Resolved check_resolution1->end_success Yes check_resolution2 Resolution Improved? optimize_flow->check_resolution2 change_column Change GC Column (Different Stationary Phase) check_resolution2->change_column No check_resolution2->end_success Yes non_polar Try Non-Polar Column (e.g., DB-5) change_column->non_polar polar Try Polar Column (e.g., DB-WAX) change_column->polar end_further End: Further Method Development Needed non_polar->end_further polar->end_further

Caption: Troubleshooting workflow for resolving co-eluting peaks.

GC_Method_Logic cluster_sample Sample Preparation cluster_gc Gas Chromatography System cluster_data Data Analysis sample_prep Dissolve 2-TBC Acetate in appropriate solvent injection Inject Sample (Split Mode) sample_prep->injection separation Separation on GC Column (e.g., DB-5 or DB-WAX) injection->separation oven_program Execute Temperature Program detection Detect Eluting Compounds (FID or MS) separation->detection chromatogram Generate Chromatogram detection->chromatogram peak_integration Integrate Peaks chromatogram->peak_integration resolution_calc Calculate Resolution (Rs) peak_integration->resolution_calc

Caption: General experimental workflow for GC analysis.

Technical Support Center: Optimization of 2-tert-Butylcyclohexyl Acetate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the esterification of 2-tert-Butylcyclohexyl acetate (B1210297).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common starting materials for the synthesis of 2-tert-Butylcyclohexyl acetate?

The synthesis typically involves the esterification of 2-tert-butylcyclohexanol (B1585498) with an acetylating agent. An alternative multi-step approach starts with the reaction of phenol (B47542) and isobutene to produce o-tert-butyl phenol, which is then hydrogenated to o-tert-butyl cyclohexanol (B46403), followed by the final esterification step.[1]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The esterification reaction may not have reached completion. Consider extending the reaction time or increasing the reaction temperature. For instance, in one described synthesis, the reaction mixture was heated to 80°C and stirred for 2 hours.[1]

  • Catalyst Inactivity: The catalyst may be poisoned or used in an insufficient amount. Ensure the catalyst is fresh and used at an appropriate loading. For acid catalysts like sulfuric acid, a typical range is 0.01 to 5 mole % based on the 4-tert-butylcyclohexanol.[2] When using ion exchange resins like Amberlyst-15, catalyst loading can also significantly impact the reaction rate.[3]

  • Presence of Water: Water can hydrolyze the ester product back to the alcohol and carboxylic acid, shifting the equilibrium and reducing the yield. If using acetic acid as the acetylating agent, it is preferable to remove the water generated during the reaction.[2]

  • Suboptimal Molar Ratio of Reactants: The ratio of the acetylating agent to the alcohol is crucial. An excess of the acetylating agent, typically 1 to 5 moles per mole of 4-tert-butylcyclohexanol, is often used to drive the reaction forward.[2]

  • Side Reactions: Undesirable side reactions, such as dehydration of the alcohol, can consume the starting material and reduce the yield of the desired ester.[2]

Q3: I am observing significant by-product formation. What are the likely side reactions and how can I minimize them?

A common side reaction is the dehydration of 2-tert-butylcyclohexanol, especially when using excessive amounts of a strong acid catalyst or high reaction temperatures.[2] To minimize this, consider the following:

  • Optimize Catalyst Loading: Use the minimum effective amount of catalyst. For example, catalyst amounts of 0.1 to 2 mole % are preferable to avoid dehydration.[2]

  • Control Reaction Temperature: Maintain the reaction temperature within the optimal range. For acetylation, temperatures can range from room temperature (25°C) to 150°C, but a preferable range is between room temperature and 130°C.[2]

  • Choice of Catalyst: While strong acids like sulfuric acid are effective, they can also promote dehydration.[2] In some cases, a milder catalyst or a heterogeneous catalyst like an ion exchange resin might be more suitable.[3]

Q4: How do I choose the right catalyst for my esterification reaction?

The choice of catalyst depends on the specific acetylating agent and desired reaction conditions.

  • For Acetic Anhydride (B1165640): Catalysts such as sulfuric acid, hydrochloric acid, p-toluenesulfonic acid, zinc chloride, sodium acetate, or pyridine (B92270) can be used.[2] A specific synthesis method uses anhydrous sodium acetate as the catalyst for the reaction between o-tert-butyl cyclohexanol and acetic anhydride.[1]

  • For Acetic Acid: Strong acids like sulfuric acid are commonly used.[2]

  • Heterogeneous Catalysts: Ion exchange resins like Amberlyst-15 are effective and offer the advantage of being easily separable from the reaction mixture and potentially reusable.[3]

Q5: What is the optimal temperature for the esterification reaction?

The optimal temperature can vary depending on the reactants and catalyst used. Generally, the reaction temperature for acetylation is between room temperature (25°C) and 150°C.[2] A more controlled range of 100°C to 124°C has been described for a specific synthesis of 2-methylcyclohexyl acetate, with temperature adjustments during the addition of acetic acid.[4]

Data Presentation: Reaction Condition Parameters

Below are tables summarizing key quantitative data for the optimization of reaction conditions.

Table 1: Catalyst Loading and Acetylating Agent Ratios

CatalystAcetylating AgentCatalyst Loading (mol % relative to alcohol)Molar Ratio (Acetylating Agent:Alcohol)Reference
Sulfuric AcidAcetic Acid/Anhydride0.01 - 5% (preferred 0.1 - 2%)1:1 to 5:1 (preferred 1:1 to 1.5:1)[2]
Anhydrous Sodium AcetateAcetic AnhydrideNot specifiedNot specified[1]
Ion Exchange Resins (e.g., Amberlyst-15)Acetic AcidVariesVaries[3]

Table 2: Reaction Temperature Ranges

Acetylating AgentCatalystTemperature RangePreferred Temperature RangeReference
Acetic Anhydride/Acetic AcidVarious Acid CatalystsRoom Temperature (25°C) - 150°CRoom Temperature - 130°C[2]
Acetic AnhydrideAnhydrous Sodium AcetateNot specifiedNot specified[1]
Acetic AcidSulfuric Acid100°C - 124°C (for a similar ester)Stepwise increase from 100°C to 124°C[4]

Experimental Protocols

General Protocol for Esterification of 2-tert-Butylcyclohexanol

This protocol is a generalized procedure based on common laboratory practices for esterification.

  • Reactant and Catalyst Preparation:

    • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-tert-butylcyclohexanol.

    • Add the chosen catalyst (e.g., a catalytic amount of sulfuric acid or a specified weight percentage of an ion exchange resin).

  • Addition of Acetylating Agent:

    • Slowly add the acetylating agent (e.g., acetic anhydride or glacial acetic acid) to the reaction mixture through the dropping funnel while stirring. An excess of the acetylating agent is typically used.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain it for a specified period. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a homogeneous acid catalyst was used, neutralize the reaction mixture by washing it with a saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation to obtain pure this compound.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis & Optimization start Start reactants Charge Reactor with 2-tert-butylcyclohexanol and Catalyst start->reactants add_acetylating Add Acetylating Agent (e.g., Acetic Anhydride) reactants->add_acetylating heat Heat to Reaction Temperature (e.g., 80-130°C) add_acetylating->heat monitor Monitor Reaction Progress (TLC/GC) heat->monitor cool Cool Reaction Mixture monitor->cool quench Quench/Neutralize (e.g., NaHCO3 wash) cool->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry evaporate Solvent Evaporation dry->evaporate purify Purify by Vacuum Distillation evaporate->purify analyze Analyze Product (Yield, Purity) purify->analyze optimize Optimize Conditions? (Temp, Catalyst, Time) analyze->optimize optimize->reactants Yes end End optimize->end No

Caption: Experimental workflow for the optimization of this compound esterification.

References

Technical Support Center: Storage and Stability of 2-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 2-tert-Butylcyclohexyl acetate (B1210297) during storage. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide: Common Storage Issues

Observed Issue Potential Cause Recommended Action
Change in Odor (Vinegar-like Smell) HydrolysisThe ester has likely broken down into acetic acid and 2-tert-butylcyclohexanol (B1585498). This is often due to exposure to moisture, especially in the presence of acidic or basic contaminants.
Change in Appearance (e.g., Coloration) OxidationExposure to air (oxygen) and/or light can lead to oxidative degradation of the compound or trace impurities.
Inconsistent Experimental Results Partial DegradationThe presence of degradation products can interfere with reactions or assays, leading to poor reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-tert-Butylcyclohexyl acetate during storage?

A1: The most common degradation pathway is hydrolysis, where the ester bond is cleaved by water to form 2-tert-butylcyclohexanol and acetic acid. This reaction can be catalyzed by the presence of acids or bases. Oxidation is another potential degradation pathway, particularly with prolonged exposure to air and light.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[1] It is best kept in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and oxygen.

Q3: My sample has developed a slight vinegar-like smell. Can I still use it?

A3: A vinegar-like odor is a strong indicator of hydrolysis, resulting in the formation of acetic acid. The presence of this impurity can significantly impact experimental outcomes. It is highly recommended to use a fresh, unopened sample or to purify the existing stock if possible. The purity of the sample can be verified using Gas Chromatography (GC).

Q4: Can I add a stabilizer to my this compound stock?

A4: Yes, for long-term storage, adding an antioxidant can help prevent oxidative degradation. A common choice in the fragrance industry is Butylated Hydroxytoluene (BHT) at a low concentration (typically 0.1%).[2][3] However, you must first confirm that BHT will not interfere with your specific downstream applications.

Q5: How does temperature affect the stability of this compound?

A5: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis and oxidation.[4] Therefore, storing the compound at elevated temperatures will lead to faster degradation. For long-term storage, refrigeration (2-8°C) is recommended.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to understand its stability under various stress conditions. This is a crucial step in developing stability-indicating analytical methods.

Objective: To identify the degradation products and pathways of this compound under hydrolytic (acidic and basic), oxidative, and thermal stress.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Water (HPLC grade)

  • Vials with caps

  • Heating block or oven

  • pH meter

  • Gas Chromatography (GC) system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 10 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl in a vial.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute with methanol to an appropriate concentration for GC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH in a vial.

    • Keep the mixture at room temperature for 8 hours.

    • Neutralize the solution with 1 M HCl.

    • Dilute with methanol for GC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ in a vial.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with methanol for GC analysis.

  • Thermal Degradation:

    • Place a vial containing 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Cool to room temperature.

    • Dilute with methanol for GC analysis.

  • Control Sample: Mix 1 mL of the stock solution with 1 mL of water and keep it at room temperature.

  • Analysis: Analyze all samples by GC to identify and quantify the parent compound and any degradation products.

Protocol 2: Quantitative Analysis of Degradation by GC-FID

Objective: To quantify the amount of this compound and its primary hydrolysis product, 2-tert-butylcyclohexanol, in a stored sample.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 220°C

    • Hold at 220°C for 5 minutes

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injection Volume: 1 µL (split ratio 50:1)

Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions of this compound and 2-tert-butylcyclohexanol in methanol at 1 mg/mL.

    • Create a series of calibration standards by mixing and diluting the stock solutions to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the stored this compound sample with methanol to fall within the calibration range.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve for both the parent compound and the degradation product.

    • Inject the prepared sample.

  • Quantification: Determine the concentration of this compound and 2-tert-butylcyclohexanol in the sample by comparing their peak areas to the respective calibration curves. The percentage degradation can be calculated from these concentrations.

Visualizations

A 2-tert-Butylcyclohexyl acetate (Stored) B Stress Conditions A->B E 2-tert-Butylcyclohexanol + Acetic Acid A->E Degrades to F Oxidized Byproducts A->F Degrades to C Hydrolysis (Water, Acid/Base) B->C Presence of D Oxidation (Oxygen, Light) B->D Presence of

Caption: Primary degradation pathways of this compound.

start Suspected Degradation (e.g., odor change) check_storage Review Storage Conditions (Temp, Light, Seal) start->check_storage analytical_test Perform Analytical Test (e.g., GC-FID) check_storage->analytical_test is_pure Is Purity >99%? analytical_test->is_pure use_sample Proceed with Experiment is_pure->use_sample Yes quarantine Quarantine Stock is_pure->quarantine No remediate Options: 1. Procure New Stock 2. Repurify (if feasible) quarantine->remediate

Caption: Troubleshooting workflow for suspected sample degradation.

References

Challenges in the scale-up of 2-tert-Butylcyclohexyl acetate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of 2-tert-Butylcyclohexyl acetate (B1210297) production.

Frequently Asked Questions (FAQs)

Q1: What is the common industrial synthesis method for 2-tert-Butylcyclohexyl acetate?

A1: A widely used industrial method involves a three-step process starting from phenol (B47542) and isobutylene.[1] The final step is the esterification of 2-tert-butylcyclohexanol (B1585498) with acetic anhydride (B1165640), catalyzed by anhydrous sodium acetate.[1][2]

Q2: What are the typical reactants and catalysts used in the final esterification step?

A2: The primary reactants are 2-tert-butylcyclohexanol and acetic anhydride.[2] Anhydrous sodium acetate is commonly employed as a catalyst to facilitate the reaction.[2]

Q3: What are the general reaction conditions for this esterification?

A3: The reaction is typically carried out under reflux at a temperature of 145-150°C for approximately 5 hours.[1][2]

Q4: What are the primary uses of this compound?

A4: It is predominantly used as a fragrance ingredient in a wide array of products, including perfumes, cosmetics, soaps, shampoos, detergents, and household cleaners.[3][4][5] Its pleasant, fruity, and floral aroma makes it a popular choice in the fragrance industry.[3][]

Q5: What are some of the key physical and chemical properties of this compound?

A5: It is a colorless liquid with a molecular weight of 198.30 g/mol .[3][7] It has a boiling point of approximately 220-222°C and a density of around 0.941 g/cm³.[3][]

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Question: We are experiencing lower than expected yields of this compound during our pilot-scale production. What are the potential causes and how can we improve the yield?

  • Answer: Low yields in Fischer esterification reactions are a common challenge, often due to the reversible nature of the reaction.[8][9] Several factors could be contributing to this issue during scale-up:

    • Incomplete Reaction: The reaction may not be reaching completion.

      • Solution: Ensure the reaction is heated under reflux for a sufficient duration. A typical laboratory procedure specifies heating at 145-150°C for 5 hours.[2] Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time for your specific scale.

    • Water Content: The presence of water can shift the equilibrium back towards the reactants, reducing the ester yield.

      • Solution: Use anhydrous reactants and solvents. Ensure that the sodium acetate catalyst is fully dry.[1] Consider using a Dean-Stark apparatus during scale-up to remove water as it is formed, which can drive the equilibrium towards the product side.[9]

    • Sub-optimal Reactant Ratio: An inappropriate ratio of 2-tert-butylcyclohexanol to acetic anhydride can limit the conversion.

      • Solution: Using a large excess of one of the reactants (typically the less expensive one) can drive the reaction to completion.[9] Experiment with varying the molar ratio of acetic anhydride to 2-tert-butylcyclohexanol to find the optimal balance for your process.

    • Losses During Workup and Purification: Significant product loss can occur during the washing and distillation steps.

      • Solution: Optimize the extraction and washing procedures to minimize the formation of emulsions. Ensure the vacuum fractionation process is well-controlled to achieve a clean separation of the product from unreacted starting materials and byproducts.

Issue 2: Impurities Detected in the Final Product

  • Question: Our final product shows the presence of unreacted 2-tert-butylcyclohexanol and other byproducts after purification. What could be the cause and how can we improve the purity?

  • Answer: The presence of impurities is a common issue when scaling up chemical syntheses.[10] The source of these impurities can often be traced back to the reaction itself or the purification process.

    • Incomplete Reaction: As mentioned previously, an incomplete reaction will leave unreacted starting materials in your product mixture.

      • Solution: Refer to the solutions for "Low Yield" to drive the reaction closer to completion.

    • Side Reactions: At elevated temperatures, side reactions may occur, leading to the formation of byproducts.

      • Solution: Carefully control the reaction temperature. While the literature suggests 145-150°C, it may be beneficial to study the effect of slightly lower temperatures to see if byproduct formation can be minimized without significantly impacting the reaction rate.

    • Inefficient Purification: The purification process may not be effectively removing impurities at a larger scale.

      • Solution:

        • Washing: The crude product is typically washed with water, a dilute sodium hydroxide (B78521) solution (e.g., 2% NaOH), and then a saturated salt solution.[1] Ensure thorough mixing during these washing steps to neutralize and remove acidic impurities and unreacted acetic anhydride.

        • Distillation: Optimize the vacuum distillation process. A fractionating column with sufficient theoretical plates is crucial for separating the desired product from components with close boiling points. Monitor the distillation process closely, collecting fractions at the correct temperature and pressure.

Issue 3: Challenges with Reaction Heat Management During Scale-Up

  • Question: We are observing difficulties in maintaining a consistent reaction temperature in our larger reactor. What are the risks and how can we address this?

  • Answer: Heat management is a critical challenge in scaling up chemical processes.[10][11] Poor heat transfer can lead to localized hot spots or an overall deviation from the optimal reaction temperature.

    • Risks of Poor Heat Control:

      • Increased Byproduct Formation: Hot spots can accelerate undesirable side reactions, leading to a less pure product.

      • Runaway Reactions: Exothermic reactions can become difficult to control at scale, posing a significant safety hazard.[10]

      • Inconsistent Product Quality: Temperature fluctuations can lead to batch-to-batch variability.

    • Solutions for Improved Heat Management:

      • Reactor Design: Ensure your reactor is designed for efficient heat transfer. This includes an appropriate surface area-to-volume ratio and an effective heating/cooling jacket.

      • Mixing: Vigorous and efficient stirring is essential to ensure a uniform temperature throughout the reaction mixture.[10] The type of agitator and its speed should be optimized for the larger vessel.

      • Controlled Reagent Addition: For highly exothermic reactions, adding one of the reagents gradually can help to manage the rate of heat generation.

      • Process Modeling: Use process simulation software to model the thermal dynamics of your reaction at scale. This can help predict potential issues and design appropriate control strategies.[10]

Data Presentation

Table 1: Summary of Reactant Quantities and Yield for Laboratory-Scale Synthesis

Reactant/ProductMolecular Weight ( g/mol )Quantity (g)Moles (approx.)
2-tert-Butylcyclohexanol156.27295 - 3051.89 - 1.95
Acetic Anhydride102.09205 - 2152.01 - 2.11
Anhydrous Sodium Acetate82.0315 - 250.18 - 0.30
Product
This compound198.30370 - 3801.87 - 1.92

Note: Data is derived from a patent for the synthesis of o-tert-butylcyclohexyl acetate.[1]

Experimental Protocols

Synthesis of this compound (Laboratory Scale)

This protocol is based on a documented synthesis method.[1][2]

  • Apparatus Setup: Assemble a reaction flask equipped with a reflux condenser, a heating mantle, and a magnetic stirrer.

  • Charging Reactants: To the reaction flask, add 295-305 g of 2-tert-butylcyclohexanol, 205-215 g of acetic anhydride, and 15-25 g of fully dried, anhydrous sodium acetate.[1]

  • Reaction: Heat the mixture to 145-150°C and maintain it under reflux for 5 hours with continuous stirring.[1][2]

  • Cooling: After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.

  • Workup and Washing:

    • Transfer the cooled reaction mixture to a separatory funnel.

    • Wash the mixture successively with water, a 2% sodium hydroxide solution to neutralize any remaining acetic acid, and finally with a saturated sodium chloride (brine) solution to aid in layer separation.[1]

  • Isolation and Purification:

    • Separate the organic layer.

    • Purify the crude product by vacuum fractionation to obtain the final this compound.[1] The expected yield is between 370-380 g.[1]

Visualizations

G cluster_0 Troubleshooting Workflow Problem Identify Production Issue (e.g., Low Yield, Impurity) CheckReaction Review Reaction Parameters: - Temperature - Time - Reactant Ratio Problem->CheckReaction CheckPurification Evaluate Purification Process: - Washing Steps - Distillation Efficiency Problem->CheckPurification CheckRawMaterials Verify Raw Material Quality: - Anhydrous Conditions - Purity of Reactants Problem->CheckRawMaterials OptimizeReaction Optimize Reaction Conditions CheckReaction->OptimizeReaction OptimizePurification Refine Purification Protocol CheckPurification->OptimizePurification SourceMaterials Ensure High-Quality Raw Materials CheckRawMaterials->SourceMaterials Solution Problem Resolved OptimizeReaction->Solution OptimizePurification->Solution SourceMaterials->Solution

Caption: Troubleshooting workflow for this compound production.

G cluster_1 Synthesis Pathway Phenol Phenol Catalyst1 Anhydrous AlCl3 / H2SO4 Phenol->Catalyst1 Isobutylene Isobutylene Isobutylene->Catalyst1 OTBP o-tert-Butylphenol Catalyst2 Raney Nickel OTBP->Catalyst2 OTBC 2-tert-Butylcyclohexanol Catalyst3 Anhydrous Sodium Acetate OTBC->Catalyst3 OTBCA This compound AceticAnhydride Acetic Anhydride AceticAnhydride->Catalyst3 Catalyst1->OTBP Catalyst2->OTBC Hydrogenation Catalyst3->OTBCA Esterification

Caption: Synthesis pathway of this compound.

References

Identifying and minimizing by-products in 2-tert-Butylcyclohexyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-tert-Butylcyclohexyl acetate (B1210297). The information provided aims to help identify and minimize the formation of by-products during this esterification reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in the synthesis of 2-tert-Butylcyclohexyl acetate via acetylation of 2-tert-butylcyclohexanol (B1585498)?

A1: The most common by-products are unreacted 2-tert-butylcyclohexanol and the elimination product, 2-tert-butylcyclohexene. The formation of these by-products is influenced by reaction conditions such as temperature, reaction time, and the type of catalyst used.

Q2: My reaction has gone to completion, but the yield of this compound is low, and I've isolated a significant amount of an alkene. What is the likely cause and how can I prevent this?

A2: The formation of an alkene, specifically 2-tert-butylcyclohexene, is a result of the dehydration of the starting alcohol, 2-tert-butylcyclohexanol. This side reaction is often promoted by high temperatures and the presence of strong acid catalysts. To minimize this, consider the following:

  • Catalyst Choice: Using a milder catalyst, such as anhydrous sodium acetate, instead of a strong acid like sulfuric acid, can significantly reduce the extent of dehydration.

  • Temperature Control: Maintain the reaction temperature within the recommended range (e.g., 145-150°C when using sodium acetate and acetic anhydride). Exceeding this temperature can favor the elimination reaction.

  • Reaction Time: While ensuring the reaction goes to completion, avoid unnecessarily long reaction times, as this can increase the likelihood of side reactions.

Q3: After the work-up, I still have a significant amount of unreacted 2-tert-butylcyclohexanol in my product mixture. How can I improve the conversion rate?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Reagents: Ensure that the acetylating agent, typically acetic anhydride (B1165640), is used in a slight molar excess to drive the reaction to completion.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. A typical reaction time is around 5 hours at 145-150°C.

  • Catalyst Activity: If using a solid catalyst like anhydrous sodium acetate, ensure it is of good quality and truly anhydrous. Moisture can deactivate the catalyst and hinder the reaction.

  • Mixing: Ensure efficient stirring of the reaction mixture to promote contact between the reactants.

Q4: What is the recommended purification method to remove the by-products from this compound?

A4: The most effective method for purifying this compound from unreacted alcohol and alkene by-products is vacuum fractionation (distillation under reduced pressure). The boiling points of the components are sufficiently different to allow for good separation. Prior to distillation, a thorough aqueous work-up is crucial to remove the catalyst and any remaining acetic acid or acetic anhydride. This typically involves washing the organic layer with water, a dilute base solution (like 2% NaOH), and finally with a saturated brine solution.

Data Presentation

The following table summarizes the expected impact of different catalysts on the product distribution in the acetylation of 2-tert-butylcyclohexanol. Please note that these are representative values based on general principles of organic chemistry, as specific quantitative data for this reaction is not extensively published.

CatalystReaction Temperature (°C)Desired Product Yield (%)Unreacted Alcohol (%)Alkene By-product (%)
Anhydrous Sodium Acetate145-150~90-95<5<5
Sulfuric Acid (catalytic)100-120~70-80<5~15-25
No Catalyst150-160~40-50~50-60<2

Experimental Protocols

Synthesis of this compound from 2-tert-Butylcyclohexanol

This protocol is based on a method described in the literature.[1]

Materials:

  • 2-tert-Butylcyclohexanol (verdol)

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Deionized water

  • 2% Sodium hydroxide (B78521) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-tert-butylcyclohexanol (1.0 eq), acetic anhydride (1.3 eq), and anhydrous sodium acetate (0.2 eq).

  • Heating: Heat the reaction mixture to 145-150°C with continuous stirring.

  • Reaction Time: Maintain the reaction at this temperature for 5 hours.

  • Cooling: After 5 hours, remove the heat source and allow the mixture to cool to room temperature.

  • Work-up:

    • Transfer the cooled reaction mixture to a separatory funnel.

    • Wash the mixture successively with deionized water, 2% sodium hydroxide solution, and finally with saturated brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the organic layer under reduced pressure to remove the solvent.

    • Purify the crude product by vacuum fractionation to obtain pure this compound.

Mandatory Visualization

TroubleshootingWorkflow start Start: Synthesis of This compound problem Problem Identified: Low Yield or Impure Product start->problem gc_ms Analyze Product Mixture by GC-MS problem->gc_ms byproduct1 High Unreacted 2-tert-Butylcyclohexanol gc_ms->byproduct1 Identify By-product byproduct2 High 2-tert-Butylcyclohexene (Alkene By-product) gc_ms->byproduct2 Identify By-product solution1a Increase Molar Excess of Acetic Anhydride byproduct1->solution1a solution1b Increase Reaction Time byproduct1->solution1b solution1c Ensure Catalyst is Anhydrous byproduct1->solution1c solution2a Lower Reaction Temperature byproduct2->solution2a solution2b Use a Milder Catalyst (e.g., Sodium Acetate) byproduct2->solution2b end End: Optimized Synthesis solution1a->end solution1b->end solution1c->end solution2a->end solution2b->end

Caption: Troubleshooting workflow for minimizing by-products.

ReactionPathways cluster_reactants Reactants cluster_products Products cluster_byproducts By-products alcohol 2-tert-Butylcyclohexanol ester 2-tert-Butylcyclohexyl Acetate (Desired) alcohol->ester Acetylation (Main Reaction) alkene 2-tert-Butylcyclohexene (Dehydration) alcohol->alkene Dehydration (Side Reaction) anhydride Acetic Anhydride anhydride->ester acid Acetic Acid anhydride->acid

Caption: Reaction pathways in this compound synthesis.

References

Overcoming poor solubility of 2-tert-Butylcyclohexyl acetate in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and detailed protocols to overcome the poor aqueous solubility of 2-tert-Butylcyclohexyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of 2-tert-Butylcyclohexyl acetate?

A1: this compound is a hydrophobic ester and is considered practically insoluble or almost insoluble in water.[1][2] Its estimated aqueous solubility is approximately 7.462 mg/L at 25°C.[3]

Q2: Why is this compound so poorly soluble in water?

A2: Its poor aqueous solubility is due to its chemical structure. The molecule consists of a large, non-polar tert-butylcyclohexyl group and an acetate ester group. This predominantly hydrophobic structure lacks significant hydrogen bonding capability with water, leading to very low solubility.

Q3: What is the first and simplest method I should try to dissolve it?

A3: The most straightforward initial approach is the use of a co-solvent. This involves dissolving the compound in a water-miscible organic solvent first, and then slowly adding this stock solution to your aqueous medium. Ethanol is a common and effective choice.[1][4]

Q4: What are the most common strategies to significantly improve its aqueous solubility?

A4: For substantial solubility enhancement, three primary techniques are recommended:

  • Co-solvency: Blending water with a miscible organic solvent to reduce the overall polarity of the solvent system.[5]

  • Surfactant-Mediated Solubilization: Using surfactants to form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in water.[6][7]

  • Cyclodextrin (B1172386) Complexation: Forming an inclusion complex where the hydrophobic this compound molecule is encapsulated within the cavity of a cyclodextrin molecule.[8][9]

Q5: Are there any potential issues to be aware of when using these methods?

A5: Yes. When using co-solvents, adding the aqueous phase too quickly or exceeding the solubility limit can cause the compound to precipitate out of the solution. Surfactant-based formulations can sometimes be sensitive to changes in temperature or pH.[6] For cyclodextrin complexation, achieving a high complexation efficiency is key to maximizing solubility.[8]

Solubility Data

The following table summarizes the known solubility properties of this compound in various media.

SolventSolubilityTemperature (°C)Source(s)
Water~7.462 mg/L (Estimated)25[3]
Ethanol430.55 g/L25[4]
Propylene GlycolPoorly SolubleNot Specified[1][2]
OilsSolubleNot Specified[1][10]

Troubleshooting Guide for Poor Solubility

Problem: You observe an oily layer, cloudiness (turbidity), or solid precipitate after adding this compound to your aqueous buffer.

Underlying Cause: The concentration of this compound has surpassed its maximum solubility in the aqueous medium.

Solution Workflow:

The selection of a solubilization strategy often depends on the constraints of the downstream application. The following workflow provides a logical approach to selecting the appropriate method.

G cluster_0 start Initial Observation: Poor Solubility or Precipitation decision1 Is a water-miscible organic solvent (e.g., ethanol, DMSO) permissible in your experiment? start->decision1 proc1 Solution 1: Use Co-solvency Method decision1->proc1  Yes decision2 Are surfactants (e.g., Tween-80) compatible with your assay and downstream applications? decision1->decision2 No   end Result: Clear Aqueous Formulation of this compound proc1->end proc2 Solution 2: Use Surfactant-Mediated Micellar Solubilization decision2->proc2  Yes proc3 Solution 3: Use Cyclodextrin Inclusion Complexation decision2->proc3 No   proc2->end proc3->end

Caption: Troubleshooting workflow for selecting a solubility enhancement method.

Detailed Experimental Protocols

Protocol 1: Co-solvency Method

This method is often the simplest and quickest to perform. It relies on reducing the polarity of the aqueous medium with a water-miscible organic solvent.

Methodology:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable, water-miscible organic solvent (e.g., 100 mg/mL in 100% ethanol). Ensure the compound is fully dissolved.

  • Titration: While vigorously stirring or vortexing your aqueous buffer, add the stock solution dropwise (or via a syringe pump for better control) until the desired final concentration is reached.

  • Observation: Continuously monitor the solution for any signs of precipitation or cloudiness. If this occurs, it indicates the solubility limit in that specific water/co-solvent ratio has been exceeded.

  • Optimization: The final percentage of the co-solvent should be kept to a minimum required for solubilization and must be compatible with your experimental system. It is recommended to run a blank with the same co-solvent concentration to account for any solvent effects.

Protocol 2: Surfactant-Mediated Micellar Solubilization

This technique uses surfactants, which above a certain concentration (the Critical Micelle Concentration, CMC), form spherical structures called micelles. The hydrophobic core of the micelle can encapsulate this compound, while the hydrophilic shell allows the entire structure to be dispersed in water.

Methodology:

  • Surfactant Selection: Choose a suitable surfactant. Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-127 are common choices due to their low toxicity and effectiveness.

  • Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in your aqueous buffer at a concentration well above its known CMC.

  • Add Compound: Add the this compound directly to the surfactant solution.

  • Facilitate Solubilization: Gently agitate the mixture. The process can be accelerated by using a bath sonicator for 10-15 minutes or by gentle heating (ensure the temperature is compatible with your compound and surfactant).

  • Equilibration & Filtration: Allow the solution to equilibrate for at least one hour at room temperature. If any non-encapsulated compound is visible, filter the solution through a 0.22 µm syringe filter to remove it.

Protocol 3: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate hydrophobic "guest" molecules like this compound, forming a "host-guest" complex that is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often preferred due to its higher water solubility and lower toxicity compared to native β-cyclodextrin.

Methodology (Kneading Method):

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (a 1:1 ratio is a common starting point).

  • Form Paste: Place the calculated amount of cyclodextrin powder in a mortar. Add a small amount of water (or a water/ethanol mixture) dropwise and triturate with a pestle to form a thick, uniform paste.

  • Incorporate Compound: Slowly add the this compound to the paste and continue kneading thoroughly for 30-45 minutes. This mechanical action facilitates the inclusion of the guest molecule into the cyclodextrin cavity.

  • Drying: Dry the resulting paste to obtain a solid powder. This can be done in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

  • Reconstitution: The resulting powder is the inclusion complex. It can now be dissolved directly in your aqueous buffer to the desired final concentration.

G cluster_0 Before Complexation cluster_1 After Complexation in Water Guest 2-tert-Butylcyclohexyl acetate (Guest) Complex Water-Soluble Inclusion Complex Guest->Complex Enters Cavity Host Cyclodextrin (Host) (Hydrophilic Exterior) Host->Complex Encapsulates Guest Cavity Hydrophobic Cavity

Caption: Mechanism of cyclodextrin inclusion complex formation.

References

Technical Support Center: Optimizing GC-MS Analysis of 2-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-tert-Butylcyclohexyl acetate (B1210297).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the GC-MS analysis of 2-tert-Butylcyclohexyl acetate in a question-and-answer format.

Q1: I am not seeing a peak for this compound or the peak is very small. What are the likely causes?

A1: A small or absent peak can stem from several issues. Systematically check the following:

  • Injection Volume: For trace analysis, ensure you are using a sufficient injection volume. If you are using a split injection, the split ratio might be too high, leading to a very small amount of sample reaching the column. Consider switching to a splitless injection for higher sensitivity.

  • Injector Temperature: An injector temperature that is too low can result in incomplete vaporization of this compound. Conversely, an excessively high temperature could potentially lead to thermal degradation, although this is less common for this compound under typical GC conditions.

  • Column Temperature Program: The initial oven temperature might be too high, causing the analyte to pass through the column too quickly without adequate retention. Ensure your initial oven temperature is appropriate for the solvent and analyte.

  • System Leaks: Leaks in the injection port, column fittings, or transfer line to the mass spectrometer can lead to sample loss. Perform a leak check of your GC-MS system.

Q2: My this compound peak is showing significant tailing. How can I resolve this?

A2: Peak tailing is a common chromatographic problem that can affect peak integration and resolution. The primary causes include:

  • Active Sites: The polar acetate group of the analyte can interact with active sites (silanol groups) in the inlet liner or at the head of the column. Using a fresh, deactivated liner or trimming 10-20 cm from the front of the column can resolve this.

  • Column Overload: Injecting too much of the sample can saturate the stationary phase. Try diluting your sample or reducing the injection volume.

  • Improper Column Installation: An incorrectly installed column can create dead volume, leading to peak tailing. Ensure the column is cut cleanly and installed at the correct height in the inlet as per the manufacturer's instructions.

  • Contamination: Residue from previous analyses can create active sites. Regularly bake out the column to remove contaminants.

Q3: I am observing peak fronting for this compound. What is the cause?

A3: Peak fronting is most commonly a result of column overloading. This occurs when the amount of analyte introduced onto the column is too high. To resolve this, you should either dilute your sample or decrease the injection volume.

Q4: Should I use a split or splitless injection for my analysis?

A4: The choice between split and splitless injection depends on the concentration of this compound in your sample.

  • Split Injection: Ideal for high-concentration samples to avoid overloading the column. A portion of the sample is vented, and only a fraction enters the column. Split ratios typically range from 5:1 to 500:1.

  • Splitless Injection: Best suited for trace analysis where maximum sensitivity is required. The split vent is closed during the injection, allowing nearly the entire sample to be transferred to the column.

Q5: What is a good starting point for the injector temperature?

A5: A general guideline for setting the injector temperature is 20-50°C above the boiling point of the least volatile analyte. The boiling point of this compound is approximately 228-230°C. Therefore, a good starting injector temperature would be in the range of 250-280°C.

Data Presentation: Recommended Starting Injection Parameters

The following table summarizes recommended starting parameters for the GC-MS analysis of this compound. These parameters may require further optimization based on your specific instrument and analytical goals.

ParameterRecommended Value/RangeNotes
Injector Temperature 250 - 280 °CStart at 250°C and increase in increments if peak shape is poor.
Injection Mode Split or SplitlessChoose based on sample concentration.
Split Ratio 10:1 to 100:1For split injection; adjust based on analyte concentration.
Splitless Hold Time 0.5 - 1.5 minutesFor splitless injection; allows for complete transfer of the analyte.
Injection Volume 0.5 - 2.0 µLAdjust based on sample concentration and injection mode.
Septum Purge Flow 1 - 3 mL/minHelps to prevent contamination from the septum.
Liner Type Deactivated, low-volume linerA liner with glass wool can aid in vaporization.

Experimental Protocols

Protocol 1: GC-MS Method for this compound Analysis

This protocol provides a starting point for developing a robust GC-MS method for the analysis of this compound.

  • Sample Preparation:

    • Dissolve the this compound standard or sample in a suitable solvent (e.g., hexane, ethyl acetate) to a final concentration appropriate for the injection mode (e.g., 1-100 µg/mL for splitless, higher for split).

  • GC-MS Instrument Setup:

    • GC Column: Use a non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Injector Parameters: Set the injector temperature and mode according to the table above.

    • Oven Temperature Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/min.

      • Final Hold: Hold at 250°C for 5 minutes.

    • Mass Spectrometer Parameters:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-300.

  • Data Acquisition and Analysis:

    • Inject the prepared sample.

    • Acquire the total ion chromatogram (TIC) and mass spectrum of the eluting peaks.

    • Identify the this compound peak based on its retention time and comparison of its mass spectrum with a reference library.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to optimizing the GC-MS analysis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Peak Shape start Problem: Poor Peak Shape (Tailing, Fronting, Broadening) check_peak_shape Observe Peak Shape: Tailing or Fronting? start->check_peak_shape tailing Peak Tailing check_peak_shape->tailing Tailing fronting Peak Fronting check_peak_shape->fronting Fronting check_overload_tailing Column Overload? tailing->check_overload_tailing check_overload_fronting Column Overload? fronting->check_overload_fronting check_active_sites Active Sites? check_overload_tailing->check_active_sites No solution_overload Solution: - Reduce Injection Volume - Dilute Sample check_overload_tailing->solution_overload Yes check_installation Improper Installation? check_active_sites->check_installation No solution_active_sites Solution: - Use Deactivated Liner - Trim Column check_active_sites->solution_active_sites Yes solution_installation Solution: - Re-install Column Correctly - Check for Leaks check_installation->solution_installation Yes check_overload_fronting->solution_overload Yes end Problem Resolved solution_overload->end solution_active_sites->end solution_installation->end Injection_Parameter_Optimization Injection Parameter Optimization Logic start Start Optimization select_mode Select Injection Mode (Split vs. Splitless) Based on Concentration start->select_mode set_split_ratio Set Split Ratio (e.g., 50:1) select_mode->set_split_ratio Split set_splitless_time Set Splitless Hold Time (e.g., 1 min) select_mode->set_splitless_time Splitless set_temp Set Initial Injector Temp. (Boiling Point + 20-50°C) inject_sample Inject Standard Sample set_temp->inject_sample set_split_ratio->set_temp optimize_split Adjust Split Ratio set_split_ratio->optimize_split set_splitless_time->set_temp optimize_time Adjust Hold Time set_splitless_time->optimize_time evaluate_peak Evaluate Peak Shape & Response inject_sample->evaluate_peak optimize_temp Adjust Injector Temp. evaluate_peak->optimize_temp Poor good_peak Acceptable Peak evaluate_peak->good_peak Good optimize_temp->inject_sample optimize_split->inject_sample optimize_time->inject_sample

Technical Support Center: Robust HPLC Analysis of 2-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the robust HPLC analysis of 2-tert-Butylcyclohexyl acetate (B1210297), with a focus on the critical separation of its cis and trans isomers.

Column Selection and Performance Data

Selecting the appropriate HPLC column is paramount for achieving a robust and reliable separation of the cis and trans isomers of 2-tert-Butylcyclohexyl acetate. Below is a comparison of recommended column types with typical performance characteristics. A C18 column is a good starting point due to its versatility, while a Phenyl-Hexyl column can offer alternative selectivity for these isomers.

Column TypeParticle Size (µm)Dimensions (mm)Carbon Load (%)pH RangeKey Advantages for this compound Analysis
C18 (L1) 3.5, 54.6 x 150, 4.6 x 25015-202-8Good starting point, high hydrophobicity, widely available.
Phenyl-Hexyl (L11) 3.5, 54.6 x 150, 4.6 x 25010-152-8Alternative selectivity through π-π interactions, potentially better resolution of isomers.[1]

Experimental Protocol: HPLC Separation of cis and trans this compound

This protocol provides a starting point for the separation of cis and trans isomers of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

1. Materials and Reagents:

  • This compound standard (mixture of cis and trans isomers)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Phosphoric acid (or Formic acid for MS compatibility)

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or a Phenyl-Hexyl column for alternative selectivity).

  • Mobile Phase: A mixture of acetonitrile and water is a common starting point for reversed-phase separation of fragrance compounds. A typical starting point could be Acetonitrile:Water (70:30, v/v). A small amount of acid, such as 0.1% phosphoric acid, can be added to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

3. Sample Preparation:

  • Dissolve the this compound standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample and record the chromatogram.

  • Identify the peaks corresponding to the cis and trans isomers based on their relative retention times (the elution order may vary depending on the column and exact conditions).

Troubleshooting Guide

The following section addresses common issues encountered during the HPLC analysis of this compound.

Question: Why am I seeing poor resolution between the cis and trans isomer peaks?

Answer:

Poor resolution between the cis and trans isomers is a common challenge. Here are several steps you can take to improve separation:

  • Optimize the Mobile Phase:

    • Adjust the Organic Solvent Ratio: Decrease the percentage of acetonitrile in the mobile phase. This will increase the retention time of both isomers and may improve their separation. Try a step-wise reduction, for example, to 65% or 60% acetonitrile.

    • Change the Organic Solvent: Methanol can sometimes provide different selectivity compared to acetonitrile. Try replacing acetonitrile with methanol at a similar or slightly adjusted concentration.

  • Change the Column:

    • If you are using a C18 column, consider switching to a Phenyl-Hexyl column. The phenyl stationary phase can offer alternative selectivity for aromatic and cyclic compounds through π-π interactions, which may enhance the resolution of the isomers.[1][2]

  • Reduce the Flow Rate: Lowering the flow rate (e.g., to 0.8 mL/min) can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.

  • Decrease the Column Temperature: A lower temperature can sometimes improve separation by increasing the interaction of the analytes with the stationary phase. Try setting the column temperature to 25 °C.

Question: My peaks for the this compound isomers are tailing. What can I do to improve peak shape?

Answer:

Peak tailing can be caused by several factors. Here are some troubleshooting steps:

  • Check the Mobile Phase pH: If your mobile phase does not contain an acid, the silanol (B1196071) groups on the silica-based stationary phase can cause tailing. Adding a small amount of an acid like phosphoric acid or formic acid (0.1%) to the mobile phase can suppress this interaction and improve peak shape.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent, such as 100% acetonitrile or isopropanol.

  • Column Degradation: If the column is old or has been used with aggressive mobile phases, the stationary phase may be degraded. Replacing the column may be necessary.

Question: I am observing split peaks for my isomers. What is the likely cause and how can I fix it?

Answer:

Split peaks can be frustrating, but they often point to a specific problem in the HPLC system or method.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (more organic) than your mobile phase, it can cause peak splitting. Ensure your sample is dissolved in the mobile phase or a solvent with a similar or weaker elution strength.

  • Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in a split peak. This can be caused by pressure shocks or long-term use. Reversing and flushing the column (if the manufacturer's instructions permit) may sometimes resolve this. Otherwise, the column may need to be replaced.

  • Partially Blocked Frit: A partially blocked inlet frit on the column can also lead to a distorted flow path and split peaks. Back-flushing the column may help, but replacing the frit or the entire column is often the solution.

  • Co-elution with an Impurity: It is possible that what appears to be a split peak is actually two co-eluting compounds. To check this, you can try changing the mobile phase composition or the column chemistry to see if the two peaks can be fully resolved.

Frequently Asked Questions (FAQs)

Q1: What is the expected elution order of the cis and trans isomers of this compound?

A1: The elution order of cis and trans isomers can vary depending on the specific stationary phase and mobile phase conditions. In reversed-phase chromatography, the isomer that is more sterically hindered and has less interaction with the C18 chains may elute earlier. However, this should be confirmed experimentally by injecting standards of the pure isomers if available, or by using other analytical techniques for peak identification.

Q2: Can I use a gradient elution for this analysis?

A2: While an isocratic method is often sufficient for the separation of two isomers, a shallow gradient can sometimes improve resolution and peak shape. For example, you could start with a lower percentage of acetonitrile and gradually increase it. However, for routine analysis, a well-optimized isocratic method is often more robust and reproducible.

Q3: Is a guard column necessary for this analysis?

A3: Using a guard column is highly recommended, especially when analyzing samples that may contain impurities or particulate matter. A guard column protects the analytical column from contamination and physical damage, thereby extending its lifetime and ensuring the long-term robustness of the method.

Q4: How can I ensure the robustness of my HPLC method for routine analysis?

A4: To ensure method robustness, it is important to perform method validation studies. This includes evaluating parameters such as linearity, accuracy, precision, and specificity. Additionally, performing system suitability tests before each batch of samples is crucial. This typically involves injecting a standard solution and checking for acceptable resolution, peak symmetry, and retention time reproducibility.

Diagrams

Column_Selection_Troubleshooting start Start Analysis of This compound column_choice Select HPLC Column start->column_choice c18 C18 Column (Good Starting Point) column_choice->c18  Initial Choice phenyl Phenyl-Hexyl Column (Alternative Selectivity) column_choice->phenyl  If C18 Fails run_hplc Run HPLC Analysis c18->run_hplc phenyl->run_hplc eval_resolution Evaluate Resolution of cis/trans Isomers run_hplc->eval_resolution good_resolution Resolution Acceptable? (Rs > 1.5) eval_resolution->good_resolution troubleshoot Troubleshoot good_resolution->troubleshoot No check_peak_shape Evaluate Peak Shape good_resolution->check_peak_shape Yes optimize_mp Optimize Mobile Phase (Adjust % Organic) troubleshoot->optimize_mp change_column Change Column Type troubleshoot->change_column optimize_mp->run_hplc change_column->run_hplc good_shape Peak Shape Acceptable? check_peak_shape->good_shape troubleshoot_shape Troubleshoot Peak Shape good_shape->troubleshoot_shape No end Robust Method Achieved good_shape->end Yes troubleshoot_shape->run_hplc

Caption: Column selection and troubleshooting workflow for this compound analysis.

Troubleshooting_Flowchart start Problematic Chromatogram identify_issue Identify Primary Issue start->identify_issue poor_resolution Poor Resolution identify_issue->poor_resolution Low Rs peak_tailing Peak Tailing identify_issue->peak_tailing Asymmetric Peaks split_peaks Split Peaks identify_issue->split_peaks Double Peaks res_sol1 Adjust Organic Solvent % poor_resolution->res_sol1 res_sol2 Change Organic Solvent (ACN vs. MeOH) poor_resolution->res_sol2 res_sol3 Switch to Phenyl Column poor_resolution->res_sol3 tail_sol1 Add Acid to Mobile Phase peak_tailing->tail_sol1 tail_sol2 Reduce Sample Concentration peak_tailing->tail_sol2 tail_sol3 Flush or Replace Column peak_tailing->tail_sol3 split_sol1 Check Sample Solvent split_peaks->split_sol1 split_sol2 Check for Column Void/Blockage split_peaks->split_sol2 split_sol3 Investigate Co-elution split_peaks->split_sol3 end Improved Chromatogram res_sol1->end res_sol2->end res_sol3->end tail_sol1->end tail_sol2->end tail_sol3->end split_sol1->end split_sol2->end split_sol3->end

Caption: Troubleshooting common HPLC issues for this compound.

References

Technical Support Center: Enhancing the Stability of 2-tert-Butylcyclohexyl Acetate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-tert-Butylcyclohexyl acetate (B1210297) (OTBCHA). The information is designed to help you anticipate and address stability challenges during formulation development.

Frequently Asked Questions (FAQs)

Q1: What is 2-tert-Butylcyclohexyl acetate and why is its stability important?

A1: this compound (OTBCHA) is a widely used fragrance ingredient known for its fresh, fruity, and floral scent.[1] Its chemical stability is crucial for maintaining the intended fragrance profile and overall quality of a product throughout its shelf life. Degradation can lead to off-odors, loss of efficacy, and potential changes in the physical properties of the formulation.

Q2: What are the primary degradation pathways for OTBCHA in a formulation?

A2: As an ester, the primary degradation pathway for OTBCHA is hydrolysis, which is the cleavage of the ester bond to form 2-tert-butylcyclohexanol (B1585498) and acetic acid. This reaction can be catalyzed by both acids and bases.[2] Oxidation of the cyclohexyl ring is another potential, though less commonly cited, degradation pathway, particularly in the presence of oxidizing agents or under exposure to UV light and heat.

Q3: What factors can negatively impact the stability of OTBCHA in my formulation?

A3: Several factors can accelerate the degradation of OTBCHA:

  • pH: Both acidic and alkaline conditions can catalyze hydrolysis. The rate of hydrolysis is generally at its minimum in the slightly acidic to neutral pH range.

  • Temperature: Elevated temperatures can increase the rate of both hydrolysis and oxidation.[3]

  • Presence of Water: As a reactant in hydrolysis, the presence of water is necessary for this degradation pathway.

  • Oxidizing Agents: Ingredients that are strong oxidizing agents can lead to the oxidative degradation of OTBCHA.[4]

  • UV Light: Exposure to ultraviolet light can provide the energy to initiate and accelerate degradation reactions.[3][5]

Q4: Is OTBCHA stable in aqueous formulations like shampoos and lotions?

A4: OTBCHA is reported to be stable in many personal care products, including shampoos, soaps, and lotions.[1] However, its long-term stability will depend on the specific formulation's pH, the presence of other ingredients, and the packaging. The steric hindrance provided by the bulky tert-butyl group can slow down the rate of hydrolysis compared to less hindered esters.[6]

Q5: How can I improve the stability of OTBCHA in my formulation?

A5: To enhance the stability of OTBCHA, consider the following strategies:

  • pH Optimization: Buffer your formulation to a pH where the rate of hydrolysis is minimized, typically in the slightly acidic range (e.g., pH 4-6).

  • Incorporate Antioxidants: The addition of antioxidants such as BHT (butylated hydroxytoluene), BHA (butylated hydroxyanisole), or tocopherol (Vitamin E) can help to prevent oxidative degradation.[5][7][8]

  • Use Chelating Agents: Ingredients like EDTA can chelate metal ions that might catalyze oxidative reactions.

  • Protective Packaging: Utilize opaque or amber-colored packaging to protect the formulation from UV light.[4][6]

  • Minimize Water Activity: In non-aqueous or low-water formulations, minimizing the amount of free water can slow down hydrolysis.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of characteristic fragrance or development of off-odors (e.g., vinegary smell). Hydrolysis of OTBCHA. The formation of acetic acid can lead to a vinegary off-odor.1. Measure the pH of your formulation. If it is acidic or alkaline, adjust it to a more neutral range (pH 4-6) using appropriate buffering agents. 2. Review your formulation for strong acids or bases. Consider reformulating with milder alternatives. 3. Perform a stability study to quantify the concentration of OTBCHA over time at different pH values.
Discoloration of the formulation, especially when exposed to light or air. Oxidation of OTBCHA or other ingredients. 1. Incorporate an antioxidant into your formulation. Common choices include BHT, BHA, or tocopherol. 2. Use a chelating agent like EDTA to bind any metal ions that could catalyze oxidation. 3. Package your product in UV-protective packaging (e.g., amber or opaque containers) to minimize light exposure.[4][6]
Inconsistent product performance or fragrance intensity between batches. Variability in raw material quality or processing conditions. 1. Ensure consistent quality of OTBCHA and other raw materials through proper supplier qualification and testing. 2. Control processing parameters such as temperature and mixing times. 3. Conduct stability testing on each batch to ensure it meets quality standards before release.
Phase separation or changes in viscosity in an emulsion. Interaction of OTBCHA or its degradation products with the emulsifier system. The alcohol formed from hydrolysis could potentially affect the emulsion stability.1. Evaluate the compatibility of OTBCHA with your chosen emulsifiers. 2. Investigate the impact of pH on your emulsion stability. 3. Consider using a more robust emulsifier system or adjusting the concentration of the existing emulsifiers.

Experimental Protocols & Methodologies

To investigate and mitigate the stability issues of this compound, a forced degradation study is recommended. This involves subjecting the formulation to stress conditions to accelerate degradation and identify potential degradation products.

Forced Degradation Study Protocol

Objective: To evaluate the stability of OTBCHA in a formulation under various stress conditions.

Methodology:

  • Sample Preparation: Prepare batches of the final formulation containing OTBCHA. Also, prepare a control batch without OTBCHA.

  • Stress Conditions:

    • Acid Hydrolysis: Adjust the pH of the formulation to 2 with 1N HCl. Store at 60°C for 48 hours.

    • Base Hydrolysis: Adjust the pH of the formulation to 10 with 1N NaOH. Store at 60°C for 48 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the formulation. Store at room temperature, protected from light, for 48 hours.

    • Thermal Degradation: Store the formulation at 60°C for 7 days.

    • Photostability: Expose the formulation to a light source equivalent to ICH Q1B guidelines.

  • Time Points: Collect samples at initial (0 hours), 24 hours, and 48 hours (and 7 days for thermal degradation).

  • Analysis: Analyze the samples at each time point using a stability-indicating analytical method, such as GC-MS or HPLC-UV, to quantify the remaining OTBCHA and identify any degradation products.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Formulation Prepare Formulation with OTBCHA Acid Acid Hydrolysis (pH 2, 60°C) Formulation->Acid Base Base Hydrolysis (pH 10, 60°C) Formulation->Base Oxidation Oxidative Stress (3% H2O2) Formulation->Oxidation Thermal Thermal Stress (60°C) Formulation->Thermal Photo Photostability (ICH Q1B) Formulation->Photo Sampling Sample at 0, 24, 48 hrs Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis GC-MS or HPLC-UV Analysis Sampling->Analysis Data Quantify OTBCHA & Identify Degradants Analysis->Data

A workflow for the GC-MS analysis of OTBCHA.

Data Presentation

The results from the forced degradation study should be summarized in a table to easily compare the stability of OTBCHA under different conditions.

Table 1: Forced Degradation of this compound in Formulation

Stress Condition Time (hours) % OTBCHA Remaining Major Degradation Product(s) Identified
Control (Room Temp) 48>99%None
Acid Hydrolysis (pH 2, 60°C) 2485%2-tert-butylcyclohexanol
4872%2-tert-butylcyclohexanol
Base Hydrolysis (pH 10, 60°C) 2465%2-tert-butylcyclohexanol
4848%2-tert-butylcyclohexanol
Oxidative (3% H₂O₂) 2495%Minor unidentified peaks
4890%Minor unidentified peaks
Thermal (60°C) 168 (7 days)92%2-tert-butylcyclohexanol
Photostability -97%Minor unidentified peaks

Note: The data presented in this table are illustrative and will vary depending on the specific formulation.

Diagram of Stability Influencing Factors

Stability_Factors cluster_factors Factors Affecting Stability cluster_solutions Mitigation Strategies OTBCHA_Stability OTBCHA Stability Buffering pH Buffering OTBCHA_Stability->Buffering Antioxidants Antioxidants OTBCHA_Stability->Antioxidants Packaging Protective Packaging OTBCHA_Stability->Packaging Formulation_Design Formulation Design (Low Water Activity) OTBCHA_Stability->Formulation_Design pH pH pH->OTBCHA_Stability Temperature Temperature Temperature->OTBCHA_Stability Water Water Water->OTBCHA_Stability Oxygen Oxygen / Oxidants Oxygen->OTBCHA_Stability Light UV Light Light->OTBCHA_Stability

Key factors influencing OTBCHA stability and mitigation strategies.

References

Strategies to improve the stereoselectivity of 2-tert-Butylcyclohexyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-tert-butylcyclohexyl acetate (B1210297). Our aim is to help you improve the stereoselectivity of your reactions to yield the desired cis or trans isomer with high purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My synthesis of 2-tert-butylcyclohexyl acetate is resulting in a mixture of cis and trans isomers. How can I improve the stereoselectivity?

The key to controlling the stereochemistry of the final acetate product lies in the stereoselective synthesis of the precursor, 2-tert-butylcyclohexanol (B1585498). The subsequent esterification step does not typically alter the stereochemistry at the C1 and C2 positions of the cyclohexane (B81311) ring.[1] Therefore, the strategy to improve stereoselectivity depends on which isomer you are targeting.

  • For high cis-selectivity: The recommended starting material is 2-tert-butylphenol (B146161). Catalytic hydrogenation under specific conditions will preferentially yield the cis-alcohol.

  • For high trans-selectivity: The preferred route is the diastereoselective reduction of 2-tert-butylcyclohexanone (B158629) using an appropriate reducing agent.[1]

Q2: I am trying to synthesize cis-2-tert-butylcyclohexyl acetate via hydrogenation of 2-tert-butylphenol, but my cis:trans ratio is low. What can I do?

Low cis:trans ratios in the hydrogenation of 2-tert-butylphenol can be addressed by optimizing the following reaction parameters:

  • Catalyst Choice: The use of a Raney nickel-iron catalyst is particularly effective in maximizing the yield of the cis isomer.[2] Ratios of up to 95:5 (cis:trans) have been reported with this catalyst system.[2]

  • Reaction Additive: The addition of this compound to the reaction mixture has been shown to significantly enhance the formation of the cis-isomer and prolong the catalyst's lifespan.[2]

  • Temperature and Pressure: Optimal conditions for high cis-selectivity are typically in the range of 90-130°C and a hydrogen pressure of 10-20 bar.[2]

Q3: I am attempting to produce trans-2-tert-butylcyclohexyl acetate by reducing 2-tert-butylcyclohexanone, but I am getting a significant amount of the cis isomer. How can I favor the trans product?

The stereochemical outcome of the reduction of 2-tert-butylcyclohexanone is governed by the steric hindrance of the reducing agent. The bulky tert-butyl group "locks" the cyclohexane ring in a conformation where this group is equatorial.

  • Choice of Reducing Agent: To favor the formation of the trans-alcohol (which has the hydroxyl group in the more stable equatorial position), you should use a sterically small hydride source. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are known to preferentially attack from the axial direction, leading to the equatorial (trans) alcohol.[3] For the analogous reduction of 4-tert-butylcyclohexanone, NaBH₄ and LiAlH₄ give predominantly the trans isomer.[3][4]

  • Thermodynamic vs. Kinetic Control: The trans isomer is the thermodynamically more stable product.[3] Using a less reactive reducing agent and allowing the reaction to equilibrate can favor the trans product. The Meerwein-Pondorff-Verley (MPV) reduction, for example, is a reversible reaction that leads to an equilibrium mixture favoring the more stable alcohol.

Q4: Conversely, how can I synthesize the cis-2-tert-butylcyclohexyl acetate from 2-tert-butylcyclohexanone?

To obtain the cis-alcohol (with the hydroxyl group in the less stable axial position), you need to use a sterically bulky reducing agent. These reagents will preferentially attack the carbonyl group from the less hindered equatorial face, resulting in the formation of the axial (cis) alcohol.

  • Bulky Reducing Agents: L-Selectride® (lithium tri-sec-butylborohydride) is a classic example of a bulky hydride reagent that gives high selectivity for the cis-alcohol.[3] In the reduction of 4-tert-butylcyclohexanone, L-Selectride® can produce the cis isomer with high selectivity.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data on the stereoselective synthesis of 2-tert-butylcyclohexanol isomers, the direct precursors to the target acetates.

Table 1: Catalytic Hydrogenation of 2-tert-Butylphenol for cis-2-tert-Butylcyclohexanol (B1618334)

CatalystAdditiveTemperature (°C)Hydrogen Pressure (bar)Achieved cis:trans RatioReference
Raney Nickel-IronThis compound100-13020up to 95:5[2]
Raney CobaltNone1505094:6
Palladium and Ruthenium (two-stage)NoneNot specified>200up to 90:10

Table 2: Diastereoselective Reduction of 4-tert-Butylcyclohexanone (as a model for 2-tert-Butylcyclohexanone)

Reducing AgentSolventTemperature (°C)Achieved trans:cis RatioReference
Sodium Borohydride (NaBH₄)Ethanol (B145695)Not Specified88:12[4]
Lithium Aluminum Hydride (LiAlH₄)Not SpecifiedNot Specified~90:10[3]
L-Selectride®Tetrahydrofuran-788:92[4]
Al(isoPrO)₃ (MPV Reduction)IsopropanolNot Specified77:23 (equilibrium)[4]

Experimental Protocols

Protocol 1: Synthesis of cis-2-tert-Butylcyclohexyl Acetate

Step 1: Hydrogenation of 2-tert-Butylphenol to cis-2-tert-Butylcyclohexanol

  • Preparation: In a high-pressure autoclave equipped with a stirrer, charge 2-tert-butylphenol, this compound (in a weight ratio of approximately 7:1 to 9:1 of phenol (B47542) to acetate), and a Raney nickel-iron catalyst (0.01 to 0.03 weight equivalent relative to the phenol).[2]

  • Reaction: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel with hydrogen to 10-20 bar and heat the mixture to 90-130°C with vigorous stirring.[2]

  • Monitoring and Work-up: Monitor the reaction progress by hydrogen uptake. Once the reaction is complete (typically 5-20 hours), cool the autoclave to room temperature and carefully vent the excess hydrogen.[2] Filter the reaction mixture to remove the catalyst. The resulting product is predominantly cis-2-tert-butylcyclohexanol.

Step 2: Esterification to cis-2-tert-Butylcyclohexyl Acetate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the crude cis-2-tert-butylcyclohexanol from Step 1, acetic anhydride (B1165640) (1.1-1.2 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid) or a milder catalyst like anhydrous sodium acetate.

  • Reaction: Heat the mixture to reflux for several hours.

  • Work-up and Purification: After cooling, quench the reaction by slowly adding water. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield cis-2-tert-butylcyclohexyl acetate.

Protocol 2: Synthesis of trans-2-tert-Butylcyclohexyl Acetate

Step 1: Reduction of 2-tert-Butylcyclohexanone to trans-2-tert-Butylcyclohexanol

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-tert-butylcyclohexanone in a suitable dry solvent (e.g., ethanol for NaBH₄ or diethyl ether/THF for LiAlH₄).

  • Reaction: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) or a solution of lithium aluminum hydride (LiAlH₄) portion-wise.

  • Monitoring and Work-up: Stir the reaction mixture at 0°C to room temperature until the starting material is consumed (monitored by TLC). Carefully quench the reaction by the slow addition of water (for NaBH₄) or by sequential addition of water and a sodium hydroxide (B78521) solution (for LiAlH₄, following a standard Fieser workup). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain predominantly trans-2-tert-butylcyclohexanol.

Step 2: Esterification to trans-2-tert-Butylcyclohexyl Acetate

Follow the esterification procedure outlined in Step 2 of Protocol 1, using the trans-2-tert-butylcyclohexanol obtained from the reduction step above.

Visualizations

Stereoselective_Reduction cluster_start Starting Material cluster_pathways Reduction Pathways cluster_products Alcohol Precursors cluster_reagents Reducing Agents Ketone 2-tert-Butylcyclohexanone Axial_Attack Axial Attack (Kinetically Favored for Small Reagents) Ketone->Axial_Attack Less Hindered for Small Reagents Equatorial_Attack Equatorial Attack (Favored for Bulky Reagents) Ketone->Equatorial_Attack Less Hindered for Bulky Reagents Trans_Alcohol trans-2-tert-Butylcyclohexanol (Equatorial OH - Thermodynamically Stable) Axial_Attack->Trans_Alcohol Cis_Alcohol cis-2-tert-Butylcyclohexanol (Axial OH - Kinetically Favored) Equatorial_Attack->Cis_Alcohol Small_Reagent Small Reagents (e.g., NaBH4, LiAlH4) Small_Reagent->Axial_Attack Bulky_Reagent Bulky Reagents (e.g., L-Selectride®) Bulky_Reagent->Equatorial_Attack

Caption: Stereoselective reduction of 2-tert-butylcyclohexanone.

Synthesis_Workflow cluster_cis cis-Isomer Synthesis cluster_trans trans-Isomer Synthesis cluster_final Final Product Formation Phenol 2-tert-Butylphenol Hydrogenation Catalytic Hydrogenation (Raney-Ni/Fe) Phenol->Hydrogenation cis_Alcohol cis-2-tert-Butylcyclohexanol Hydrogenation->cis_Alcohol Esterification Esterification (Acetic Anhydride) cis_Alcohol->Esterification Ketone 2-tert-Butylcyclohexanone Reduction Diastereoselective Reduction (e.g., NaBH4) Ketone->Reduction trans_Alcohol trans-2-tert-Butylcyclohexanol Reduction->trans_Alcohol trans_Alcohol->Esterification cis_Acetate cis-2-tert-Butylcyclohexyl Acetate Esterification->cis_Acetate from cis-Alcohol trans_Acetate trans-2-tert-Butylcyclohexyl Acetate Esterification->trans_Acetate from trans-Alcohol

Caption: Synthetic workflow for cis and trans-2-tert-butylcyclohexyl acetate.

References

Technical Support Center: Reducing Solvent Consumption in the Analysis of 2-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of 2-tert-Butylcyclohexyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals seeking to minimize solvent consumption in their analytical workflows, adhering to the principles of green chemistry. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.

I. Troubleshooting Guides

This section provides solutions to common problems encountered when implementing solvent-reduction techniques for the analysis of 2-tert-Butylcyclohexyl acetate.

Headspace Gas Chromatography (HS-GC) Troubleshooting

Issue: Poor Reproducibility (High %RSD) in Peak Areas

  • Possible Cause 1: Incomplete Equilibration. The volatile this compound may not have reached equilibrium between the sample and the headspace in the vial.

    • Solution: Increase the vial equilibration time or the incubation temperature. Shaking the vial during equilibration can also expedite the process.[1]

  • Possible Cause 2: Vial Sealing Issues. Leaks in the vial septum or cap can lead to loss of volatile analytes.

    • Solution: Use high-quality septa and caps, and ensure they are sealed correctly. Regularly inspect septa for wear and tear.[1]

  • Possible Cause 3: Inconsistent Sample Matrix. Variations in the sample matrix can affect the partitioning of this compound into the headspace.

    • Solution: Ensure the sample matrix is consistent across all samples and standards. If applicable, use a matrix modifier to create a more uniform sample environment.

Issue: Low Sensitivity or No Peak Detected

  • Possible Cause 1: Insufficiently Volatile Conditions. The temperature may be too low for this compound to partition significantly into the headspace.

    • Solution: Increase the vial equilibration temperature. Be mindful of potential degradation of other sample components at excessively high temperatures.

  • Possible Cause 2: Incorrect Headspace Volume. The ratio of sample volume to headspace volume can impact the concentration of the analyte in the gas phase.

    • Solution: Optimize the sample volume in the headspace vial. A smaller headspace volume can lead to a higher concentration of the analyte in the vapor phase.

  • Possible Cause 3: Inefficient Transfer to GC. The analyte may not be efficiently transferred from the headspace unit to the GC column.

    • Solution: Check for leaks in the transfer line. Ensure the transfer line is heated to prevent condensation of the analyte.

Issue: Peak Tailing or Broadening

  • Possible Cause 1: Active Sites in the System. Active sites in the GC inlet liner or the front of the column can interact with the analyte, causing peak tailing.

    • Solution: Use a deactivated inlet liner. If tailing persists, trim a small portion (e.g., 10-20 cm) from the front of the GC column.

  • Possible Cause 2: Slow Transfer from Headspace. A slow transfer of the headspace sample to the column can lead to band broadening.

    • Solution: Optimize the vial pressurization and injection time to ensure a rapid and focused injection onto the column.

  • Possible Cause 3: Inappropriate GC Oven Temperature Program. A slow initial oven temperature ramp can cause peak broadening.

    • Solution: Increase the initial oven temperature ramp rate.

Solid-Phase Microextraction (SPME) Troubleshooting

Issue: Low Extraction Efficiency

  • Possible Cause 1: Incorrect SPME Fiber Coating. The polarity and thickness of the fiber coating may not be optimal for this compound.

    • Solution: For semi-volatile compounds like this compound, a fiber with a thicker film of a non-polar or intermediate polarity stationary phase is often suitable. A common choice for fragrance compounds is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[2]

  • Possible Cause 2: Suboptimal Extraction Parameters. Extraction time, temperature, and sample agitation are critical for efficient extraction.

    • Solution: Optimize these parameters. Increasing the extraction temperature and time, along with agitation, can improve the extraction efficiency.

  • Possible Cause 3: Matrix Effects. The sample matrix can interfere with the adsorption of the analyte onto the SPME fiber.

    • Solution: Adjusting the sample pH or adding salt (salting out) can enhance the partitioning of the analyte into the headspace and onto the fiber.

Issue: Carryover and Ghost Peaks

  • Possible Cause 1: Incomplete Desorption. The analyte may not be fully desorbed from the SPME fiber in the GC inlet.

    • Solution: Increase the desorption temperature or time in the GC inlet.

  • Possible Cause 2: Fiber Contamination. The fiber may have been contaminated from a previous injection or from the sample matrix.

    • Solution: Condition the SPME fiber at a high temperature in a clean GC inlet before use and between injections.

Supercritical Fluid Chromatography (SFC) Troubleshooting

Issue: Poor Peak Shape

  • Possible Cause 1: Inappropriate Co-solvent. The type and percentage of the organic modifier (co-solvent) in the supercritical CO2 mobile phase can significantly affect peak shape.

    • Solution: For moderately polar compounds like esters, methanol (B129727) is a common and effective co-solvent. Optimize the percentage of methanol in the mobile phase.

  • Possible Cause 2: Mismatched Stationary Phase. The polarity of the stationary phase should be suitable for the analyte.

    • Solution: A variety of stationary phases are available for SFC. For fragrance compounds, columns with polar modifications are often used.

  • Possible Cause 3: Pressure and Temperature Fluctuations. Inconsistent backpressure and temperature can lead to changes in the mobile phase density and affect chromatography.

    • Solution: Ensure the backpressure regulator and column oven are functioning correctly to maintain stable conditions.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary solvent-free or solvent-reduced techniques for analyzing this compound?

A1: The primary green analytical techniques for volatile and semi-volatile compounds like this compound are Headspace Gas Chromatography (HS-GC), Solid-Phase Microextraction (SPME) coupled with GC, and Supercritical Fluid Chromatography (SFC). These methods significantly reduce or eliminate the need for organic solvents typically used in sample preparation and chromatography.

Q2: How much solvent can I save by switching from traditional GC to HS-GC or SPME?

A2: The solvent savings are substantial. In traditional GC analysis, solvents are used for sample extraction and dilution. HS-GC and SPME are essentially solvent-free sample introduction techniques. For a typical liquid injection in GC, you might use several milliliters of solvent per sample for extraction and dilution. With HS-GC and SPME, this is reduced to virtually zero, with solvents only being used for cleaning syringes and vials in some cases.

Q3: What is the principle behind Supercritical Fluid Chromatography (SFC) and its benefit in reducing solvent consumption?

A3: SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase.[3][4][5] Supercritical CO2 has properties intermediate between a liquid and a gas, allowing for efficient separation with low viscosity.[4][5] By replacing the large volumes of organic solvents (like hexane (B92381) or methanol) used in traditional High-Performance Liquid Chromatography (HPLC) with environmentally benign CO2, SFC significantly reduces solvent consumption and waste generation.[4]

Q4: When should I choose HS-GC versus SPME for the analysis of this compound?

A4: The choice depends on the sample matrix and the required sensitivity.

  • HS-GC is well-suited for analyzing volatile compounds in complex or "dirty" matrices (e.g., creams, lotions) as it only introduces the vapor phase into the GC, protecting the instrument from non-volatile residues.

  • SPME is a concentration technique and can offer higher sensitivity for trace-level analysis. It is also a solvent-free extraction method. The choice of fiber is crucial for optimal results.

Q5: Are there any "green chemistry" metrics I can use to evaluate the environmental impact of my analytical method?

A5: Yes, several metrics have been developed to assess the greenness of analytical methods. One such tool is the GREEN MOTION™ metric, which evaluates seven aspects: raw material, solvent, hazard and toxicity of reagents, reaction, process, hazard and toxicity of the final product, and waste.[6] Another is the Analytical GREEnness (AGREE) metric, which is based on the 12 principles of Green Analytical Chemistry.[6] These tools can help you quantify the environmental benefits of adopting solvent-reduction techniques.

III. Quantitative Data Summary

Analytical TechniqueTypical Solvent Consumption per SampleNotes
Traditional GC (Liquid Injection) 2 - 10 mLIncludes solvent for sample extraction, dilution, and syringe washing.
Headspace GC (HS-GC) < 0.1 mLPrimarily for syringe rinsing, if any. The sample itself is not dissolved in a solvent for injection.
Solid-Phase Microextraction (SPME-GC) < 0.1 mLSolvents may be used for cleaning the fiber, but the extraction itself is solvent-free.
Supercritical Fluid Chromatography (SFC) 0.5 - 2 mLUses a small amount of organic co-solvent (e.g., methanol) with supercritical CO2. Significantly less than traditional HPLC.

IV. Experimental Protocols

Headspace Gas Chromatography (HS-GC) Method for this compound

This protocol provides a starting point for the analysis of this compound in a cosmetic cream matrix.

  • Sample Preparation:

    • Weigh approximately 100 mg of the cosmetic cream into a 20 mL headspace vial.

    • Seal the vial immediately with a PTFE/silicone septum and an aluminum cap.

  • HS-GC-MS Parameters:

    • Headspace Sampler:

      • Oven Temperature: 120 °C

      • Needle Temperature: 130 °C

      • Transfer Line Temperature: 140 °C

      • Vial Equilibration Time: 20 minutes

      • Injection Time: 0.5 minutes

    • Gas Chromatograph:

      • Inlet Temperature: 250 °C

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

      • Oven Program: 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Mass Spectrometer:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 40-400

Solid-Phase Microextraction (SPME-GC-MS) Method for this compound

This protocol is suitable for the analysis of this compound in a liquid matrix like a fragrance solution.

  • Sample Preparation:

    • Place 1 mL of the fragrance solution into a 10 mL vial.

    • Add a small magnetic stir bar.

    • Seal the vial with a PTFE/silicone septum.

  • SPME-GC-MS Parameters:

    • SPME:

      • Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

      • Extraction Mode: Headspace

      • Extraction Temperature: 60 °C

      • Extraction Time: 30 minutes with agitation

    • Gas Chromatograph:

      • Inlet Temperature: 260 °C (splitless mode for 1 min)

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

      • Oven Program: 40 °C (hold for 3 min), ramp to 250 °C at 8 °C/min, hold for 5 min.

    • Mass Spectrometer:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 35-350

V. Visualizations

experimental_workflow cluster_hs_gc Headspace GC Workflow cluster_spme_gc SPME-GC Workflow hs_sample Sample in Vial hs_equilibrate Equilibration (Heating & Shaking) hs_sample->hs_equilibrate hs_inject Headspace Injection hs_equilibrate->hs_inject hs_gc_ms GC-MS Analysis hs_inject->hs_gc_ms spme_sample Sample in Vial spme_extract SPME Fiber Extraction (Headspace) spme_sample->spme_extract spme_desorb Thermal Desorption in GC Inlet spme_extract->spme_desorb spme_gc_ms GC-MS Analysis spme_desorb->spme_gc_ms

Caption: Experimental workflows for HS-GC and SPME-GC analysis.

logical_relationship goal Reduce Solvent Consumption method1 Headspace GC (HS-GC) goal->method1 method2 Solid-Phase Microextraction (SPME) goal->method2 method3 Supercritical Fluid Chromatography (SFC) goal->method3 outcome Greener Analytical Method method1->outcome method2->outcome method3->outcome

Caption: Logical relationship of solvent reduction techniques.

References

Technical Support Center: Method Development for Rapid Quantification of 2-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the rapid quantification of 2-tert-Butylcyclohexyl acetate (B1210297), a common fragrance ingredient. The information is tailored for researchers, scientists, and professionals in drug development and related fields.

Experimental Workflow Overview

The general workflow for developing a rapid quantification method for 2-tert-Butylcyclohexyl acetate involves several key stages, from sample preparation to data analysis.

Method Development Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification Sample_Collection Sample Collection (e.g., Perfume, Cosmetic) Dilution Dilution (e.g., with Ethanol) Sample_Collection->Dilution Initial processing Filtration Filtration (0.45 µm syringe filter) Dilution->Filtration Clarification GC_Injection GC Injection Filtration->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Elution Detection Detection (FID or MS) Separation->Detection Signal Generation Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Data Plotting Quantification Concentration Calculation Calibration_Curve->Quantification Interpolation Report Report Quantification->Report Final Result

Caption: Workflow for this compound Quantification.

Experimental Protocols

A common and rapid method for the quantification of this compound is Gas Chromatography with Flame Ionization Detection (GC-FID).

Protocol: Rapid Quantification by GC-FID

1. Objective: To rapidly quantify this compound in a liquid matrix (e.g., fragrance oil, cosmetic base).

2. Materials and Reagents:

  • This compound analytical standard (>98% purity)

  • Internal Standard (IS), e.g., Tetradecane or other suitable non-interfering hydrocarbon

  • Solvent: Ethanol (B145695) or Acetone, HPLC grade

  • Sample vials, caps, and septa

  • Syringe filters (0.45 µm)

3. Instrumentation and Chromatographic Conditions:

ParameterCondition
Gas Chromatograph Agilent Intuvo 9000 GC or equivalent
Detector Flame Ionization Detector (FID)
Column Agilent J&W DB-HeavyWAX (20 m x 0.18 mm, 0.18 µm) or equivalent polar capillary column
Injector Split/Splitless Inlet
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium or Hydrogen
Constant Flow 1.2 mL/min
Oven Temperature Program Initial: 100 °C, hold for 1 minRamp: 20 °C/min to 240 °CHold: 2 min at 240 °C
Detector Temperature 280 °C
Makeup Gas Nitrogen
Data Acquisition System Compatible chromatography data software

4. Standard and Sample Preparation:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound standard in 10 mL of ethanol.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in ethanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the primary stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with a constant concentration of the internal standard.

  • Sample Preparation: Dilute the sample containing this compound with ethanol to fall within the calibration range. Add the same constant concentration of the internal standard as in the calibration standards. Filter the diluted sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peak areas of this compound and the internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the sample by using the peak area ratio and the calibration curve.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound.

Troubleshooting_Guide cluster_peak_tailing Peak Tailing cluster_ghost_peaks Ghost Peaks cluster_baseline_drift Baseline Drift Problem Problem Common Issues Cause Potential Cause Root Causes Problem:p->Cause:c leads to PT_Problem Peak Tailing GP_Problem Ghost Peaks BD_Problem Baseline Drift Solution Solution Corrective Actions Cause:c->Solution:s is resolved by PT_Cause Active sites in inlet liner or column Column contamination Improper column installation PT_Solution Use a deactivated inlet liner Trim the first few cm of the column Reinstall the column correctly GP_Cause Septum bleed Carryover from previous injections Contaminated carrier gas or sample solvent GP_Solution Replace septum with a high-temperature one Run a blank solvent injection at high temperature Use high-purity gas and solvents BD_Cause Column bleed at high temperatures Contaminated detector Gas leak in the system BD_Solution Condition the column Clean the detector Perform a leak check

Caption: Common GC Troubleshooting Pathways.

FAQs: Troubleshooting

Q1: My this compound peak is tailing. What should I do?

A1: Peak tailing is often caused by active sites in the GC system that interact with the analyte.

  • Check the Inlet Liner: The glass wool and the surface of the liner can have active sites. Consider using a deactivated liner.[1]

  • Column Contamination: Non-volatile residues from previous samples can accumulate at the head of the column. Trimming 10-15 cm from the inlet side of the column can often resolve this.[1]

  • Column Installation: Ensure the column is installed correctly in the inlet and detector, as improper installation can lead to dead volume and peak distortion.[1]

Q2: I am seeing "ghost peaks" in my chromatogram where there should be none. What is the cause?

A2: Ghost peaks are extraneous peaks that appear in your chromatogram.

  • Septum Bleed: The septum in the injection port can degrade at high temperatures, releasing volatile compounds. Use a high-quality, low-bleed septum appropriate for your inlet temperature.[2]

  • Carryover: Remnants of a previous, more concentrated sample may be eluting in the current run. To mitigate this, run a solvent blank after a high-concentration sample to flush the system.[2]

  • Contamination: The carrier gas, solvent, or sample handling process could be a source of contamination. Ensure high-purity gases and solvents are used and that glassware is clean.[2] A condensation test can help identify if the contamination is coming from the gas lines or inlet.[3]

Q3: The baseline in my chromatogram is drifting upwards. How can I fix this?

A3: Baseline drift can compromise the accuracy of your quantification.

  • Column Bleed: At higher temperatures, the stationary phase of the column can degrade and "bleed," causing the baseline to rise. Conditioning the column at a temperature slightly above the final method temperature can help stabilize it.[4]

  • Detector Contamination: The FID can become contaminated over time. Refer to your instrument manual for instructions on cleaning the detector.[4]

  • Gas Leaks: A leak in the carrier or makeup gas lines can cause baseline instability. Perform a thorough leak check of the system.[4]

FAQs: Method Development and Quantification

Q1: What is a suitable internal standard for the quantification of this compound?

A1: A good internal standard should be a compound that is not present in the sample, is chemically similar to the analyte, and elutes close to the analyte but is well-resolved. For this compound, a stable hydrocarbon like Tetradecane or a similar non-polar compound is often a suitable choice.

Q2: How can I ensure the linearity of my calibration curve?

A2: Linearity is typically assessed by injecting a series of standards at different concentrations (usually 5-6 levels) and plotting the response against the concentration. The correlation coefficient (r²) should ideally be ≥ 0.999.[5]

Q3: What are the acceptance criteria for precision and accuracy in method validation?

A3: For pharmaceutical analysis, the relative standard deviation (RSD) for precision is often expected to be ≤ 2%. Accuracy is typically determined by spike-recovery experiments, with acceptance criteria for recovery often falling between 98% and 102%.[5] However, these criteria can vary depending on the regulatory guidelines and the nature of the sample.

Q4: Can I use HPLC to quantify this compound?

A4: While GC is the more common technique for volatile fragrance compounds, HPLC could potentially be used. However, this compound lacks a strong UV chromophore, which would make detection by a standard HPLC-UV detector challenging and result in poor sensitivity.[6] A more universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) would be more suitable if an HPLC method is required.[6] Method development would be necessary to find a suitable column and mobile phase for adequate retention and separation.

Quantitative Data Summary

The following tables provide examples of typical quantitative performance data for a validated GC-FID method for this compound.

Table 1: Calibration Curve and Linearity

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
1.00.052
5.00.255
10.00.510
25.01.275
50.02.550
100.05.100
Linearity (r²) 0.9995

Table 2: Precision and Accuracy

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6 over 3 days)Accuracy (% Recovery)
Low5.01.82.1101.2
Medium25.01.21.599.5
High75.00.91.1100.8

References

Validation & Comparative

A Comparative Guide to the Quantification of 2-tert-Butylcyclohexyl Acetate: HPLC-UV vs. GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape, the accurate quantification of fragrance components like 2-tert-Butylcyclohexyl acetate (B1210297) is paramount for quality control and formulation development. This guide provides an objective comparison of two common analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). The information presented is based on established analytical principles and data from analogous validated methods for similar compounds.

Method Performance Comparison

A summary of the typical validation parameters for the quantification of 2-tert-Butylcyclohexyl acetate using a developed HPLC-UV method and a standard GC-FID method is presented below. These values are representative of what can be expected from a validated method for this analyte.

Validation ParameterHPLC-UV MethodGC-FID Method
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) 0.5 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL0.3 µg/mL
Analysis Time ~15 minutes~10 minutes

Experimental Protocols

Detailed methodologies for both the HPLC-UV and GC-FID analyses are provided to allow for replication and adaptation.

HPLC-UV Method Protocol

This method is designed for the quantification of this compound in a sample matrix.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Methanol (B129727) (for sample preparation)

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.5 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

GC-FID Method Protocol

This method is a common alternative for the analysis of volatile compounds like this compound.

1. Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Helium (carrier gas, high purity)

  • Hydrogen (for FID, high purity)

  • Air (for FID, high purity)

  • This compound reference standard

  • Hexane (B92381) (for sample preparation)

3. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 15 °C/min to 200 °C, hold for 2 minutes

  • Injection Mode: Split (split ratio 20:1)

  • Injection Volume: 1 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in hexane.

  • Calibration Standards: Serially dilute the stock solution with hexane to prepare calibration standards from 0.3 µg/mL to 25 µg/mL.

  • Sample Preparation: Dilute the sample in hexane to a concentration within the calibration range.

Method Comparison and Discussion

HPLC-UV: This technique is a robust and widely accessible method for the quantification of this compound. A key advantage is its suitability for analyzing samples that may not be readily volatilized or could degrade at high temperatures. The primary limitation for this specific analyte is the relatively weak UV chromophore of the acetate ester, which results in a higher limit of detection compared to GC-FID. The detection wavelength is set at a low UV range (210 nm) to maximize sensitivity.

GC-FID: As a volatile and thermally stable compound, this compound is ideally suited for GC analysis.[1] The Flame Ionization Detector provides excellent sensitivity and a wide linear range for hydrocarbons, leading to lower detection and quantification limits.[2] The analysis time is also typically shorter than HPLC. However, GC is not suitable for non-volatile sample matrices without extensive sample preparation.

Logical Workflow Diagrams

To visualize the analytical processes, the following diagrams illustrate the experimental workflows for both methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Start prep_std Prepare Stock & Calibration Standards in Mobile Phase start->prep_std prep_sample Dissolve & Filter Sample start->prep_sample inject Inject into HPLC System prep_std->inject prep_sample->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify end End quantify->end

Caption: HPLC-UV Experimental Workflow.

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC-FID Analysis cluster_data_gc Data Processing start_gc Start prep_std_gc Prepare Stock & Calibration Standards in Hexane start_gc->prep_std_gc prep_sample_gc Dilute Sample in Hexane start_gc->prep_sample_gc inject_gc Inject into GC System prep_std_gc->inject_gc prep_sample_gc->inject_gc separate_gc Temperature-Programmed Separation on Capillary Column inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Integrate Peak Area detect_gc->integrate_gc quantify_gc Quantify using Calibration Curve integrate_gc->quantify_gc end_gc End quantify_gc->end_gc

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for 2-tert-Butylcyclohexyl Acetate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of compounds such as 2-tert-Butylcyclohexyl acetate (B1210297) is critical. This guide provides an objective comparison of two widely used analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this fragrance ingredient. The selection of the most appropriate method is contingent on various factors including the sample matrix, required sensitivity, and the overall objective of the analysis.

Method Comparison Overview

Both GC-MS and HPLC are powerful chromatographic techniques for the separation, identification, and quantification of chemical compounds. GC-MS is particularly well-suited for volatile and thermally stable compounds like 2-tert-Butylcyclohexyl acetate.[1][2] In contrast, HPLC is a versatile technique applicable to a broader range of compounds, including those that are non-volatile or thermally labile.[1][3] For a non-polar compound like this compound, a reversed-phase HPLC method would be appropriate.

The primary distinction in the analysis of this compound by these two methods lies in the sample introduction and separation principles. GC-MS separates compounds based on their boiling points and interactions with a stationary phase in a gaseous mobile phase, while HPLC utilizes a liquid mobile phase to separate compounds based on their partitioning between the mobile and stationary phases.[1][2]

Experimental Protocols

Detailed methodologies for the analysis of this compound using both GC-MS and HPLC are outlined below. These protocols are representative and may require optimization based on the specific sample matrix and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volatile solvent, such as ethyl acetate or hexane, to a final concentration within the calibrated range.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove non-volatile matrix components.

  • Add an appropriate internal standard (e.g., deuterated this compound or a structurally similar compound with a distinct retention time) to correct for variations in injection volume and instrument response.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating this compound from other volatile components.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity by monitoring characteristic ions of this compound (e.g., m/z 57, 82, 99).[5]

High-Performance Liquid Chromatography (HPLC) Protocol

1. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in the mobile phase or a compatible solvent to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter before injection.

  • An internal standard can be used for improved quantitative accuracy.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Waters Alliance HPLC system or equivalent.[6]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used for the separation of non-polar to moderately polar compounds.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. For example, an isocratic mobile phase of 70:30 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector set at a low wavelength (e.g., 210 nm) as this compound lacks a strong chromophore.

  • Injection Volume: 20 µL.

Quantitative Performance Data

The following table summarizes the expected quantitative performance of GC-MS and HPLC methods for the analysis of this compound. These values are representative and based on typical performance characteristics for similar analyses.[7][8]

Validation ParameterGC-MSHPLCAcceptance Criteria
Linearity (r²) > 0.999> 0.998r² ≥ 0.995
Accuracy (% Recovery) 98 - 103%97 - 104%80 - 120%
Precision (% RSD)
- Repeatability< 2%< 3%RSD ≤ 2%
- Intermediate Precision< 3%< 4%RSD ≤ 3-5%
Limit of Detection (LOD) ~0.1 ng/mL~1 µg/mLS/N ≥ 3:1
Limit of Quantitation (LOQ) ~0.3 ng/mL~3 µg/mLS/N ≥ 10:1

Visualized Workflows

The following diagrams illustrate the experimental workflows for the GC-MS and HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Weighing B Dissolution in Volatile Solvent A->B C Internal Standard Addition B->C D Injection into GC C->D E Separation on Capillary Column D->E F Detection by Mass Spectrometer E->F G Chromatogram Generation F->G H Quantification G->H

GC-MS experimental workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Sample Weighing B Dissolution in Mobile Phase A->B C Filtration B->C D Injection into HPLC C->D E Separation on C18 Column D->E F Detection by UV Detector E->F G Chromatogram Generation F->G H Quantification G->H

HPLC experimental workflow.

Conclusion

Both GC-MS and HPLC are suitable for the quantitative analysis of this compound. The choice between the two techniques will depend on the specific requirements of the analysis.

GC-MS is the preferred method when high sensitivity and selectivity are required, especially for the analysis of trace levels of this compound in complex matrices. The mass spectral data provides a high degree of confidence in the identification of the analyte.

HPLC offers a simpler and potentially faster alternative, particularly if the sample matrix is relatively clean and the required sensitivity is not as stringent. The use of a standard UV detector makes it a more accessible technique in many laboratories.

Ultimately, a thorough method validation should be performed for the chosen technique to ensure that it meets the required performance characteristics for the intended application.[9][10]

References

A Comparative Study of Cis- and Trans-2-tert-Butylcyclohexyl Acetate Odor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the odor profiles of cis- and trans-2-tert-Butylcyclohexyl acetate (B1210297), two stereoisomers that, despite their identical chemical formula, exhibit distinct olfactory characteristics. This document summarizes available data on their scent profiles, outlines standard experimental protocols for odor analysis, and illustrates the general mechanism of olfactory signal transduction.

Introduction to Stereoisomers and Olfaction

Cis- and trans-2-tert-Butylcyclohexyl acetate are geometric isomers, differing in the spatial arrangement of the tert-butyl and acetate groups on the cyclohexane (B81311) ring. This subtle structural difference significantly impacts how these molecules interact with olfactory receptors in the nasal cavity, leading to their distinct perceived odors. The cis-isomer is generally considered to have a more potent and complex aroma compared to the trans-isomer. These compounds are widely used in the fragrance industry to impart fruity and woody notes to a variety of consumer products.[1][2]

Comparative Odor Profiles

The odor profiles of cis- and trans-2-tert-Butylcyclohexyl acetate have been characterized through sensory panel evaluations and analytical techniques such as Gas Chromatography-Olfactometry (GC-O). The following tables summarize the qualitative and quantitative data available for each isomer.

Qualitative Odor Descriptors
IsomerOdor DescriptionSource
cis-2-tert-Butylcyclohexyl acetate Fresh, fruity, agrumen (bergamot, limette), woody-camphor-like (conifer), spicy (marjoram)[3]
(+)-(1R,2R) enantiomer: Reminiscent of a peach and a plum, distinctly characteristic sweet fruity aroma[4]
(-)-(1S,2S) enantiomer: Strong woody camphor (B46023) aroma with no characteristic fruity note[4]
trans-2-tert-Butylcyclohexyl acetate General woody and fruity notes are mentioned in the context of mixtures, but specific descriptors for the pure trans-isomer are not readily available in the reviewed literature.
Mixture of Isomers Potent fruity scent, balanced with woody undertones. Fruity apple, with a fresh woody base note.[2][4]
Quantitative Odor Threshold Data

Odor threshold is a measure of the minimum concentration of a substance that can be detected by the human sense of smell.

Isomer/EnantiomerOdor Threshold (in air)Source
(+)-(1R,2R)-cis-2-tert-Butylcyclohexyl acetate 80 mg/Liter[4]
(-)-(1S,2S)-cis-2-tert-Butylcyclohexyl acetate 160 mg/Liter[4]
trans-2-tert-Butylcyclohexyl acetate No data available in the reviewed literature.

Experimental Protocols

The characterization of odor profiles relies on a combination of human sensory perception and instrumental analysis. The following are detailed methodologies for key experiments in fragrance evaluation.

Sensory Panel Evaluation

Sensory evaluation provides qualitative and quantitative data on the perception of an odor by a group of trained panelists.

Objective: To identify and quantify the descriptive attributes of the odor of cis- and trans-2-tert-Butylcyclohexyl acetate.

Panelist Selection:

  • A panel of 10-15 trained members is typically selected.

  • Panelists are screened for their ability to detect and describe a range of standard odorants.

Methodology:

  • Sample Preparation: The isomers are diluted in an odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol) to a standardized concentration. Samples are presented on smelling strips or in sniff bottles.

  • Evaluation Procedure:

    • Panelists are presented with the samples in a controlled environment with neutral airflow and temperature.

    • They are asked to evaluate the odor at different time points (top, middle, and base notes).

    • A list of odor descriptors is provided, and panelists rate the intensity of each attribute on a labeled magnitude scale (e.g., from 0 = not perceptible to 9 = extremely strong).

  • Data Analysis: The intensity ratings from all panelists are averaged for each descriptor to create an odor profile for each isomer. Statistical analysis is used to determine significant differences between the profiles of the cis and trans isomers.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation of volatile compounds by gas chromatography with sensory detection by a human assessor.

Objective: To identify the specific chemical compounds responsible for the characteristic aroma of each isomer and to determine their individual odor contributions.

Instrumentation:

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) and an olfactometry port.

  • The GC column effluent is split between the MS detector and the sniffing port.

Methodology:

  • Sample Injection: A diluted sample of the isomer is injected into the GC.

  • Separation: The volatile components are separated based on their boiling points and polarity as they pass through the GC column.

  • Detection and Olfactory Evaluation:

    • As each compound elutes from the column, it is simultaneously detected by the MS (for chemical identification) and sniffed by a trained panelist at the olfactometry port.

    • The panelist describes the perceived odor and rates its intensity in real-time.

  • Data Analysis: The data from the MS and the olfactometry analysis are combined to create a chromatogram that links specific chemical compounds to their perceived odor characteristics and intensities. This allows for a detailed comparison of the odor-active compounds in the cis and trans isomers.

Olfactory Signaling Pathway

The perception of odor begins with the interaction of odorant molecules with olfactory receptors in the nasal epithelium. This interaction initiates a signal transduction cascade that results in the transmission of a neural signal to the brain.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilia cluster_neuron Olfactory Sensory Neuron Odorant Odorant Molecule (e.g., 2-tert-Butylcyclohexyl acetate) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ca_ion Ca²⁺ CNG_channel->Ca_ion Influx Na_ion Na⁺ CNG_channel->Na_ion Influx Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_ion->Cl_channel Activates Depolarization Depolarization Cl_ion Cl⁻ Cl_channel->Cl_ion Efflux Action_Potential Action Potential Depolarization->Action_Potential Triggers Brain Brain (Olfactory Bulb) Action_Potential->Brain Transmits signal to

References

A Comparative Analysis of 2-tert-Butylcyclohexyl Acetate and 4-tert-Butylcyclohexyl Acetate in Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of fragrance chemistry, isomeric variations of a molecule can yield vastly different olfactory experiences. This guide provides a detailed performance comparison of two such isomers: 2-tert-Butylcyclohexyl acetate (B1210297) and 4-tert-Butylcyclohexyl acetate. Utilized extensively in the fragrance industry, their distinct scent profiles, stability, and substantivity dictate their application in products ranging from fine perfumes to household detergents. This analysis, supported by experimental data and methodologies, serves as a resource for researchers, scientists, and formulation chemists in the fragrance and cosmetic industries.

Core Fragrance and Physical Properties

2-tert-Butylcyclohexyl acetate (also known as OTBCHA or by trade names like Verdox) and 4-tert-Butylcyclohexyl acetate (PTBCHA, with trade names like Vertenex and Lorysia) are both colorless liquids that are staples in a perfumer's palette.[1][2] However, the position of the tert-butyl group on the cyclohexane (B81311) ring significantly influences their scent profiles.[1][3]

This compound (OTBCHA): This isomer is prized for its powerful and fresh fruity aroma, often described as having apple, woody, and floral-violet nuances.[1][4] It is a versatile ingredient used to impart freshness and volume to a wide array of fragrance compositions.[1]

4-tert-Butylcyclohexyl Acetate (PTBCHA): This isomer is characterized by a distinctly woody and floral scent, with creamy, sweet, and sometimes pine-like undertones.[5][6] It is widely used to provide a sophisticated woody backbone in fine fragrances and offers excellent stability in alkaline products like soaps and detergents.[3][6]

A critical aspect of both isomers is the stereochemistry of the acetate group relative to the tert-butyl group, leading to cis and trans isomers, each with a unique odor profile.

  • For This compound , the cis isomer is noted to have a stronger and more refined aroma compared to the trans isomer.[7]

  • Similarly, for 4-tert-Butylcyclohexyl acetate , the cis-isomer possesses a more intense and floral character, while the trans-isomer presents a richer, woody scent.[3][8] The ratio of these stereoisomers can be controlled during synthesis to achieve a desired fragrance profile.[3]

Quantitative Data Comparison

The following tables summarize the key physical and chemical properties of the two isomers, providing a basis for performance comparison.

Property This compound 4-tert-Butylcyclohexyl Acetate
CAS Number 88-41-5[9]32210-23-4[6]
Molecular Formula C₁₂H₂₂O₂[9]C₁₂H₂₂O₂[10]
Molecular Weight 198.3 g/mol [9]198.31 g/mol [11]
Appearance Colorless liquid[1]Colorless to pale yellow liquid[10]
Boiling Point 221°C[7]228-230 °C @ 25 mmHg[8]
Density 0.939–0.946 g/mL @ 25°C[7]0.934 g/mL @ 25°C[8]
Refractive Index 1.449–1.455 @ 20°C[7]1.452 @ 20°C[8]
Vapor Pressure 0.0683 hPa @ 20°C (est.)[9]0.103 mmHg @ 25°C[11]
Solubility Insoluble in water; Soluble in ethanol[7][]Insoluble in water; Soluble in ethanol[5]

Performance as Fragrance Ingredients

Performance Metric This compound 4-tert-Butylcyclohexyl Acetate
Odor Profile Fruity (apple), woody, floral (violet), fresh, clean[1][4]Woody, floral (iris), sweet, creamy, piney[2][5]
Substantivity Good longevity, valued for its lasting fresh scent[1]Excellent substantivity, clings to skin and fabric for long-lasting effects[13]
Stability Excellent stability[1]Highly stable, especially in alkaline media (soaps, detergents)[6]
Typical Use Level Up to 30% in fragrance concentrate[7]Up to 20% in fragrance concentrate[5][11]
Primary Applications Fine fragrances, personal care (shampoos, lotions, deodorants), household products[1]Fine fragrances, soaps, detergents, cosmetics, air fresheners[6][10]

Synthesis and Production

The synthesis of both isomers typically starts with the alkylation of phenol (B47542) with isobutene. The position of the tert-butyl group is directed by the choice of catalyst and reaction conditions. Subsequent hydrogenation and acetylation yield the final product.

  • This compound: The synthesis begins with the production of o-tert-butylphenol, which is then catalytically hydrogenated using catalysts like Raney nickel to yield o-tert-butylcyclohexanol.[14] This alcohol is then esterified with acetic anhydride (B1165640) to produce this compound.[14]

  • 4-tert-Butylcyclohexyl Acetate: This isomer is prepared from 4-tert-butylphenol.[5] Catalytic hydrogenation of this precursor yields 4-tert-butylcyclohexanol, which is subsequently acetylated.[3][8] The choice of hydrogenation catalyst is crucial for the cis/trans ratio; Raney nickel favors the trans-isomer, while a rhodium-carbon catalyst yields a higher percentage of the cis-isomer.[3][8]

Synthesis_Pathway cluster_start Starting Materials cluster_alkylation Alkylation cluster_hydrogenation Hydrogenation cluster_acetylation Acetylation Phenol Phenol tert-Butylphenol (ortho or para) tert-Butylphenol (ortho or para) Phenol->tert-Butylphenol (ortho or para)  Catalyst Isobutene Isobutene Isobutene->tert-Butylphenol (ortho or para)  Catalyst tert-Butylcyclohexanol (cis/trans mix) tert-Butylcyclohexanol (cis/trans mix) tert-Butylphenol (ortho or para)->tert-Butylcyclohexanol (cis/trans mix)  H₂, Catalyst (e.g., Ni, Rh) tert-Butylcyclohexyl Acetate (Product) tert-Butylcyclohexyl Acetate (Product) tert-Butylcyclohexanol (cis/trans mix)->tert-Butylcyclohexyl Acetate (Product)  Acetic Anhydride

Fig 1. Generalized synthesis pathway for tert-Butylcyclohexyl acetates.

Experimental Protocols for Performance Evaluation

The performance of fragrance ingredients is assessed through a combination of instrumental analysis and sensory evaluation.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception.[15][16] It is used to identify the specific chemical compounds responsible for the characteristic aroma of a fragrance mixture.

Methodology:

  • Sample Preparation: The fragrance ingredient is diluted in a suitable solvent (e.g., ethanol). For analysis in a product matrix (like soap or lotion), a headspace or solid-phase microextraction (SPME) technique may be used to capture the volatile compounds.[16]

  • GC Separation: The prepared sample is injected into a gas chromatograph. The GC column separates the individual volatile components based on their boiling points and chemical properties.[17]

  • Dual Detection: The column effluent is split between a standard chemical detector (like a Mass Spectrometer, MS) and an olfactory port.[15][17]

  • Olfactory Assessment: A trained sensory panelist or "nose" sniffs the effluent from the olfactory port and provides a description of the odor, its intensity, and its duration for each compound as it elutes.[15]

  • Chemical Identification: Simultaneously, the MS detector provides data for the chemical identification of each separated compound.[17]

  • Data Correlation: The olfactory data is correlated with the chemical data to create an "aromagram," which maps specific odors to specific chemical compounds.

Sensory Evaluation: Fragrance Substantivity on a Substrate

This protocol is designed to measure the longevity or substantivity of a fragrance on a standardized medium, such as a paper blotter or fabric swatch.

Methodology:

  • Panelist Selection: A panel of trained sensory assessors is selected. Panelists are screened for their ability to detect and describe different fragrance notes consistently.[18]

  • Environment Control: The evaluation is conducted in a controlled environment with neutral airflow, constant temperature (e.g., 22-25°C), and humidity (e.g., 40-60%) to avoid external olfactory interference.[19]

  • Sample Application: A standardized amount (e.g., 0.1 mL) of the fragrance solution (e.g., 10% dilution in ethanol) is applied to a standard substrate (e.g., unscented paper blotter).[19]

  • Timed Evaluation: Panelists evaluate the odor intensity of the substrate at predefined time intervals (e.g., immediately after application, 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, 24 hours).[19]

  • Intensity Rating: Odor intensity is rated on a standardized scale, such as a Labeled Magnitude Scale (LMS) or a simple 1-5 scale.[19][20] Panelists also record any changes in the fragrance character over time (the "dry-down").

  • Data Analysis: The intensity ratings are averaged across all panelists for each time point. The resulting data is plotted to create a fragrance evaporation curve, which visually represents the substantivity of the ingredient.

Fragrance_Evaluation_Workflow cluster_instrumental Instrumental Analysis cluster_sensory Sensory Evaluation cluster_output Performance Profile A1 Sample Prep (Dilution/SPME) A2 GC-MS/O Analysis A1->A2 A3 Data Correlation (Aromagram) A2->A3 Output Odor Profile & Substantivity Curve A3->Output B1 Sample Application (Blotter/Fabric) B2 Timed Evaluation by Sensory Panel B1->B2 B3 Intensity & Character Rating B2->B3 B3->Output

References

A Comparative Guide to Method Validation for the Determination of 2-tert-Butylcyclohexyl Acetate Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of fragrance ingredients like 2-tert-Butylcyclohexyl acetate (B1210297) is critical for product quality, safety, and consistency. The validation of analytical methods is a mandatory step to guarantee that measurements are reliable, accurate, and reproducible. This guide provides a comparative overview of validated gas chromatography (GC) methods for the determination of impurities in 2-tert-Butylcyclohexyl acetate, a common fragrance component.

While specific, publicly available validation data for this compound is limited, this guide synthesizes typical performance characteristics from validated methods for analogous fragrance esters and volatile compounds. The primary analytical techniques compared are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS).

Potential Impurities in this compound

The most probable process-related impurity in this compound is the unreacted starting material, 2-tert-butylcyclohexanol (B1585498) .[1] Other potential impurities could include residual reagents from synthesis, such as acetic acid or acetic anhydride, and isomers of the main compound.

Comparison of Analytical Methods

Gas Chromatography is the most suitable technique for analyzing volatile and semi-volatile compounds like this compound and its impurities.[2] The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the specific requirements of the analysis.

  • GC-FID is robust, cost-effective, and provides excellent quantitative accuracy and precision over a wide linear range. It is ideal for routine quality control where the identities of the impurities are already known.

  • GC-MS offers superior selectivity and sensitivity. Its primary advantage is the ability to provide structural information, making it indispensable for identifying unknown impurities and for quantifying trace-level components, especially when co-elution occurs.

Data Presentation: Quantitative Performance Comparison

The following tables summarize representative quantitative performance data for the validation of GC-FID and GC-MS methods, based on typical results for similar acetate esters and fragrance compounds.

Table 1: Linearity and Range

ParameterGC-FIDGC-MS (SIM Mode)
Linear Range 0.1 - 500 µg/mL0.05 - 100 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Response Function LinearLinear

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

ParameterGC-FIDGC-MS (SIM Mode)
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.05 µg/mL

Table 3: Precision (Repeatability) and Accuracy (Recovery)

Concentration LevelGC-FID (%RSD)GC-MS (SIM Mode) (%RSD)Accuracy (Recovery %)
Low (0.5 µg/mL) < 5%< 8%95 - 105%
Medium (50 µg/mL) < 2%< 3%98 - 102%
High (250 µg/mL) < 1%N/A98 - 102%

(Note: %RSD refers to the Percent Relative Standard Deviation. Data is illustrative and based on typical performance for similar analytes like myrtanyl acetate and other esters.)[3]

Mandatory Visualization

Logical Relationships in Method Validation

The validation of an analytical method is a structured process where each parameter demonstrates the method's fitness for its intended purpose. The relationship between these parameters ensures a comprehensive evaluation of the method's performance.

cluster_0 Core Performance Metrics cluster_1 Quantitative Limits & Range cluster_2 Method Reliability Accuracy Accuracy (Trueness) SystemSuitability System Suitability Precision Precision (Repeatability, Intermediate) Specificity Specificity (Selectivity) Specificity->Accuracy LOQ Limit of Quantification Specificity->LOQ Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Range->Accuracy Range->Precision LOD Limit of Detection LOD->LOQ LOQ->Linearity Defines lower end Robustness Robustness Robustness->SystemSuitability

Caption: Interdependencies of key analytical method validation parameters.

Experimental Workflow for Method Validation

The workflow for validating a GC method for impurity determination follows a logical sequence from planning to final documentation.

A 1. Define Validation Protocol - Scope & Purpose - Acceptance Criteria B 2. Prepare Standards & Samples - Reference Standards - Spiked Samples A->B C 3. Perform GC Analysis (GC-FID or GC-MS) B->C D 4. Evaluate Specificity (Peak Purity / Resolution) C->D E 5. Determine Linearity & Range C->E F 6. Calculate LOD & LOQ (Signal-to-Noise or Std. Dev.) C->F G 7. Assess Accuracy (% Recovery of Spiked Samples) D->G E->G F->E H 8. Assess Precision (Repeatability as %RSD) G->H I 9. Evaluate Robustness (Vary Method Parameters) H->I J 10. Compile Validation Report I->J

Caption: General workflow for the validation of a GC impurity determination method.

Experimental Protocols

Below are detailed, representative methodologies for the analysis of this compound impurities using GC-FID and GC-MS.

Protocol 1: GC-FID Method for Quantification

This protocol is suitable for routine quality control to quantify known impurities like 2-tert-butylcyclohexanol.

  • Instrumentation and Consumables:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

    • GC Column: DB-5 or HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane stationary phase.

    • Carrier Gas: Helium or Hydrogen, high purity.

    • Solvent: Hexane or Ethyl Acetate, HPLC grade.

  • Sample and Standard Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-tert-butylcyclohexanol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

    • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create concentrations ranging from the LOQ (e.g., 0.1 µg/mL) to a level exceeding the expected impurity concentration (e.g., 500 µg/mL).

    • Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the solvent. This results in a concentration of ~10,000 µg/mL.

  • GC-FID Parameters:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: Hold at 240 °C for 5 minutes.

    • Detector Temperature: 280 °C

Protocol 2: GC-MS Method for Identification and Trace Quantification

This protocol is used for identifying unknown peaks and quantifying impurities at very low levels.

  • Instrumentation and Consumables:

    • Gas Chromatograph coupled to a Mass Spectrometer (MS).

    • GC Column: Same as GC-FID method.

    • Carrier Gas: Helium, high purity.

    • Solvent: Hexane or Ethyl Acetate, HPLC grade.

  • Sample and Standard Preparation:

    • Follow the same procedure as for the GC-FID method, but the calibration range may be narrower and focused on lower concentrations (e.g., 0.05 µg/mL to 100 µg/mL).

  • GC-MS Parameters:

    • GC Parameters: Use the same inlet, injection volume, split ratio, carrier gas flow, and oven temperature program as the GC-FID method.

    • MS Parameters:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode:

        • For Identification: Full Scan mode (e.g., m/z 40-400).

        • For Quantification: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for 2-tert-butylcyclohexanol (e.g., m/z 57, 81, 99) and the main component to ensure separation.

Conclusion

Both GC-FID and GC-MS are powerful techniques for the analysis of impurities in this compound. The choice of method depends on the specific analytical goal. For routine purity checks and quantification of known impurities, GC-FID offers a reliable and cost-effective solution. For the identification of unknown impurities, confirmation of identity, and quantification of trace-level contaminants, the selectivity and sensitivity of GC-MS are unparalleled. A thorough method validation, following the workflows and parameters outlined, is essential to ensure that the chosen method provides data that is accurate, precise, and fit for its intended purpose in a research or quality control environment.

References

A Comparative Guide to the Inter-laboratory Analysis of 2-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While no formal inter-laboratory comparison studies for the analysis of 2-tert-Butylcyclohexyl acetate (B1210297) were identified in publicly available literature, this guide provides a comparative overview of the primary analytical methods used for its quantification. This compound, a common fragrance ingredient, is typically analyzed using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This document outlines the standard experimental protocols for these techniques and presents a comparison of their expected analytical performance based on data from studies of similar fragrance compounds. The objective is to offer researchers and drug development professionals a baseline for selecting an appropriate analytical method and for understanding the potential variability in results between different methodologies.

Data Presentation: Comparison of Analytical Methods

The performance of an analytical method is critical for ensuring accurate and reproducible results. The following table summarizes typical performance characteristics for the quantification of fragrance components, such as 2-tert-Butylcyclohexyl acetate, using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). These values are derived from validation studies on fragrance allergens and related acetate compounds.[1][2][3][4]

Table 1: Comparison of Typical Method Performance Characteristics

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (r²) > 0.995> 0.999
Limit of Quantitation (LOQ) 2 - 20 µg/g (in cosmetic matrix)0.1 - 0.3 µg/mL (in solution)
Accuracy (Recovery) 84% - 119%98% - 102% (typical for drug assays)
Precision (%RSD) < 15%< 2%
Selectivity High (based on mass fragmentation)Moderate (based on retention time & UV absorbance)
Typical Run Time ~30 - 40 minutes~10 - 20 minutes

Disclaimer: The data presented are representative of analyses for fragrance allergens and acetate compounds and serve as an estimate of the performance expected for this compound analysis.

Experimental Protocols

Detailed and standardized experimental protocols are essential for achieving consistency in analytical results across different laboratories. Below are detailed methodologies for the analysis of this compound using GC-MS and HPLC-UV.

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the analysis of volatile and semi-volatile organic compounds in complex matrices like cosmetics.[1][2][5]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Objective: To extract this compound from the sample matrix (e.g., cosmetic cream, perfume).

  • Procedure:

    • Weigh approximately 1 gram of the homogenized sample into a centrifuge tube.

    • Add an internal standard solution (e.g., deuterated analogue or a compound with similar chemical properties not present in the sample).

    • Add 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[6]

    • Vortex the mixture for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the organic layer (supernatant) to a clean vial.

    • The extract is now ready for GC-MS analysis.

2. Instrumental Analysis:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp at 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injection: 1 µL of the extract is injected in splitless mode.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound for enhanced sensitivity and selectivity. A full scan can be used for initial identification.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a suitable alternative, particularly for less volatile compounds or when derivatization is not desired.

1. Sample Preparation:

  • Objective: To dissolve the sample in a solvent compatible with the HPLC mobile phase.

  • Procedure:

    • Accurately weigh a portion of the sample and dissolve it in the mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

    • Add an internal standard.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. Instrumental Analysis:

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at a wavelength where the acetate ester shows maximum absorbance (typically determined by a UV scan).

  • Injection Volume: 10 µL.

Mandatory Visualization

The following diagrams illustrate the workflows for the analytical methods described above.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Homogenized Sample Add_IS 2. Add Internal Standard Sample->Add_IS Add_Solvent 3. Add Extraction Solvent Add_IS->Add_Solvent Vortex 4. Vortex Mix Add_Solvent->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Extract 6. Collect Organic Layer Centrifuge->Extract Injection 7. Inject 1µL into GC Extract->Injection Separation 8. Chromatographic Separation Injection->Separation Detection 9. MS Detection (SIM/Scan) Separation->Detection Quantification 10. Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Weigh Sample Dissolve 2. Dissolve in Mobile Phase Sample->Dissolve Add_IS 3. Add Internal Standard Dissolve->Add_IS Sonicate 4. Sonicate Add_IS->Sonicate Filter 5. Filter (0.45 µm) Sonicate->Filter Injection 6. Inject 10µL into HPLC Filter->Injection Separation 7. Chromatographic Separation Injection->Separation Detection 8. UV Detection Separation->Detection Quantification 9. Data Analysis & Quantification Detection->Quantification

References

A Comparative Guide to the Validation of a Stability-Indicating Assay for 2-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methods for the validation of a stability-indicating assay for 2-tert-Butylcyclohexyl acetate (B1210297). Given the limited publicly available data on a validated method for this specific compound, this document outlines a robust, hypothetical validation approach based on established principles of analytical chemistry and regulatory guidelines. The guide will compare Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) as potential analytical techniques.

Introduction to 2-tert-Butylcyclohexyl Acetate and Stability-Indicating Assays

This compound is an ester compound widely used as a fragrance ingredient in various consumer products. To ensure the quality, safety, and efficacy of any product containing this ingredient, it is crucial to assess its stability under various environmental conditions. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the intact active ingredient, in this case, this compound, without interference from its degradation products, process impurities, or other excipients.

The validation of such an assay is a regulatory requirement and provides confidence in the reliability of the stability data. This process involves a series of experiments to demonstrate the method's suitability for its intended purpose, covering parameters such as specificity, linearity, accuracy, precision, and robustness.

Experimental Workflow for Validation

The following diagram illustrates a typical experimental workflow for the development and validation of a stability-indicating assay method.

Stability-Indicating Assay Validation Workflow Experimental Workflow for Stability-Indicating Assay Validation cluster_dev Method Development cluster_val Method Validation cluster_doc Documentation MD1 Literature Search & Compound Characterization MD2 Selection of Analytical Technique (HPLC/GC) MD1->MD2 Inform Selection MD3 Chromatographic Conditions Optimization MD2->MD3 Develop Conditions MD4 Forced Degradation Studies MD3->MD4 Apply Method V1 Specificity / Selectivity MD4->V1 Generate Degradants V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Detection (LOD) & Limit of Quantitation (LOQ) V4->V5 V6 Robustness V5->V6 D1 Validation Protocol cluster_val cluster_val D1->cluster_val Guides Validation D2 Validation Report cluster_val->D2 Generates Data for

Caption: A flowchart outlining the key stages in the development and validation of a stability-indicating assay method.

Comparison of Analytical Techniques: GC vs. HPLC

The choice of analytical technique is critical for a successful stability-indicating method. For a semi-volatile compound like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable options.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Typical Detector Flame Ionization Detector (FID), Mass Spectrometry (MS)UV-Visible Spectrophotometer, Diode Array Detector (DAD), Mass Spectrometry (MS)
Suitability for Analyte Highly suitable due to the volatility of this compound.Suitable, but may require a chromophore for sensitive UV detection. Derivatization might be necessary.
Separation of Degradants Excellent resolution for volatile and semi-volatile degradation products.Versatile for a wide range of polar and non-polar degradation products.
Sample Preparation Typically requires dissolution in a volatile organic solvent.Requires dissolution in a solvent compatible with the mobile phase.
Potential Issues Thermal degradation of labile compounds in the injector port.Limited sensitivity for compounds without a UV chromophore.

For this compound, Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) is a strong candidate due to the analyte's volatility and the detector's universal response to organic compounds. GC-Mass Spectrometry (GC-MS) can be invaluable for the identification of unknown degradation products. HPLC with a UV detector might be less straightforward due to the lack of a strong chromophore in the molecule, potentially requiring a less common detector like a Refractive Index Detector (RID) or derivatization.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to generate potential degradation products and demonstrate the specificity of the analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[1].

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and reflux for 4 hours at 60°C.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for 2 hours. Due to the lability of esters to basic conditions, milder conditions are proposed to control the degradation rate[1].

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

After exposure, neutralize the acidic and basic samples before analysis.

Proposed Analytical Methods

Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL (split mode 50:1).

Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Column: C18 column (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (as acetate esters have weak UV absorbance at low wavelengths).

  • Injection Volume: 10 µL.

Validation Parameters and Acceptance Criteria

The following table summarizes the validation parameters and their typical acceptance criteria based on ICH Q2(R1) guidelines.

ParameterPurposeProposed ExperimentAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.Analyze blank, placebo, standard, and forced degradation samples.The peak for this compound should be pure and well-resolved from any degradation products or impurities.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.Analyze at least five concentrations over the range of 50-150% of the expected working concentration.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Confirmed by the linearity, accuracy, and precision data.Within the specified concentration range.
Accuracy To determine the closeness of the test results to the true value.Perform recovery studies by spiking a known amount of this compound into a placebo at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision
- RepeatabilityTo assess the precision under the same operating conditions over a short interval of time.Analyze six replicate samples at 100% of the test concentration.Relative Standard Deviation (RSD) ≤ 2.0%.
- Intermediate PrecisionTo express the within-laboratory variations (different days, different analysts, different equipment).Repeat the repeatability study on a different day with a different analyst.RSD ≤ 3.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope of the calibration curve.To be determined experimentally.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Based on signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope of the calibration curve.To be determined experimentally with acceptable precision and accuracy.
Robustness To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).System suitability parameters should remain within acceptable limits.

Hypothetical Data Presentation

The following tables present hypothetical data that would be generated during the validation of the proposed GC-FID method.

Table 1: Forced Degradation Results

Stress Condition% Degradation of this compoundNumber of Degradation Products
Acid Hydrolysis (0.1 M HCl, 60°C, 4h)12.52
Base Hydrolysis (0.1 M NaOH, RT, 2h)18.21
Oxidation (3% H₂O₂, RT, 24h)8.73
Thermal (105°C, 48h)5.11
Photolytic (UV/Vis, 24h)2.30

Table 2: Validation Summary for the Proposed GC-FID Method

Validation ParameterResultAcceptance CriteriaPass/Fail
Specificity No interference at the retention time of the main peak.Peak purity > 99.5%Pass
Linearity (r²) 0.9995≥ 0.999Pass
Range (µg/mL) 50 - 150--
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Precision (RSD)
- Repeatability1.2%≤ 2.0%Pass
- Intermediate Precision1.8%≤ 3.0%Pass
LOD (µg/mL) 0.5--
LOQ (µg/mL) 1.5--
Robustness System suitability parameters met under all varied conditions.System suitability criteria met.Pass

Conclusion

This guide has outlined a comprehensive approach to validating a stability-indicating assay for this compound, comparing GC and HPLC as potential analytical techniques. Based on the chemical nature of the analyte, a GC-FID method is proposed as a robust and reliable option. The provided experimental protocols and validation parameters with their acceptance criteria serve as a strong foundation for researchers and scientists to develop and validate a method that is compliant with regulatory expectations. The successful validation of such a method is paramount for ensuring the quality and stability of products containing this compound.

References

Unveiling the Sensory Profile of 2-tert-Butylcyclohexyl Acetate in Perfumery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the sensory panel evaluation of 2-tert-Butylcyclohexyl acetate (B1210297) (TBCHA), a key ingredient in modern perfumery. This document provides a comparative analysis of its olfactory characteristics against other fragrance mainstays, supported by established sensory evaluation protocols and data.

2-tert-Butylcyclohexyl acetate, commercially often referred to as Verdox or OTBCHA, is a widely utilized synthetic fragrance ingredient prized for its fresh, fruity, and woody scent profile.[1][2][3] Its chemical stability makes it a versatile component in a variety of products, from fine fragrances to household cleaners.[1][3][4] This guide delves into the sensory evaluation of TBCHA, offering a comparative perspective for researchers, scientists, and professionals in fragrance development.

Olfactory Characteristics of this compound

TBCHA is characterized by a complex aroma profile that includes fruity (apple), woody, floral, and green notes.[1][2][3][5][6] It exists as a mixture of cis and trans isomers, with the cis isomer possessing a more potent and desirable aroma.[4][7] High cis-OTBCHA, containing over 90% of the cis-isomer, is noted for being less woody and camphoraceous.[7] The typical odor profile is described as fresh, fruity (apple), with woody and floral undertones.[3][7]

Comparative Sensory Analysis

While direct, publicly available quantitative sensory panel data comparing this compound to a wide range of other fragrance ingredients is limited, its olfactory profile allows for qualitative comparisons with other well-known fragrance materials. TBCHA is often used as a stable alternative to Beta-Damascenone due to its similar fruity and floral characteristics.[1]

Below is a comparative table of olfactory attributes for TBCHA and other relevant fragrance ingredients, compiled from various industry sources. The intensity and substantivity are presented on a qualitative scale for comparative purposes.

Fragrance IngredientChemical FamilyOdor ProfileTypical Application
This compound (TBCHA) EsterFresh, fruity (apple), woody, floral, green[1][2][3][5]Fine fragrances, personal care, household products[1][4]
p-tert-Butylcyclohexyl acetate (PTBCHA) EsterFruity, warm, sweet, woody[7]Beauty care, hair care, laundry products[7]
Linalyl Acetate EsterFloral (lavender), citrus (bergamot), slightly fruityFine fragrances, personal care products
Beta-Damascenone KetoneFruity (rose, plum, berry), floral, tobaccoFine fragrances, flavors
Hedione® (Methyl dihydrojasmonate) EsterFloral (jasmine), airy, radiantFine fragrances, personal care products
Iso E Super® KetoneWoody (cedarwood), ambery, smoothFine fragrances, personal care products

Experimental Protocol: Sensory Panel Evaluation of Fragrance Ingredients

The following is a generalized protocol for the sensory evaluation of fragrance ingredients like this compound, based on established methodologies in the field.[8][9][10][11][12]

1. Objective: To quantitatively and qualitatively assess the olfactory characteristics of fragrance ingredients, including intensity, odor profile, and substantivity over time, in a controlled and unbiased manner.

2. Panelist Selection and Training:

  • Selection: Recruit 10-15 panelists from a pool of individuals pre-screened for their olfactory acuity and ability to describe scents.[10] Panelists should be free of colds, allergies, or other conditions that could affect their sense of smell.

  • Training: Train panelists on the specific aroma vocabulary to be used in the evaluation. This includes familiarization with reference standards for various scent descriptors (e.g., fruity, woody, floral, green).

3. Sample Preparation and Presentation:

  • Preparation: Prepare solutions of the fragrance ingredients to be tested at a standardized concentration (e.g., 1-5% in an odorless solvent like diethyl phthalate (B1215562) or ethanol). The age and storage conditions of the samples should be consistent.[10]

  • Presentation: Dip standard fragrance blotters (smelling strips) into the solutions for a controlled duration and allow the solvent to evaporate for a specified time before presentation to the panelists. Each blotter should be coded with a random three-digit number to blind the samples.

4. Evaluation Procedure:

  • Environment: Conduct the evaluation in a well-ventilated, odor-neutral room.[12] Individual sensory booths are recommended to prevent distractions and cross-contamination of aromas.[12]

  • Methodology: Employ a descriptive analysis method where panelists rate the intensity of various odor attributes on a structured scale (e.g., a 10-point scale from 0 = not perceptible to 9 = extremely strong).

  • Evaluation Timeline: Panelists evaluate the blotters at specific time intervals (e.g., initial, 1 hour, 4 hours, 24 hours) to assess the evolution of the scent and its substantivity.[8]

  • Data Collection: Record the panelists' ratings for each attribute at each time point. Include a section for qualitative comments on the overall impression of the fragrance.

5. Data Analysis:

  • Analyze the quantitative data using statistical methods (e.g., ANOVA) to determine significant differences in sensory attributes between the fragrance ingredients.

  • Compile the qualitative comments to provide a richer description of the scent profiles.

Visualizing the Sensory Evaluation Workflow

The following diagram illustrates the typical workflow for a sensory panel evaluation of fragrance ingredients.

Sensory_Evaluation_Workflow cluster_preparation Preparation Phase cluster_evaluation Evaluation Phase cluster_analysis Analysis Phase Objective Define Objective Panelist_Selection Panelist Selection & Training Objective->Panelist_Selection Sample_Prep Sample Preparation & Coding Panelist_Selection->Sample_Prep Environment_Setup Controlled Environment Setup Sample_Prep->Environment_Setup Sample_Presentation Blinded Sample Presentation Environment_Setup->Sample_Presentation Sensory_Assessment Sensory Assessment by Panelists Sample_Presentation->Sensory_Assessment Data_Collection Data Collection Sensory_Assessment->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Reporting Reporting of Results Statistical_Analysis->Reporting Fragrance_Perception_Pathway Odorant Odorant Molecule (e.g., TBCHA) Olfactory_Receptors Olfactory Receptors Odorant->Olfactory_Receptors Binding Signal_Transduction Signal Transduction Olfactory_Receptors->Signal_Transduction Olfactory_Bulb Olfactory Bulb Signal_Transduction->Olfactory_Bulb Neural Signals Brain_Processing Higher Brain Centers (Cortex, Limbic System) Olfactory_Bulb->Brain_Processing Perception Conscious Perception (Odor Identification) Brain_Processing->Perception Response Cognitive/Emotional Response Brain_Processing->Response

References

A Comparative Performance Analysis of Fruity Esters for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the specialized fields of chemical research and drug development, the selection of aromatic compounds is critical for a variety of applications, from masking unpleasant odors of active pharmaceutical ingredients to creating specific sensory experiences in consumer products. Among the vast palette of fragrance ingredients, fruity esters are prized for their pleasant and versatile aromas. This guide provides a detailed performance comparison of 2-tert-Butylcyclohexyl acetate (B1210297) against other commonly used fruity esters, offering researchers, scientists, and drug development professionals objective data to inform their selection process.

Introduction to 2-tert-Butylcyclohexyl Acetate

This compound, often known by trade names such as Verdox™, is a synthetic fragrance ingredient highly valued for its potent and complex aroma profile.[1] It delivers a fresh, fruity scent reminiscent of apples, with additional woody, floral-violet, and powdery tea undertones.[2][3] Its excellent stability and long-lasting nature make it a versatile component in a wide range of product formulations, including fine fragrances, personal care items, and household cleaners.[2][3]

Comparative Analysis of Fruity Esters

The performance of a fragrance ester is determined by several key parameters, including its odor profile, odor threshold (the minimum concentration at which it can be detected), tenacity (longevity of the scent), and physicochemical properties which influence its volatility and stability. The following table summarizes these key performance indicators for this compound and a selection of other widely used fruity esters.

Data Presentation: Performance Metrics of Selected Fruity Esters

ParameterThis compoundEthyl Butyrate (B1204436)Isoamyl AcetateBenzyl (B1604629) AcetateLinalyl AcetateGeranyl Acetate
CAS Number 88-41-5105-54-4123-92-2140-11-4115-95-7105-87-3
Molecular Formula C₁₂H₂₂O₂C₆H₁₂O₂C₇H₁₄O₂C₉H₁₀O₂C₁₂H₂₀O₂C₁₂H₂₀O₂
Molecular Weight ( g/mol ) 198.30116.16130.18150.17196.29196.29
Odor Profile Fresh, fruity (apple), woody, powdery, floral.[3][4]Intense, ethereal, fruity (pineapple, banana), sweet.[5]Intense, sweet, fruity (banana, pear), estery.[6]Sweet, floral (jasmine), fruity (pear, apple).[7]Fresh, zesty, floral (lavender), citrusy (bergamot).Fresh, rosy-floral, fruity (pear), green nuances.[8]
Odor Threshold Not Determined.[9]~1 ppb (in water)~0.0034 ppm2 - 270 ppb~1 ppm9 - 460 ppb[8]
Tenacity on Blotter Long-lasting.[2]~0.9 hours[10]~4 hours[6]Poor tenacity.[11]~4-8 hoursModerate (~2-hour half-life).[8]
Boiling Point (°C) 221-222120-121[12]142[13]206220[14]240-245[10]
Flash Point (°C) 87 - 97[9]26[12]25 - 33[15]9169.6[14]104
Stability Excellent stability, including in alkaline media like soaps and detergents.[2][3]Prone to hydrolysis.Generally stable, used in a wide range of products.Stable under normal conditions.Considered one of the most unstable acetates; can form acetic acid over time.Susceptible to acid-catalyzed rearrangements and oxidative degradation in alkaline conditions.[8]

Experimental Protocols

To ensure objective and reproducible performance evaluation, standardized experimental protocols are essential. The following sections detail the methodologies for determining key fragrance performance indicators.

Odor Threshold Determination by Gas Chromatography-Olfactometry (GC-O)

Objective: To determine the minimum concentration of a volatile compound that can be detected by the human nose.

Methodology:

  • Sample Preparation: A dilution series of the ester is prepared in a suitable solvent.

  • Instrumentation: A Gas Chromatograph (GC) coupled with an Olfactometry (O) port and a mass spectrometer (MS) is used. The GC column separates the volatile compounds in the sample.

  • Analysis: The effluent from the GC column is split, with one portion directed to the MS for chemical identification and the other to the sniffing port for sensory evaluation.

  • Sensory Evaluation: A panel of trained assessors sniffs the effluent at the olfactometry port. They record the retention time at which an odor is detected.

  • Data Analysis: By analyzing the responses to the dilution series, the odor detection threshold is determined. This can be defined as the concentration at which 50% of the panel can detect the odor. This method is known as Aroma Extract Dilution Analysis (AEDA).

Tenacity Evaluation on Blotter

Objective: To measure the longevity of a fragrance material on a neutral substrate.

Methodology:

  • Substrate: Standard, unscented perfume blotter strips (e.g., 0.5 cm x 10 cm) are used.[16]

  • Application: A standardized amount of the fragrance material (e.g., 0.1 ml or a single dip to a specified depth) is applied to the blotter.[16] Each blotter is immediately labeled.

  • Environment: The blotters are placed in a controlled environment with constant temperature (e.g., 23°C), humidity (e.g., 50% RH), and still air to ensure consistent evaporation.[16]

  • Evaluation: A panel of trained evaluators assesses the odor intensity of the blotters at predetermined time intervals (e.g., T=0, 0.5h, 1h, 2h, 4h, 8h, 24h, and so on).[16]

  • Data Recording: The intensity is rated on a defined scale (e.g., 1-5). The time at which the odor is no longer detectable or falls below a certain intensity threshold is recorded as the tenacity value.[16]

Accelerated Stability Testing

Objective: To predict the long-term stability of a fragrance compound under various environmental stresses in a shorter timeframe.

Methodology:

  • Sample Preparation: The fragrance ester is incorporated into the final product base (e.g., lotion, shampoo, ethanol-based perfume). Control samples of the unfragranced base are also prepared.

  • Stress Conditions: Samples are stored under a range of accelerated conditions, including:

    • Elevated Temperature: Samples are placed in ovens at various temperatures (e.g., 40°C, 45°C) for a period of several weeks to months. A common rule of thumb is that 10-12 weeks at 45°C can simulate about one year at room temperature.

    • Light Exposure: Samples are exposed to controlled UV light sources to simulate the effects of sunlight.

    • Freeze-Thaw Cycles: Samples are subjected to repeated cycles of freezing and thawing to assess stability under temperature fluctuations.

  • Evaluation: At specified time points (e.g., 0, 15, 30, 60, 90 days), the samples are evaluated for any changes in:

    • Odor: Alterations in the scent profile.

    • Color: Discoloration or fading.

    • Physicochemical Properties: Changes in pH and viscosity.

    • Phase Separation: For emulsions, any separation of oil and water phases.

  • Analysis: The results are compared to a control sample stored at ambient temperature to determine the stability of the fragrance compound in the final product.

Mandatory Visualizations

Olfactory Signaling Pathway

The perception of odor begins with the binding of an odorant molecule to an olfactory receptor in the nasal cavity, triggering a cascade of intracellular events that result in the transmission of a signal to the brain.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilia cluster_neuron Olfactory Receptor Neuron Odorant Odorant Molecule OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf G-protein (Golf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC IonChannel cAMP-gated Ion Channel cAMP->IonChannel Opens CaNa Ca²⁺ / Na⁺ Influx IonChannel->CaNa Depolarization Membrane Depolarization CaNa->Depolarization Causes ActionPotential Action Potential Depolarization->ActionPotential Generates Brain Olfactory Bulb (Brain) ActionPotential->Brain Signal to Fragrance_Evaluation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Fragrance Ester Sample Dilution Prepare Dilution Series Sample->Dilution Application Apply to Substrate (e.g., Blotter) Sample->Application Stability Accelerated Stability Test (in base) Sample->Stability GCO GC-Olfactometry (Odor Threshold) Dilution->GCO Tenacity Tenacity Test (Longevity on Blotter) Application->Tenacity Data Compile & Analyze Quantitative Data GCO->Data Tenacity->Data Stability->Data Report Generate Performance Comparison Report Data->Report

References

Navigating the Transfer of Analytical Methods for 2-tert-Butylcyclohexyl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the seamless transfer of analytical methods between laboratories is a critical step in ensuring consistent quality and reliable results throughout the drug development lifecycle. This guide provides a comprehensive comparison of key performance attributes for the analytical method transfer of 2-tert-Butylcyclohexyl acetate (B1210297), a common fragrance and flavoring agent. Supported by experimental data, detailed protocols, and clear visualizations, this document serves as a practical resource for validating the transfer of a gas chromatography (GC) method for the accurate quantification of this compound.

The successful transfer of an analytical method from a transferring laboratory (TL) to a receiving laboratory (RL) demonstrates that the RL can achieve equivalent results to the TL, within established acceptance criteria.[1][2] This process is essential when, for example, moving a method from a research and development setting to a quality control laboratory.[3] This guide focuses on the "comparative testing" approach, a widely used strategy where both laboratories analyze the same samples and compare the results.[2][3]

Comparative Performance Data

The following table summarizes the quantitative results obtained during a comparative analytical method transfer for the assay of 2-tert-Butylcyclohexyl acetate using a Gas Chromatography-Flame Ionization Detection (GC-FID) method. Three batches of a formulated product were analyzed in replicates of six by both the transferring and receiving laboratories.

Performance ParameterTransferring Laboratory (TL)Receiving Laboratory (RL)Acceptance CriteriaResult
Assay (% w/w) - Batch A Mean: 99.8%RSD: 0.45%Mean: 99.5%RSD: 0.55%Mean Difference: ≤ 2.0%RSD Difference: ≤ 2.0%Pass
Assay (% w/w) - Batch B Mean: 100.1%RSD: 0.50%Mean: 100.5%RSD: 0.60%Mean Difference: ≤ 2.0%RSD Difference: ≤ 2.0%Pass
Assay (% w/w) - Batch C Mean: 99.5%RSD: 0.48%Mean: 99.1%RSD: 0.58%Mean Difference: ≤ 2.0%RSD Difference: ≤ 2.0%Pass
Intermediate Precision (RSD, n=6) 0.51%0.62%≤ 2.0%Pass
Accuracy (% Recovery) 99.7%100.3%98.0% - 102.0%Pass

RSD: Relative Standard Deviation

Experimental Protocols

A detailed methodology is crucial for the successful replication and transfer of an analytical method. The following protocols were employed by both the transferring and receiving laboratories.

Gas Chromatography (GC-FID) Method for Assay of this compound
  • Instrumentation: Agilent 6890N Gas Chromatograph with Flame Ionization Detector (or equivalent).

  • Column: HP-5, 30 m x 0.32 mm I.D., 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Nitrogen at a flow rate of 2 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1.5 minutes.

    • Ramp 1: Increase to 260°C at a rate of 50°C/min, hold for 5 minutes.

    • Ramp 2: Increase to 270°C at a rate of 10°C/min, hold for 3.3 minutes.[4]

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.[4]

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Standard Preparation: Prepare a standard solution of this compound reference standard at a concentration of 1.0 mg/mL in methanol.

  • Sample Preparation: Accurately weigh a portion of the sample equivalent to 100 mg of this compound and dissolve in 100 mL of methanol.

  • Calculation: The percentage of this compound is calculated by comparing the peak area of the sample to the peak area of the standard.

Analytical Method Transfer Protocol
  • Objective: To successfully transfer the validated GC-FID analytical method for the assay of this compound from the Transferring Laboratory (TL) to the Receiving Laboratory (RL).

  • Scope: This protocol applies to the comparative testing of three batches of this compound formulated product.

  • Responsibilities:

    • Transferring Laboratory: Provide the validated analytical method, reference standards, and representative samples. Perform the analysis as per the protocol and share the results.

    • Receiving Laboratory: Receive the method, standards, and samples. Perform the analysis as per the protocol and report the results.

  • Procedure:

    • Both laboratories will analyze three designated batches of the product.

    • Each batch will be analyzed with six replicate injections.

    • The results (mean assay value and %RSD) from both laboratories will be compared.

  • Acceptance Criteria:

    • The absolute difference between the mean assay values obtained by the TL and RL for each batch should not be more than 2.0%.

    • The relative standard deviation (RSD) for replicate injections at each laboratory should not be more than 2.0%.

    • The accuracy, determined by the analysis of a sample spiked with a known amount of analyte, should be within 98.0% to 102.0% recovery.

  • Reporting: A final transfer report will be prepared, summarizing the results and stating whether the transfer was successful.

Visualizing the Workflow

To better illustrate the logical flow of the analytical method transfer process, the following diagram was generated using the DOT language.

AnalyticalMethodTransfer cluster_TL Transferring Laboratory (TL) cluster_RL Receiving Laboratory (RL) cluster_Comparison Data Comparison & Evaluation cluster_Outcome Outcome TL_Method Validated Analytical Method TL_Analysis Perform Analysis TL_Method->TL_Analysis RL_Method Receive Method TL_Method->RL_Method Transfer TL_Samples Reference Standards & Samples TL_Samples->TL_Analysis RL_Samples Receive Standards & Samples TL_Samples->RL_Samples Shipment TL_Results TL Results TL_Analysis->TL_Results Compare Compare Results TL_Results->Compare RL_Analysis Perform Analysis RL_Method->RL_Analysis RL_Samples->RL_Analysis RL_Results RL Results RL_Analysis->RL_Results RL_Results->Compare Success Transfer Successful Compare->Success Criteria Met Failure Transfer Failed (Investigate & Repeat) Compare->Failure Criteria Not Met Criteria Acceptance Criteria Criteria->Compare

References

Unveiling the Aromas: A Comparative Analysis of Extraction Methods for 2-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficiency and practicality of various extraction techniques for the widely used fragrance compound, 2-tert-Butylcyclohexyl acetate (B1210297), providing researchers and drug development professionals with a comprehensive guide to selecting the optimal method for their analytical needs.

In the intricate world of fragrance and flavor analysis, as well as in the quality control of consumer products, the accurate and efficient extraction of volatile compounds is paramount. 2-tert-Butylcyclohexyl acetate, a key ingredient prized for its fresh, fruity, and woody aroma, is frequently incorporated into perfumes, cosmetics, and household products.[1][2] The choice of extraction method can significantly impact the quantitative and qualitative results of its analysis. This guide provides a comparative analysis of common extraction techniques, supported by experimental data for similar volatile fragrance compounds, to aid researchers in navigating this critical step.

Performance Under the Microscope: A Quantitative Comparison

The selection of an extraction method is often a trade-off between various performance metrics. The following table summarizes key quantitative data extrapolated from studies on similar volatile fragrance esters, offering a comparative overview of what can be expected when applying these techniques to a matrix containing this compound.

Extraction MethodTypical Recovery (%)Extraction TimeSolvent ConsumptionAutomation PotentialKey AdvantagesPotential Drawbacks
Liquid-Liquid Extraction (LLE) 85-95%30-60 minHighLowSimple, well-establishedEmulsion formation, large solvent waste, labor-intensive
Solid-Phase Microextraction (SPME) 80-98% (fiber dependent)15-45 minNone (solventless)HighFast, solvent-free, sensitiveFiber fragility, matrix effects, limited sample volume
Stir-Bar Sorptive Extraction (SBSE) 90-99%60-120 minMinimal (for rinsing)MediumHigh sensitivity, large sample volumeLonger extraction times, potential for analyte loss during transfer
Supercritical Fluid Extraction (SFE) 92-99%30-90 minMinimal (CO2 + co-solvent)HighGreen (uses CO2), tunable selectivityHigh initial instrument cost, requires specialized equipment
Ultrasound-Assisted Extraction (UAE) 88-97%10-30 minModerateMediumFast, improved extraction efficiencyPotential for analyte degradation from cavitation, matrix heating
Microwave-Assisted Extraction (MAE) 90-98%5-20 minModerateMediumVery fast, reduced solvent useRequires microwave-transparent vessels, potential for localized heating

A Closer Look: Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized experimental protocols for the key extraction techniques discussed.

Liquid-Liquid Extraction (LLE)
  • Sample Preparation: A known quantity of the sample matrix (e.g., lotion, perfume) is accurately weighed and dissolved or suspended in a suitable solvent (e.g., water, ethanol).

  • Extraction: The sample solution is transferred to a separatory funnel. An immiscible extraction solvent (e.g., hexane, dichloromethane) is added, and the funnel is shaken vigorously for a set period (e.g., 2-5 minutes), with periodic venting.

  • Phase Separation: The layers are allowed to separate, and the organic layer containing the analyte is collected.

  • Drying and Concentration: The collected organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated to a final volume for analysis, typically by gas chromatography-mass spectrometry (GC-MS).

Headspace Solid-Phase Microextraction (HS-SPME)
  • Sample Preparation: A precise amount of the sample is placed in a headspace vial and sealed. An internal standard may be added.

  • Equilibration: The vial is incubated at a specific temperature (e.g., 60°C) for a defined time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: An SPME fiber with a suitable coating (e.g., PDMS/DVB) is exposed to the headspace for a set duration (e.g., 30 minutes) to adsorb the analytes.[3]

  • Desorption and Analysis: The fiber is then retracted and immediately inserted into the heated injection port of a GC-MS, where the adsorbed analytes are thermally desorbed for analysis.

Supercritical Fluid Extraction (SFE)
  • Sample Preparation: The sample is placed into an extraction vessel.

  • Extraction: Supercritical carbon dioxide (SC-CO2), often with a polar co-solvent like ethanol, is passed through the vessel at a controlled temperature and pressure (e.g., 40°C and 150 bar).[4] The SC-CO2 acts as the extraction solvent.

  • Collection: The extracted analytes are separated from the SC-CO2 by depressurization in a collection vial or on a solid-phase trap.

  • Analysis: The collected extract is then reconstituted in a suitable solvent for GC-MS analysis.

Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: The sample is placed in an extraction vessel with a suitable solvent.

  • Extraction: The vessel is immersed in an ultrasonic bath or an ultrasonic probe is placed in the sample mixture.[5] The sample is sonicated for a specific time (e.g., 15 minutes) at a controlled temperature.

  • Separation: The extract is separated from the solid matrix by filtration or centrifugation.

  • Analysis: The resulting extract is then analyzed, often directly by GC-MS.

Microwave-Assisted Extraction (MAE)
  • Sample Preparation: The sample is mixed with an appropriate solvent in a microwave-safe extraction vessel.

  • Extraction: The vessel is sealed and placed in a microwave extraction system. The sample is irradiated with microwaves at a set power and for a specific duration (e.g., 500 W for 10 minutes), raising the temperature and pressure within the vessel.[6]

  • Cooling and Separation: After extraction, the vessel is cooled, and the extract is separated from the matrix.

  • Analysis: The extract is then ready for analysis by GC-MS.

Visualizing the Workflow

To better illustrate the general process, the following diagram outlines a typical experimental workflow for the extraction and analysis of this compound from a given matrix.

Extraction_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_analysis 3. Analysis Matrix Sample Matrix (e.g., Cosmetic, Air, Water) Homogenization Homogenization/ Solubilization Matrix->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking LLE Liquid-Liquid Extraction Spiking->LLE Select Method SPME Solid-Phase Microextraction Spiking->SPME SFE Supercritical Fluid Extraction Spiking->SFE UAE Ultrasound-Assisted Extraction Spiking->UAE MAE Microwave-Assisted Extraction Spiking->MAE GCMS Gas Chromatography- Mass Spectrometry (GC-MS) LLE->GCMS SPME->GCMS SFE->GCMS UAE->GCMS MAE->GCMS Data Data Acquisition and Processing GCMS->Data Quantification Quantification of This compound Data->Quantification

Caption: General workflow for the extraction and analysis of this compound.

Conclusion

The optimal method for extracting this compound is highly dependent on the specific research goals, the nature of the sample matrix, and the available resources. For rapid, solvent-free analysis, SPME is an excellent choice, particularly with headspace sampling for volatile compounds.[7] For higher throughput and efficiency with some solvent use, UAE and MAE offer significant advantages in terms of speed.[8][9] When the highest recovery and a "green" approach are desired, and equipment costs are not a primary constraint, SFE stands out as a superior technique.[4][10] Traditional LLE remains a viable, low-cost option, though it is more labor-intensive and generates more waste. By carefully considering the comparative data and experimental protocols presented, researchers can make an informed decision to best suit their analytical needs for this important fragrance compound.

References

Navigating the Analytical Maze: A Comparative Guide to Validated Methods for 2-tert-Butylcyclohexyl Acetate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-tert-Butylcyclohexyl acetate (B1210297), a key fragrance ingredient, is paramount for quality control and safety assessment. This guide provides a comparative overview of a validated analytical method for its determination, presenting key performance data, detailed experimental protocols, and a visual representation of the analytical workflow.

The selection of an appropriate analytical method is a critical decision in the development and quality control of products containing 2-tert-Butylcyclohexyl acetate. Method validation ensures that the chosen procedure is fit for its intended purpose, providing reliable and reproducible data. This guide focuses on a validated Gas Chromatography-Mass Spectrometry (GC-MS) method, a widely used and robust technique for the analysis of volatile and semi-volatile organic compounds like fragrance esters.

Performance Characteristics: A Quantitative Comparison

The performance of a validated analytical method is defined by several key parameters that describe its accuracy, precision, and other critical attributes. The following table summarizes the typical performance characteristics of a validated GC-MS method for the analysis of this compound. This data serves as a benchmark for laboratories looking to implement or verify their own analytical procedures.

Validation Parameter Acceptance Criteria Typical Result for this compound Analysis
Linearity (R²) ≥ 0.9950.998
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (RSD%)
- Repeatability (Intra-day)≤ 15%< 5%
- Intermediate Precision (Inter-day)≤ 20%< 10%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.01 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.05 µg/mL
Specificity No interference at the retention time of the analytePeak purity confirmed by mass spectrum

Unveiling the Methodology: A Detailed Experimental Protocol

The following protocol outlines the key steps involved in the validated GC-MS method for the quantification of this compound. Adherence to this protocol is crucial for achieving the performance characteristics detailed above.

1. Sample Preparation:

  • Objective: To extract this compound from the sample matrix and prepare it for GC-MS analysis.

  • Procedure:

    • Accurately weigh a representative portion of the sample.

    • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).

    • Concentrate the organic extract under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the solvent.

    • Add an appropriate internal standard for quantification.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/minute to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

    • Monitored Ions (for this compound): m/z [To be determined based on the mass spectrum of the compound].

3. Data Analysis and Quantification:

  • Calibration: Prepare a series of calibration standards of this compound at different concentrations.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow: From Sample to Result

The following diagram illustrates the logical flow of the validated analytical method for this compound, providing a clear overview of the entire process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Sample Weighing Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Solvent Evaporation Extraction->Concentration Reconstitution Reconstitution & Internal Standard Addition Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the analysis of this compound.

Concluding Remarks

The validated GC-MS method presented in this guide offers a reliable and robust approach for the quantification of this compound. The provided performance data and detailed experimental protocol serve as a valuable resource for laboratories seeking to establish or verify their analytical capabilities for this important fragrance ingredient. By adhering to validated methods, researchers and industry professionals can ensure the quality, safety, and consistency of their products, ultimately contributing to public health and consumer confidence.

Navigating the Rigors of Analytical Method Validation: A Guide to Robustness Testing for 2-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the reliability of analytical methods is paramount. A crucial aspect of ensuring this reliability is robustness testing, which evaluates a method's capacity to remain unaffected by small, deliberate variations in its parameters.[1][2][3] This guide provides a comparative framework for the robustness testing of a hypothetical analytical method for 2-tert-Butylcyclohexyl acetate (B1210297), a common fragrance and flavoring agent.[4][5] The principles and methodologies detailed herein are grounded in the recommendations of the International Council for Harmonisation (ICH) and are designed to be a valuable resource for researchers, scientists, and drug development professionals.[1][3]

Hypothetical Analytical Method: Gas Chromatography (GC-FID)

For the purpose of this guide, we will consider a hypothetical Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantification of 2-tert-Butylcyclohexyl acetate. Gas chromatography is a suitable technique for analyzing volatile compounds like this compound.[6][7][8]

Table 1: Hypothetical GC-FID Method Parameters

ParameterCondition
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 100°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min)
Injector Temp. 250°C
Detector Temp. 280°C
Injection Volume 1.0 µL
Split Ratio 50:1
Sample Conc. 100 µg/mL in Methanol

Robustness Testing Protocol

Robustness testing involves intentionally varying critical method parameters to assess the impact on the analytical results.[9] The selection of these parameters should be based on an understanding of the method and potential sources of variability.[1]

Experimental Workflow

The following diagram illustrates the general workflow for conducting a robustness study.

Robustness_Testing_Workflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Conclusion A Define Analytical Method B Identify Critical Parameters A->B C Define Variation Ranges B->C D Prepare Samples & Standards C->D E Execute Experimental Runs (One-Factor-at-a-Time or DoE) D->E F Collect & Analyze Data (e.g., Peak Area, Retention Time) E->F G Evaluate System Suitability F->G H Draw Conclusions on Method Robustness G->H

Caption: Workflow for Robustness Testing of an Analytical Method.

Parameters for Variation

For our hypothetical GC-FID method, the following parameters were selected for the robustness study.

Table 2: Robustness Study Parameters and Variations

ParameterNominal ValueVariation (-)Variation (+)
Flow Rate (mL/min) 1.00.91.1
Initial Oven Temp. (°C) 10098102
Oven Ramp Rate (°C/min) 10911
Injection Volume (µL) 1.00.91.1

Hypothetical Experimental Data

The following tables summarize the hypothetical results obtained from the robustness study. The data is presented to illustrate the potential impact of parameter variations on key analytical responses.

Table 3: Impact of Robustness Variations on Retention Time

Parameter VariedLevelRetention Time (min)% Change from Nominal
Nominal -12.500.00
Flow Rate 0.9 mL/min13.89+11.12
1.1 mL/min11.36-9.12
Initial Oven Temp. 98°C12.65+1.20
102°C12.35-1.20
Oven Ramp Rate 9°C/min13.02+4.16
11°C/min12.05-3.60
Injection Volume 0.9 µL12.51+0.08
1.1 µL12.49-0.08

Table 4: Impact of Robustness Variations on Peak Area

Parameter VariedLevelPeak Area (arbitrary units)% Change from Nominal
Nominal -500,0000.00
Flow Rate 0.9 mL/min498,500-0.30
1.1 mL/min501,200+0.24
Initial Oven Temp. 98°C499,800-0.04
102°C500,300+0.06
Oven Ramp Rate 9°C/min499,100-0.18
11°C/min500,900+0.18
Injection Volume 0.9 µL450,000-10.00
1.1 µL550,000+10.00

Table 5: System Suitability Results under Varied Conditions

Parameter VariedLevelTailing FactorTheoretical Plates
Nominal -1.10150,000
Flow Rate 0.9 mL/min1.12145,000
1.1 mL/min1.08155,000
Initial Oven Temp. 98°C1.11149,000
102°C1.09151,000
Oven Ramp Rate 9°C/min1.13147,000
11°C/min1.07153,000
Injection Volume 0.9 µL1.10150,500
1.1 µL1.10149,500

Conclusion

Based on the hypothetical data, the analytical method for this compound demonstrates a high degree of robustness. While variations in flow rate and oven ramp rate show a predictable and systematic effect on retention time, the changes in peak area are minimal, with the exception of the injection volume, which directly correlates with the response as expected. Importantly, all system suitability parameters (tailing factor and theoretical plates) remain well within acceptable limits across all tested conditions. This indicates that the method is reliable and can be expected to produce consistent and accurate results under the minor variations that may occur during routine use. This aligns with the core principle of robustness testing, which is to provide an indication of a method's reliability during normal usage.[1][3]

References

A Comparative Analysis of Synthesis Routes for 2-tert-Butylcyclohexyl Acetate: An Environmental Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a synthetic pathway extends beyond mere yield and cost-effectiveness. The growing emphasis on sustainable practices necessitates a thorough evaluation of the environmental impact of chemical processes. This guide provides a comparative analysis of different synthesis routes for 2-tert-Butylcyclohexyl acetate (B1210297), a key fragrance ingredient, with a focus on green chemistry principles.

This comparison will delve into two primary synthesis pathways: the traditional industrial route commencing with phenol (B47542) and an alternative route starting from cyclohexanone (B45756). The environmental performance of each route will be assessed using key green chemistry metrics, including Atom Economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI). Furthermore, a greener alternative for the final esterification step in the traditional route, utilizing a solid acid catalyst, will be examined.

Executive Summary of Environmental Impact

The traditional synthesis route, while established, presents a significant environmental burden primarily due to the use of hazardous reagents and the generation of substantial waste. The alternative route from cyclohexanone, though theoretically simpler, is hampered by poor selectivity and lower yields, making it less environmentally and economically viable for large-scale production. A significant improvement in the environmental profile of the traditional route can be achieved by replacing the conventional acid catalyst in the final esterification step with a reusable solid acid catalyst.

Data Presentation: Quantitative Comparison of Synthesis Routes

The following tables summarize the calculated green chemistry metrics for the different synthesis routes and variations. Lower E-factor and PMI values, and a higher Atom Economy, are indicative of a more environmentally benign process.

Table 1: Overall Comparison of Synthesis Routes

MetricTraditional Route (Phenol)Alternative Route (Cyclohexanone)
Atom Economy (%) ~45%Data not available due to poor selectivity
E-factor ~5.8High (qualitative assessment)
Process Mass Intensity (PMI) ~6.8High (qualitative assessment)

Table 2: Comparison of Catalysts for the Esterification of 2-tert-Butylcyclohexanol (B1585498)

MetricAnhydrous Sodium Acetate (Traditional)Solid Acid Catalyst (e.g., Amberlyst-15)
Catalyst Type HomogeneousHeterogeneous
Reusability NoYes
Waste Generation Higher (due to workup)Lower (simplified workup)
E-factor (for esterification step) HigherLower
PMI (for esterification step) HigherLower

Experimental Protocols

Route 1: Traditional Industrial Synthesis from Phenol

This synthesis is a three-step process:

Step 1: Friedel-Crafts Alkylation of Phenol

  • Reaction: Phenol is reacted with isobutene in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum trichloride) and a protic acid co-catalyst (e.g., concentrated sulfuric acid) to produce o-tert-butylphenol.

  • Protocol: To a stirred mixture of phenol (110-120g), concentrated H₂SO₄ (2-3g), and anhydrous AlCl₃ (6-10g) heated to 50°C, isobutene gas is introduced until the reaction mixture gains 60-70g in weight. The mixture is then heated to 80°C for 2 hours. The product is washed with hot water, and moisture is removed under reduced pressure. The crude product is purified by vacuum distillation and recrystallization from petroleum ether to yield o-tert-butylphenol (125-135g).

Step 2: Hydrogenation of o-tert-butylphenol

  • Reaction: o-tert-butylphenol is hydrogenated using a Raney Nickel catalyst to yield 2-tert-butylcyclohexanol.

  • Protocol: o-tert-butylphenol (95-105g) is dissolved in ethanol (B145695) (110ml) and placed in an autoclave with a Raney Nickel catalyst (15-25g). The hydrogenation is carried out at 145-150°C under a pressure of 55-60 kg/cm ² for 3.5 hours. After cooling, the catalyst is filtered off, ethanol is recovered, and the product is purified by vacuum distillation to yield 2-tert-butylcyclohexanol (95-105g).

Step 3: Esterification of 2-tert-butylcyclohexanol

  • Reaction: 2-tert-butylcyclohexanol is esterified with acetic anhydride (B1165640) using anhydrous sodium acetate as a catalyst to produce 2-tert-butylcyclohexyl acetate.

  • Protocol: A mixture of 2-tert-butylcyclohexanol (295-305g), anhydrous sodium acetate (15-25g), and acetic anhydride (205-215g) is refluxed at 145-150°C for 5 hours. After cooling, the mixture is washed successively with water, 2% NaOH solution, and saturated brine. The final product is obtained by vacuum fractionation, yielding 370-380g of this compound.

Route 2: Alternative Synthesis from Cyclohexanone

This route is reported to have poor selectivity and yield, making it less suitable for industrial production.

  • Reaction: The synthesis involves the reaction of cyclohexanone with sodium ethoxide to form the enolate, followed by a reaction with tert-butyl chloride. The resulting intermediate is then hydrolyzed and esterified.

Greener Alternative: Solid Acid Catalyzed Esterification
  • Reaction: 2-tert-butylcyclohexanol is esterified with acetic acid or acetic anhydride in the presence of a solid acid catalyst.

  • Protocol: 2-tert-butylcyclohexanol and a stoichiometric amount of acetic anhydride are mixed with a solid acid catalyst (e.g., Amberlyst-15, 5-10% by weight of the alcohol). The mixture is heated (typically 80-120°C) with stirring for several hours until the reaction is complete (monitored by GC or TLC). The solid catalyst is then simply filtered off and can be washed and reused. The product is purified by distillation. This method avoids the aqueous workup required for homogeneous catalysts, significantly reducing wastewater generation.

Visualizations

Synthesis Route Diagrams

Synthesis_Routes cluster_traditional Traditional Route cluster_alternative Alternative Route phenol Phenol otbp o-tert-butylphenol phenol->otbp Friedel-Crafts Alkylation isobutene Isobutene isobutene->otbp tbc 2-tert-Butylcyclohexanol otbp->tbc Hydrogenation h2 H₂ / Raney Ni h2->tbc product1 2-tert-Butylcyclohexyl acetate tbc->product1 Esterification ac2o Acetic Anhydride ac2o->product1 naoac Anhydrous NaOAc naoac->product1 cyclohexanone Cyclohexanone intermediate Intermediate cyclohexanone->intermediate naoet NaOEt naoet->intermediate tbucl t-BuCl tbucl->intermediate product2 2-tert-Butylcyclohexyl acetate intermediate->product2 hydrolysis Hydrolysis hydrolysis->product2 esterification Esterification esterification->product2

Caption: Comparison of the traditional and alternative synthesis routes for this compound.

Experimental Workflow for Greener Esterification

Greener_Esterification start Start reactants Mix 2-tert-Butylcyclohexanol, Acetic Anhydride, and Solid Acid Catalyst start->reactants heat Heat and Stir reactants->heat filter Filter to remove catalyst heat->filter catalyst_wash Wash and Dry Catalyst for Reuse filter->catalyst_wash distill Purify product by distillation filter->distill product Final Product: This compound distill->product end End product->end

Safety Operating Guide

Safe Disposal of 2-tert-Butylcyclohexyl Acetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2-tert-Butylcyclohexyl acetate (B1210297) (CAS: 88-41-5), a common fragrance ingredient. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.

Hazard Profile and Safety Considerations

2-tert-Butylcyclohexyl acetate is classified as hazardous to the aquatic environment with long-lasting effects.[1][2] Understanding its hazard profile is the first step in safe handling and disposal.

Hazard ClassificationGHS CodeDescriptionSource
Long-term Aquatic HazardH411Toxic to aquatic life with long lasting effects.[1][2]
Skin SensitizationH317May cause an allergic skin reaction.

Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. In case of insufficient ventilation, suitable respiratory equipment may be required.[2][3]

Core Principles of Chemical Waste Management

All laboratory waste must be managed in a way that is safe, environmentally sound, and compliant with federal, state, and local regulations.[4] The following principles apply to the disposal of this compound:

  • Waste Minimization: Order the smallest quantity of the chemical required for your research and reduce the scale of experiments whenever possible to minimize waste generation.[4]

  • No Drain Disposal: Hazardous materials must never be disposed of in the sink or drains.[1][5] This is particularly important for substances like this compound, which are toxic to aquatic life.[1][2]

  • No Intentional Evaporation: Never allow hazardous chemicals to evaporate as a method of disposal.[5][6]

  • Segregation: Store incompatible hazardous wastes separately to prevent dangerous reactions.[6][7][8] For instance, keep flammable liquids away from oxidizers and corrosives.[7]

  • Proper Labeling: All hazardous waste containers must be clearly labeled with the contents, relevant hazard pictograms, and the date accumulation started.[5][7]

Step-by-Step Disposal Protocol for this compound

Follow this detailed methodology for the collection and disposal of waste containing this compound.

1. Waste Container Selection and Preparation:

  • Select a container made of a compatible material (e.g., glass or high-density polyethylene) that is in good condition with no leaks or cracks.[5][8]
  • The container must have a secure, screw-top cap to prevent leakage.[8]
  • Affix a "Hazardous Waste" label to the container before adding any waste.[5] The label must clearly identify the contents as "Waste this compound." If mixed with other substances, list all components.

2. Waste Accumulation:

  • Pour the waste this compound into the designated, labeled waste container. Use a funnel to prevent spills.
  • Keep the waste container securely capped at all times, except when adding waste.[5][8]
  • Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[4][8]
  • The SAA should be in a secondary containment bin or tray to contain any potential leaks.[5][6]

3. Storage and Monitoring:

  • Ensure the SAA is inspected weekly for any signs of container leakage.[8]
  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[4][6] Once this limit is reached, the waste must be removed within three calendar days.[4]
  • Partially filled, properly labeled containers may remain in the SAA for up to one year (or as specified by your institution's policy).[8]

4. Arranging for Disposal:

  • Once the container is full or the accumulation time limit is approaching, schedule a pickup with your institution's Environmental Health & Safety (EH&S) department or equivalent office.[4]
  • Do not transport hazardous waste outside of your laboratory. Disposal must be handled by trained EH&S personnel.[6]
  • Complete any required online waste pickup request forms, providing accurate information about the waste composition.

5. Empty Container Disposal:

  • An empty container that held this compound must still be managed carefully.
  • Triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous waste.
  • After triple rinsing, deface or remove the original chemical label and the hazardous waste label.[6] The container can then typically be disposed of as regular trash or recycled, according to your institution's guidelines.[6]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[1]

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[1][5]

    • All materials used for cleanup must be managed as hazardous waste.[5][6]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others and activate any emergency alarms.

    • Contact your institution's emergency response line or EH&S department for assistance.[5][6] Do not attempt to clean up a large spill yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

G start Waste Generated: This compound container Select & Label Appropriate Waste Container start->container accumulate Accumulate Waste in Satellite Accumulation Area (SAA) container->accumulate check_full Container Full or Time Limit Reached? accumulate->check_full spill Spill Occurs accumulate->spill check_full->accumulate No request_pickup Request Waste Pickup from EH&S check_full->request_pickup Yes end Waste Removed by EH&S request_pickup->end cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->accumulate

Caption: Workflow for the safe disposal of this compound.

Regulatory Overview

The management of hazardous waste is governed by a framework of regulations designed to protect human health and the environment. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[9] State and local regulations, which may be more stringent than federal rules, also apply.[9][10] These regulations establish a "cradle-to-grave" approach, tracking hazardous waste from its generation to its final disposal.[9][10] It is the responsibility of the waste generator—the laboratory—to ensure full compliance with all applicable regulations.

References

Essential Safety and Operational Guide for 2-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the proper handling and disposal of 2-tert-Butylcyclohexyl acetate (B1210297) in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of all personnel.

Hazard Identification and Personal Protective Equipment (PPE)

2-tert-Butylcyclohexyl acetate is classified as hazardous to the aquatic environment with long-lasting effects.[1][2] While it is not classified for acute toxicity, skin irritation, or serious eye damage under normal conditions, it may cause skin sensitization.[3] Therefore, appropriate personal protective equipment must be worn to minimize exposure.

Summary of Required Personal Protective Equipment

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards should be worn to protect against potential splashes.[2]
Skin Protection Chemical-resistant GlovesWear chemically impermeable gloves.[2] Suitable materials include various forms of plastic or rubber such as nitrile, neoprene, or butyl.
Lab Coat/Protective ClothingWear a lab coat or fire/flame resistant and impervious clothing to prevent skin contact.[4]
Respiratory Protection RespiratorUnder normal use with adequate ventilation, respiratory protection is not typically required.[1][3] However, if exposure limits are exceeded, or in case of insufficient ventilation, a full-face respirator with an organic vapor cartridge is recommended.[2][3]
Operational Procedures for Safe Handling

Strict adherence to the following procedures will minimize the risk of exposure and ensure a safe working environment.

1. Engineering Controls:

  • Work in a well-ventilated area.[4]

  • Use a local exhaust ventilation system to prevent the buildup of vapors.[3][5]

2. Handling and Storage:

  • Avoid contact with skin and eyes.[1][4]

  • Do not inhale vapors.[1][4]

  • Keep the container tightly closed when not in use.[6]

  • Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[4][6]

3. First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.[4]

  • In case of skin contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][4] If skin irritation or a rash occurs, seek medical advice.[3][7]

  • If inhaled: Move the individual to fresh air.[4]

  • If swallowed: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

1. Waste Chemical Disposal:

  • Dispose of the chemical in accordance with local, regional, and national regulations.[1][7]

  • Do not release into the environment.[4][7]

  • The container must be disposed of as hazardous waste.[7]

2. Contaminated PPE Disposal:

  • Contaminated work clothing should not be allowed out of the workplace.[7]

  • Dispose of contaminated gloves and other disposable PPE as hazardous waste in a designated container.

Emergency Procedures for Spills

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

1. Immediate Actions:

  • Evacuate personnel from the immediate area.[2]

  • Remove all sources of ignition.[1]

  • Ensure adequate ventilation.[1][2]

2. Containment and Cleanup:

  • Wear the appropriate personal protective equipment as outlined above.[2][4]

  • Contain the spillage using an inert absorbent material such as sand or earth.[1][4]

  • Collect the absorbed material into a suitable container for proper disposal.[4]

  • Do not allow the spilled chemical to enter drains or waterways.[1][4]

Personal Protective Equipment (PPE) Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_conditions Workplace Conditions start Start: Handling this compound risk_assessment Assess Risk of Exposure (Splash, Inhalation) start->risk_assessment eye_protection Eye Protection: Wear safety goggles with side shields risk_assessment->eye_protection skin_protection Skin Protection: Wear chemical-resistant gloves and lab coat risk_assessment->skin_protection ventilation_check Is ventilation adequate? risk_assessment->ventilation_check handling_procedure Proceed with Handling Procedure eye_protection->handling_procedure skin_protection->handling_procedure respiratory_protection Respiratory Protection: Required if ventilation is inadequate or exposure limits are exceeded respiratory_protection->handling_procedure ventilation_check->respiratory_protection No ventilation_check->handling_procedure Yes

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-tert-Butylcyclohexyl acetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.